(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-(2-hydroxyethoxy)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTLMFABGCHLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933315 | |
| Record name | [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14814-17-6 | |
| Record name | 4-(2-Hydroxyethoxy)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-(2-hydroxyethoxy)phenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2-hydroxyethoxy)phenyl](phenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Abstract
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a key benzophenone derivative, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of drugs targeting cholesterol and cardiovascular health such as E-Ospemifene.[1] Its molecular structure, featuring a phenyl ketone core with a hydroxyethoxy substituent, imparts unique reactivity and solubility characteristics.[2] This guide provides a comprehensive overview of the principal synthesis routes and purification methodologies for this compound, grounded in established chemical principles. We will explore the mechanistic underpinnings of Williamson ether synthesis and Friedel-Crafts acylation as applied to this target molecule, detail step-by-step experimental protocols, and present robust methods for purification and quality control, ensuring the high purity required for pharmaceutical applications.
Core Synthesis Methodologies
The successful synthesis of this compound hinges on the strategic formation of its core benzophenone structure and the subsequent introduction of the hydroxyethoxy group. Two primary, industrially relevant strategies are discussed: the etherification of a pre-formed benzophenone core and the construction of the ketone via Friedel-Crafts acylation.
Route A: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely employed method for forming ethers.[3] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3] For the synthesis of this compound, this involves the reaction of 4-hydroxybenzophenone with a suitable 2-carbon electrophile.
Causality and Strategic Choice: This pathway is highly efficient because it utilizes a primary alkyl halide (or equivalent), which is ideal for the SN2 mechanism and minimizes the competing E2 elimination reaction that can occur with more hindered substrates.[3][4] The starting material, 4-hydroxybenzophenone, is readily available or can be synthesized via Friedel-Crafts acylation (see Section 1.2).
Detailed Experimental Protocol:
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzophenone (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Add a strong base, such as sodium hydroxide (NaOH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.[5][6] The mixture is stirred, often with gentle heating, to facilitate the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add 2-bromoethanol (1.2 eq.) or 2-chloroethanol.[7][8] A catalyst like sodium iodide may be added to enhance the reaction rate when using 2-chloroethanol.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, e.g., ~78°C for ethanol) and maintain for 4-12 hours.[8][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator. The residue is then partitioned between water and an organic solvent like dichloromethane or ethyl acetate.
-
The organic layer is separated, washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is evaporated to yield the crude this compound, which can then be purified.
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for Williamson ether synthesis of the target compound.
Route B: Friedel-Crafts Acylation (for Precursor Synthesis)
The Friedel-Crafts acylation is a fundamental method for forming aryl ketones and is the primary route for synthesizing the 4-hydroxybenzophenone precursor.[10][11] This electrophilic aromatic substitution reaction involves acylating an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[12]
Causality and Strategic Choice: To synthesize 4-hydroxybenzophenone, one can either acylate phenol directly or acylate a protected phenol, like anisole (methoxybenzene), followed by demethylation.[13] The latter approach is often preferred as it can prevent O-acylation of the phenol and lead to higher yields of the desired para-substituted product. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents undesired polysubstitution reactions.[10]
Detailed Experimental Protocol (Anisole Route):
-
Catalyst Suspension: In a flask cooled in an ice/water bath, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in a dry, inert solvent such as dichloromethane (CH₂Cl₂).[14]
-
Acylium Ion Formation: Slowly add benzoyl chloride (1.0 eq.) to the stirred suspension. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[10]
-
Electrophilic Attack: Add anisole (1.0 eq.) dropwise to the reaction mixture, maintaining the low temperature. The electron-rich anisole ring attacks the acylium ion.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until completion (monitored by TLC).[11]
-
Quenching: Cautiously quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional CH₂Cl₂.[14]
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield 4-methoxybenzophenone.
-
Demethylation: The resulting 4-methoxybenzophenone is then demethylated using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield 4-hydroxybenzophenone, which can then be used in the Williamson ether synthesis.[13]
Mechanism Diagram: Friedel-Crafts Acylation
Caption: Key mechanistic steps in the Friedel-Crafts acylation of anisole.
Purification Methodologies
Achieving the high purity standards required for pharmaceutical intermediates necessitates robust purification strategies to remove unreacted starting materials, byproducts, and catalyst residues.[2]
Recrystallization
Recrystallization is a cost-effective and highly scalable technique ideal for industrial applications.[2] The method relies on the principle of differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.
Detailed Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Organic solvents like acetonitrile and ethanol are effective, though water-based systems with a co-solvent may be used for a greener approach.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling & Crystallization: Slowly cool the saturated solution to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Filtration: Collect the purified crystals by vacuum filtration, for instance, using a Hirsch or Büchner funnel.[14]
-
Washing & Drying: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities. Dry the crystals under vacuum to remove residual solvent.
Expected Outcome: This technique can readily achieve purities in the range of 90-98% with good recovery yields.[2]
Column Chromatography
For achieving the highest levels of purity, especially when impurities have similar solubility profiles to the product, column chromatography is the method of choice.[2][14] This technique separates compounds based on their differential adsorption onto a polar stationary phase.
Detailed Experimental Protocol:
-
Column Preparation: Prepare a chromatography column by packing it with a slurry of flash silica gel in a non-polar solvent (e.g., hexane).[14]
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry sample to the top of the column.[14]
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with 1% EtOAc/hexane and increasing to 5-10% EtOAc/hexane).[14]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the composition of each fraction using TLC. The desired product, being more polar than non-polar impurities, will elute later.[14]
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Purification Workflow Overview
Caption: General workflow for the purification and quality control of the final product.
Data Summary and Quality Control
Effective synthesis and purification require rigorous quality control to ensure product identity and purity.
Comparison of Purification Techniques
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Achievable Purity | 90-98%[2] | >99%[2] |
| Throughput/Scale | High, suitable for industrial scale | Low to Medium, lab/pilot scale |
| Solvent Consumption | Moderate to High | High |
| Cost & Complexity | Low cost, simple procedure | Higher cost, more complex |
Analytical Quality Control
The identity and purity of the final product must be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of this compound through characteristic chemical shifts and coupling patterns.[2]
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is a standard method for analyzing benzophenone derivatives.[15][16]
-
Mass Spectrometry (MS): Used in conjunction with GC or LC to confirm the molecular weight (242.27 g/mol ) and identify trace impurities.[1][17]
-
Derivative Spectrophotometry: A highly sensitive technique for quantifying trace benzophenone-related impurities, with detection limits as low as 0.04 μg/mL.[2]
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The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]
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Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one - PrepChem.com. [Link]
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methanone - PubChem. [Link]
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Spectroscopic analysis of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) (NMR, IR, UV-Vis)
Introduction: Elucidating the Molecular Architecture
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a derivative of the benzophenone scaffold, is a molecule of significant interest in materials science and pharmaceutical development.[1][2] Its structure, featuring a diaryl ketone core functionalized with a hydroxyethoxy group, imparts unique photochemical properties and serves as a critical intermediate in organic synthesis.[1][2] A comprehensive understanding of its molecular structure is paramount for quality control, reaction monitoring, and predicting its behavior in various applications.
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the structural characterization of this compound. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to form a self-validating system for unambiguous compound identification and purity assessment.[1]
Molecular Structure and Atom Numbering
A logical and consistent atom numbering scheme is essential for the unambiguous assignment of NMR signals. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most definitive data for structural elucidation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for this compound due to its excellent solubilizing power and relatively clean spectral window.
¹H NMR Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity to neighboring protons (spin-spin coupling).
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Referencing: Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate all signals.
Expected ¹H NMR Data and Interpretation:
The spectrum is logically divided into the aromatic region and the aliphatic region. The electron-withdrawing carbonyl group (C7=O8) deshields adjacent protons, shifting them downfield.[3]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H2', H6' | ~7.80 | Doublet (d) | 2H | Ortho to the carbonyl group on the unsubstituted ring, thus most deshielded aromatic protons.[4] |
| H3', H5' | ~7.58 | Triplet (t) | 2H | Meta to the carbonyl group on the unsubstituted ring.[4] |
| H4' | ~7.48 | Triplet (t) | 1H | Para to the carbonyl group on the unsubstituted ring.[4] |
| H2, H6 | ~7.75 | Doublet (d) | 2H | Ortho to the carbonyl on the substituted ring, deshielded. |
| H3, H5 | ~6.95 | Doublet (d) | 2H | Ortho to the electron-donating ether oxygen (O15), thus significantly shielded and shifted upfield. |
| H8 (-OCH₂ -) | ~4.15 | Triplet (t) | 2H | Protons on the carbon (C8) adjacent to the phenoxy oxygen (O15), deshielded by that oxygen. |
| H9 (-CH₂ OH) | ~3.98 | Triplet (t) | 2H | Protons on the carbon (C9) adjacent to the hydroxyl group (O18). |
| OH | Variable (~2.5) | Singlet (s, broad) | 1H | Chemical shift is concentration and temperature-dependent; often appears as a broad singlet. |
¹³C NMR Analysis
¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment.
Experimental Protocol (¹³C NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).
-
Referencing: Reference the spectrum to the CDCl₃ solvent triplet centered at 77.16 ppm.[5]
Expected ¹³C NMR Data and Interpretation:
The most downfield signal is the characteristic carbonyl carbon. Aromatic carbons appear in the 110-165 ppm range, while the sp³ hybridized carbons of the ethoxy group are found upfield.[5]
| Carbon Assignment | Expected δ (ppm) | Rationale for Assignment |
| C7 (C=O) | ~195.5 | Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[5] |
| C4 | ~162.5 | Aromatic carbon directly attached to the ether oxygen (O15), deshielded by oxygen's electronegativity. |
| C1' | ~137.5 | Quaternary carbon of the unsubstituted ring, attached to the carbonyl. |
| C2', C6' | ~132.0 | Ortho carbons on the unsubstituted ring. |
| C2, C6 | ~131.5 | Ortho carbons on the substituted ring. |
| C4' | ~129.5 | Para carbon on the unsubstituted ring. |
| C3', C5' | ~128.0 | Meta carbons on the unsubstituted ring. |
| C1 | ~130.0 | Quaternary carbon of the substituted ring, attached to the carbonyl. |
| C3, C5 | ~114.0 | Aromatic carbons ortho to the electron-donating ether oxygen, significantly shielded. |
| C8 (-OC H₂-) | ~68.5 | Aliphatic carbon adjacent to the phenoxy oxygen. |
| C9 (-C H₂OH) | ~61.0 | Aliphatic carbon adjacent to the hydroxyl oxygen. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies, creating a unique spectral fingerprint.
Experimental Protocol (FTIR-KBr):
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press under high pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be acquired and subtracted from the sample spectrum.
Key IR Absorption Bands and Interpretation:
The IR spectrum of this molecule is distinguished by the presence of hydroxyl, carbonyl, ether, and aromatic functionalities.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Confirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Indicates the sp² C-H bonds of the two phenyl rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Corresponds to the sp³ C-H bonds of the ethoxy (-CH₂-CH₂-) group. |
| C=O Stretch (Ketone) | ~1665 | Strong, Sharp | A highly characteristic band for the diaryl ketone. Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[6][7] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands confirming the presence of the aromatic rings. |
| C-O Stretch (Ether/Alcohol) | 1250 - 1050 | Strong | A strong, complex region indicating C-O stretching from the aryl ether and the primary alcohol. |
UV-Vis Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring electronic transitions.[8] For this compound, the extended conjugation across the benzophenone core is the primary chromophore.
Experimental Protocol (UV-Vis):
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).
-
Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Record the spectrum over a range of approximately 200-450 nm.
Expected UV-Vis Absorption and Interpretation:
The spectrum is expected to show two main absorption bands, characteristic of aromatic ketones.[1][9]
| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) | Interpretation |
| π → π | ~290 | High (~10,000 - 20,000) | An intense absorption band resulting from the promotion of an electron from a π bonding orbital to a π anti-bonding orbital within the conjugated benzophenone system.[10] |
| n → π | ~340 | Low (~100 - 500) | A weak, broad absorption band at a longer wavelength. It arises from the promotion of a non-bonding electron from the carbonyl oxygen to a π anti-bonding orbital. This transition is formally symmetry-forbidden, hence its low intensity.[10] |
The position and intensity of these bands can be influenced by the solvent (solvatochromism), with polar solvents often causing a blue shift (hypsochromic shift) of the n→π* transition.[11]
Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of a compound requires a holistic approach where data from multiple techniques are synthesized. No single technique provides all the necessary information. The following workflow illustrates how IR, NMR, and UV-Vis spectroscopy are synergistically employed for a comprehensive characterization.
Caption: A logical workflow for the integrated spectroscopic characterization of the title compound.
Conclusion
The spectroscopic characterization of this compound is a clear example of the synergy between NMR, IR, and UV-Vis techniques. IR spectroscopy provides a rapid confirmation of essential functional groups, UV-Vis spectroscopy verifies the integrity of the conjugated electronic system, and NMR spectroscopy delivers the definitive, high-resolution map of the atomic framework. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently establish the structure, identity, and purity of this compound, ensuring the reliability and reproducibility of their scientific work.
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Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from HMDB. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
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A Comprehensive Technical Guide to the Photophysical and Photochemical Properties of 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one (Irgacure 2959)
Editorial Note: The topic specified is "(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone," a benzophenone derivative. However, the vast majority of scientific literature, particularly in the context of biomedical applications like hydrogel formation and bioprinting, focuses on the similarly named but structurally distinct α-hydroxy ketone, 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one , commercially known as Irgacure 2959 . Given its prevalence and the wealth of available characterization data, this guide will focus comprehensively on Irgacure 2959, as it is the compound of primary interest for the target audience in drug development and research.
Executive Summary
Irgacure 2959 is a preeminent Type I radical photoinitiator, distinguished by its high efficiency and, most critically, its superior cytocompatibility compared to many other initiating systems. These characteristics have established it as a cornerstone in the development of advanced biomaterials, particularly in photopolymerized hydrogels for tissue engineering, 3D bioprinting, and controlled drug delivery systems.[1][2][3] This guide provides an in-depth exploration of the fundamental photophysical and photochemical properties that govern its function. We will dissect its absorption and emission characteristics, elucidate the mechanism of radical generation, present validated experimental protocols for its characterization, and discuss the practical implications of these properties in a biomedical research and development context.
Molecular Profile and Physicochemical Properties
The efficacy and application of Irgacure 2959 are rooted in its molecular structure, which features an α-hydroxy ketone moiety responsible for its photo-cleavage and a hydroxyethoxy group that enhances its solubility in aqueous and polar organic systems.[4][5]
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one | Ciba |
| Synonyms | Irgacure 2959, HMPP | Ciba |
| CAS Number | 106797-53-9 | Ciba |
| Molecular Formula | C₁₂H₁₆O₄ | [4] |
| Molecular Weight | 224.3 g/mol | [4] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | 86.5 - 89.5 °C | [4] |
| Solubility ( g/100g @ 20°C) | Water (~1), Methanol (>50), Ethanol (10), Acetone (15) | [4] |
Photophysical Characteristics
The interaction of Irgacure 2959 with light is the initiating event for all its subsequent chemistry. Understanding its absorption and emission behavior is critical for designing efficient photopolymerization systems.
UV-Visible Absorption
Irgacure 2959 exhibits characteristic absorption bands in the UV region, corresponding to n→π* and π→π* electronic transitions.[6] The primary, high-intensity absorption band (a π→π* transition) is centered between 273-280 nm.[7][8] The position of this peak is sensitive to the solvent environment, showing a slight red-shift (bathochromic shift) in more polar, aqueous solutions.[7]
A weaker absorption shoulder extends into the UVA region. While the molar extinction coefficient at the commonly used 365 nm wavelength is significantly lower (approx. 4 M⁻¹cm⁻¹), this wavelength is preferentially used in biomedical applications.[9][10] The rationale is to avoid the more energetic and potentially mutagenic UVC/UVB radiation (<320 nm), which can be damaging to cells and sensitive biological molecules.[11][12]
| Parameter | Value | Conditions | Source(s) |
| λmax (π→π) | ~273 nm | Acetonitrile | [7] |
| λmax (π→π) | ~279 nm | Acetonitrile/Water (3:7) | [7] |
| Molar Extinction (ε) | ~4 M⁻¹cm⁻¹ | at 365 nm | [9][10] |
Luminescence Properties
Upon initial excitation, Irgacure 2959 exhibits weak intrinsic fluorescence. However, during continuous UV irradiation, an increase in fluorescence intensity is often observed.[7] This phenomenon is not due to the parent molecule itself but is attributed to the formation of its photoproducts, specifically the benzoyl radical, which possesses a higher fluorescence quantum yield.[7] This property can be leveraged as an indirect method to monitor the progress of the photo-cleavage reaction.
Photochemical Mechanism and Reactivity
The utility of Irgacure 2959 stems from its ability to efficiently convert light energy into chemical energy in the form of reactive free radicals.
Norrish Type I Cleavage
Irgacure 2959 is a classic Type I photoinitiator, meaning a single molecule undergoes homolytic cleavage upon excitation to generate two radical species.[1][2] The process is as follows:
-
Excitation: The molecule absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The S₁ state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This process is extremely fast, with a time constant of approximately 4 picoseconds.[13]
-
α-Cleavage: From the triplet state, the molecule undergoes rapid dissociation via cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). This bond scission occurs on a timescale of tens of picoseconds.[13]
-
Radical Formation: This cleavage yields two distinct free radicals: a benzoyl radical and a ketyl radical .[7][13] The benzoyl radical is the primary species responsible for initiating the subsequent polymerization chain reaction by attacking the double bonds of monomer units (e.g., acrylates).[7]
The quantum yield of this α-cleavage process (Φα) in acetonitrile has been reported to be approximately 0.29, indicating a highly efficient conversion of absorbed photons into initiating radicals.[10][14]
Caption: Workflow for UV-Vis absorbance analysis.
Protocol: Real-Time FTIR (RT-FTIR) for Monitoring Photopolymerization
This method provides kinetic data on the polymerization reaction by monitoring the disappearance of the monomer's reactive groups (e.g., C=C bonds in acrylates). [15]
-
Formulation Preparation: Prepare the prepolymer solution (e.g., 10% w/v GelMA in PBS) and add the desired concentration of Irgacure 2959 (e.g., 0.05% w/v). Mix thoroughly in a dark environment.
-
Sample Application: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF₂) separated by a spacer of known thickness.
-
Instrument Setup: Place the sample assembly in the FTIR spectrometer. Position a UV/Visible light source (e.g., a 365 nm LED) to irradiate the sample within the spectrometer.
-
Initial Spectrum: Record an initial IR spectrum before UV exposure (t=0).
-
Initiation and Monitoring: Start the UV light source and simultaneously begin collecting IR spectra at regular, rapid intervals (e.g., every 0.5 seconds).
-
Data Analysis: Monitor the decrease in the peak area of the acrylate C=C bond (typically around 1635 cm⁻¹). Normalize this decrease against an internal, non-reacting reference peak (e.g., the C=O ester peak around 1720 cm⁻¹). The percent conversion can be calculated as a function of time.
Applications and Field-Proven Insights
The unique properties of Irgacure 2959 have made it indispensable in several high-tech biomedical fields.
Hydrogel Scaffolds for Tissue Engineering
Irgacure 2959 is the photoinitiator of choice for crosslinking methacrylated or acrylated biopolymers like gelatin methacryloyl (GelMA), hyaluronic acid methacrylate (MeHA), and polyethylene glycol diacrylate (PEGDA). [1][3]Its relatively low cytotoxicity when used with 365 nm light allows for the encapsulation of living cells directly within the hydrogel matrix, a process central to 3D bioprinting and the creation of tissue-mimetic constructs. [7][16]The ability to control the crosslinking density by modulating light exposure time and initiator concentration allows researchers to tune the mechanical properties (e.g., stiffness) of the resulting scaffold to match that of the target tissue.
Caption: Workflow for hydrogel photopolymerization.
Controlled Drug Delivery
By encapsulating therapeutic agents within a photopolymerized hydrogel, Irgacure 2959 facilitates the creation of depots for sustained drug release. The release kinetics can be controlled by the hydrogel's degradation rate and mesh size, which are themselves a function of the crosslinking conditions. This technology is being actively explored for localized delivery of chemotherapy drugs, growth factors, and other biologics.
Conclusion
Irgacure 2959 is a robust and versatile Type I photoinitiator whose well-characterized photophysical and photochemical properties, combined with its favorable biocompatibility, have made it an essential tool for innovation in the life sciences. Its efficient generation of free radicals under UVA irradiation enables precise spatial and temporal control over polymerization, underpinning advancements in 3D bioprinting, tissue engineering, and drug delivery. A thorough understanding of its absorption spectrum, cleavage mechanism, and reaction kinetics is paramount for any researcher aiming to leverage photopolymerization for biomedical applications.
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Mechanism of photoinitiation for (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone)
An In-Depth Technical Guide to the Photoinitiation Mechanism of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (Irgacure 2959)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, widely known by its trade name Irgacure 2959, is a preeminent Type I photoinitiator essential for free-radical photopolymerization. Its high efficiency, low cytotoxicity, and minimal yellowing have established it as a gold standard, particularly in biocompatible applications such as the fabrication of hydrogels for tissue engineering, 3D bioprinting, and drug delivery systems.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the fundamental photochemical and photophysical processes governing its mechanism of action. We will dissect the sequence of events from photon absorption to the generation of initiating radicals, detail the advanced spectroscopic techniques used for mechanistic investigation, and present the quantitative data that underpins our understanding of this critical molecule.
Introduction to Photoinitiation and Irgacure 2959
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers and oligomers into a cross-linked polymer network. This technology offers significant advantages, including rapid, on-demand curing, spatial and temporal control, low energy consumption, and solvent-free formulations. The catalyst for this transformation is the photoinitiator, a molecule designed to absorb light and generate reactive species—typically free radicals or cations—that initiate polymerization.
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation:
-
Type I Photoinitiators (Cleavage Type): These initiators undergo intramolecular bond cleavage upon light absorption to form two radical fragments.[6][7][8] Irgacure 2959 is a classic example of this class.
-
Type II Photoinitiators (Abstraction Type): These initiators, upon excitation, enter a triplet state and then abstract a hydrogen atom from a co-initiator (synergist), such as an amine, to generate an initiating radical.[7][8]
Irgacure 2959 (I2959) is an α-hydroxyketone that has become one of the most widely used photoinitiators for biomedical applications.[9][10] Its popularity stems from its moderate water solubility, high initiation efficiency upon exposure to ultraviolet (UV) light, and notably lower cytotoxicity compared to many other photoinitiators.[5][9] These characteristics make it exceptionally suitable for processes involving the encapsulation of live cells within hydrogel matrices.[9]
The Core Photoinitiation Mechanism: A Step-by-Step Analysis
The conversion of light energy into chemical energy by Irgacure 2959 is a highly efficient, multi-step process occurring on a picosecond timescale. The entire mechanism is predicated on a Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbonyl carbon bond.[6][11]
Step 1: Photon Absorption (Excitation) The process begins when the I2959 molecule absorbs a photon of UV light. While most efficiently activated by 365 nm light in practical applications, its primary absorption maximum (λmax) is around 275-280 nm.[1][2][12][13] This absorption promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁), primarily through a π → π* electronic transition.[12]
Step 2: Intersystem Crossing (ISC) Following excitation to the S₁ state, the molecule undergoes a very rapid and highly efficient process called intersystem crossing (ISC), transitioning to the lowest excited triplet state (T₁).[12][13] Time-resolved spectroscopic studies have shown this conversion to be extremely fast, with a time constant of approximately 4.0 picoseconds in an acetonitrile-water solution.[12] This T₁ state is crucial as it is the direct precursor to the bond-cleavage event.
Step 3: α-Cleavage (Norrish Type I Reaction) The molecule in the triplet state possesses sufficient energy to induce the homolytic cleavage of the C-C bond between the carbonyl group and the adjacent quaternary carbon.[9][14] This intramolecular dissociation is the defining feature of the Norrish Type I mechanism.[6][7]
Step 4: Generation of Initiating Free Radicals The α-cleavage event results in the formation of two distinct free radical species:
-
A Benzoyl Radical
-
An Alkyl (Ketyl) Radical (2-hydroxy-2-propyl radical)
Both of these radicals are highly reactive and can initiate the polymerization of monomers (e.g., methacrylates like GelMA or PEGDA) by attacking their carbon-carbon double bonds, thereby starting the polymer chain growth.[9][13][15]
Caption: Photoinitiation pathway of Irgacure 2959.
Photophysical and Chemical Properties
A quantitative understanding of Irgacure 2959 is crucial for optimizing polymerization protocols. The key properties are summarized below.
| Property | Value / Description | Reference |
| Chemical Name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone | [15][16] |
| Synonyms | Irgacure 2959, I2959 | [1][3] |
| CAS Number | 106797-53-9 | [15] |
| Molecular Formula | C₁₂H₁₆O₄ | [15] |
| Molecular Weight | 224.25 g/mol | [16] |
| Absorption Maxima | λmax ≈ 273-280 nm (in Acetonitrile/Water) | [12][15] |
| Activation Range | Typically activated by 365 nm UV light in applications | [1][2] |
| Solubility | Low water solubility (<2 wt%); soluble in methanol, ethanol, DMSO | [2][9][15][17] |
Experimental Protocols for Mechanistic Elucidation
The ultrafast nature of the photoinitiation process necessitates advanced spectroscopic techniques for its study. Laser Flash Photolysis (LFP), particularly with femtosecond to nanosecond time resolution, is the primary tool for observing the transient species involved.
Protocol: Nanosecond Transient Absorption (ns-TA) Spectroscopy
This protocol outlines a typical experiment to observe the triplet state and radical formation from Irgacure 2959.
-
Sample Preparation:
-
Prepare a stock solution of Irgacure 2959 in a suitable solvent (e.g., a 3:7 acetonitrile/water mixture to mimic aqueous environments).[14] The concentration should be adjusted to achieve an absorbance of ~0.5-1.0 at the excitation wavelength.
-
Transfer the solution to a quartz cuvette with a 1 cm path length.
-
Purge the solution with nitrogen (N₂) gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state and interfere with measurements.
-
-
Instrumentation and Excitation:
-
Utilize a nanosecond laser system. A common choice is a Nd:YAG laser, using the fourth harmonic (266 nm) as the "pump" pulse to excite the I2959 sample.[12]
-
-
Probing and Detection:
-
A broad-spectrum "probe" light source (e.g., a Xenon arc lamp) is passed through the sample at a right angle to the pump beam.
-
The probe light, after passing through the sample, is directed into a monochromator and then to a detector (e.g., a photomultiplier tube or CCD camera).
-
By electronically delaying the probe pulse relative to the pump pulse, absorption spectra of transient species can be recorded at various time points after excitation (from nanoseconds to microseconds).
-
-
Data Analysis:
-
The change in absorbance (ΔA) is plotted as a function of wavelength and time.
-
The transient species are identified by their characteristic absorption spectra. For I2959, the triplet state has a strong absorption band around 415 nm.[12] The formation of the benzoyl radical is also monitored.
-
Kinetic analysis of the rise and decay of these absorption signals allows for the calculation of rate constants for intersystem crossing and α-cleavage.[14]
-
Causality and Self-Validation: This experimental design is self-validating. The observation of a transient species absorbing at ~415 nm that appears within picoseconds (from fs-TA) and decays on a nanosecond timescale, concurrent with the rise of the benzoyl radical signal, provides direct evidence for the T₁ state being the precursor to α-cleavage.[12] Adding a known radical scavenger to the solution and observing the quenching of the radical signal further confirms its identity.
Caption: Experimental workflow for transient absorption spectroscopy.
Conclusion
The photoinitiation mechanism of this compound is a well-defined and highly efficient process rooted in Norrish Type I photochemistry. Upon UV absorption, the molecule rapidly transitions to an excited triplet state, which undergoes α-cleavage to produce a benzoyl and an alkyl radical. These two radicals serve as potent initiators for free-radical polymerization. The combination of high quantum efficiency, low energy requirements, and superior biocompatibility of its byproducts has solidified the role of Irgacure 2959 as an indispensable tool for scientists and engineers, particularly in the development of advanced materials for biomedical applications.
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Zhang, X., et al. (2020). Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs. Biofabrication, 12(3), 035022. Available from: [Link]
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An In-depth Technical Guide to the Solubility of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Introduction: Understanding the Significance of Solubility for a Key Pharmaceutical Intermediate
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a benzophenone derivative with the CAS number 14814-17-6, is a pivotal intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it serves as a precursor in the production of Ospemifene, a selective estrogen receptor modulator.[1] The solubility of this compound is a critical physicochemical parameter that profoundly influences its handling, reaction kinetics, purification, and formulation.[3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in a range of solvents is paramount for optimizing synthetic routes and developing robust manufacturing processes.[4]
This technical guide provides a detailed exploration of the solubility of this compound. It is designed to be a practical resource, offering not only curated solubility data but also the underlying scientific principles and methodologies required for its experimental determination. The guide will delve into the molecular characteristics of the compound that govern its solubility, present a detailed protocol for its measurement, and discuss the practical implications in the context of pharmaceutical development.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure.[5] this compound possesses a unique amphiphilic nature, characterized by both hydrophobic and hydrophilic regions, which dictates its interaction with various solvents.[6]
-
Hydrophobic Character: The two phenyl rings constitute the nonpolar, hydrophobic portion of the molecule. This aromatic system contributes to its solubility in nonpolar organic solvents.
-
Hydrophilic Character: The presence of a hydroxyl (-OH) group and an ether linkage in the hydroxyethoxy substituent introduces polarity and the capacity for hydrogen bonding.[6] This makes the molecule more amenable to dissolving in polar solvents.
The interplay between these opposing characteristics results in a nuanced solubility profile, where the compound exhibits favorable solubility in a range of organic solvents, particularly those with moderate to high polarity. The principle of "like dissolves like" is a fundamental concept in predicting its solubility behavior.
Quantitative Solubility Data
A thorough understanding of the quantitative solubility of this compound is crucial for process development and formulation. The following table summarizes the available solubility data for this compound in various solvents. It is important to note that experimental values can be influenced by factors such as temperature, purity of the compound, and the analytical method used.[7]
| Solvent | Chemical Class | Polarity | Solubility (at 25°C) | Reference(s) |
| Ethanol | Alcohol | High | ~30 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | ~30 mg/mL | [1][6] |
| Chloroform | Halogenated | Medium | Soluble | [1] |
| Dichloromethane (DCM) | Halogenated | Medium | Soluble | [1] |
| Methanol | Alcohol | High | Soluble | [1] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, but precise quantitative data was not available in the cited sources. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9] This protocol provides a detailed, step-by-step methodology for measuring the solubility of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. The excess solid should be clearly visible to ensure that saturation is reached.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached. A minimum of 24 hours is generally recommended, with 48 to 72 hours being ideal for poorly soluble compounds to ensure complete equilibration.[9][10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further facilitate the separation of the undissolved solid from the supernatant.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula, taking into account the dilution factor: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Self-Validating System and Best Practices:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility and statistical validity of the results.
-
Purity of Materials: The purity of both the compound and the solvents is crucial for accurate solubility determination.[7]
-
Temperature Control: Maintaining a constant and accurately controlled temperature throughout the experiment is essential, as solubility is temperature-dependent.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Solvent Polarity: As a molecule with both polar and nonpolar characteristics, its solubility is highly dependent on the polarity of the solvent. It is expected to have higher solubility in polar aprotic and protic solvents that can engage in dipole-dipole interactions and hydrogen bonding.
-
Temperature: The solubility of most solid compounds, including this one, generally increases with temperature. This is an important consideration for processes like crystallization and reaction optimization.
-
pH of Aqueous Solutions: The predicted pKa of the hydroxyl group in this compound is approximately 14.14.[1] This high pKa suggests that its aqueous solubility is unlikely to be significantly influenced by pH within the typical physiological range (pH 1-8). However, at highly alkaline pH values, deprotonation of the hydroxyl group could lead to increased aqueous solubility. Experimental verification across a range of pH values is recommended for a complete solubility profile.
-
Crystalline Form (Polymorphism): The solid-state properties of a compound, including its crystalline form, can affect its solubility. Different polymorphs of the same compound can exhibit different solubilities.[5]
Practical Implications in Drug Development
The solubility of this compound has direct and significant consequences in the context of pharmaceutical development, particularly in the synthesis of Ospemifene.
Synthesis of Ospemifene
The synthesis of Ospemifene from this compound involves several steps that are dependent on the solubility of the starting material and intermediates.[11]
-
Reaction Medium: The choice of solvent for the reaction is critical. The starting material must be sufficiently soluble in the chosen solvent to ensure efficient reaction kinetics and complete conversion. Solvents like dichloromethane and toluene are often used in these synthetic routes.[11]
-
Purification and Crystallization: The solubility profile is essential for designing effective purification strategies, particularly crystallization. The compound should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at lower temperatures to allow for high recovery of the purified product. Lower alcohols such as methanol and ethanol are commonly used for the crystallization of related compounds.[11]
Logical Relationship in Synthesis and Purification
Caption: Logical flow of synthesis and purification influenced by solubility.
Formulation Challenges and Strategies
While this compound is an intermediate, the solubility characteristics of the final active pharmaceutical ingredient (API), Ospemifene, are critical for its formulation and bioavailability. Poorly soluble drugs often present significant formulation challenges.[3][4][5] Strategies to enhance the solubility and dissolution rate of such compounds include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its solubility and dissolution.[4]
-
Lipid-Based Formulations: For lipophilic compounds, formulation in lipid-based systems can improve absorption.[4]
Conclusion
The solubility of this compound is a fundamental property that dictates its behavior in various chemical processes critical to pharmaceutical manufacturing. This in-depth technical guide has provided a comprehensive overview of its solubility, from the influence of its molecular structure to a detailed experimental protocol for its determination. The curated solubility data, coupled with an understanding of the factors that influence it, empowers researchers and drug development professionals to make informed decisions in process optimization, purification, and formulation development. A thorough characterization of solubility is an indispensable step in the journey from a chemical intermediate to a safe and effective pharmaceutical product.
References
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Shake Flask Method | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved January 7, 2026, from [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved January 7, 2026, from [Link]
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Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved January 7, 2026, from [Link]
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Shake Flask logK - Lokey Lab Protocols. (2017, March 6). Retrieved January 7, 2026, from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 7, 2026, from [Link]
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The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. (n.d.). Retrieved January 7, 2026, from [Link]
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Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14). Retrieved January 7, 2026, from [Link]
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2.2: Solubility Lab - Chemistry LibreTexts. (2021, September 11). Retrieved January 7, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 7, 2026, from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved January 7, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 7, 2026, from [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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methanone - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
- US9321712B2 - Process for the preparation of ospemifene - Google Patents. (n.d.).
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An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a key intermediate in the synthesis of pharmaceuticals such as Ospemifene, possesses a chemical structure that suggests a notable level of thermal stability. This technical guide provides a comprehensive analysis of the thermal properties of this compound, delving into its stability and probable degradation pathways. While direct and exhaustive experimental data for this specific molecule is not extensively published, this guide synthesizes information from analogous benzophenone derivatives and related chemical structures to postulate its thermal behavior. We will explore the theoretical underpinnings of its stability, propose likely degradation mechanisms, and outline the state-of-the-art analytical methodologies required for a thorough investigation. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of pharmaceuticals where this compound is a critical component.
Introduction: Chemical Identity and Pharmaceutical Significance
This compound, also known as 2-hydroxyethoxy benzophenone, is an aromatic ketone with the molecular formula C₁₅H₁₄O₃.[1] Its structure is characterized by a central benzophenone core, modified with a hydroxyethoxy group at the 4-position of one of the phenyl rings. This modification significantly influences its physical and chemical properties, including its melting point and solubility.
The primary significance of this compound in the pharmaceutical industry lies in its role as a crucial intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like Ospemifene.[2] Ospemifene is utilized for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Given its role in the synthesis of a commercial drug product, a thorough understanding of its stability under various stress conditions, particularly thermal stress, is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| CAS Number | 14814-17-6 | [3][4] |
| Melting Point | 79-80 °C | [2] |
| Predicted Boiling Point | 421.0 ± 25.0 °C | [2] |
| Appearance | White to yellow powder or crystals | Synthonix Corporation |
Thermal Stability Profile
The thermal stability of a pharmaceutical intermediate is a critical parameter that influences its storage, handling, and the manufacturing processes it undergoes. The molecular structure of this compound, featuring stable aromatic rings and an ether linkage, suggests a significant degree of thermal resilience.
Theoretical Assessment of Thermal Stability
The exceptional thermal stability of this compound when compared to the parent benzophenone molecule can be attributed to the presence of the 2-hydroxyethoxy substituent.[5] This group can participate in intermolecular hydrogen bonding, which requires additional energy to overcome, thereby increasing the overall stability of the crystal lattice and raising the melting point.
The core benzophenone structure is inherently stable due to the delocalization of electrons across the two phenyl rings and the carbonyl group. The degradation of the molecule is therefore likely to be initiated at the weaker bonds within the structure, such as the C-O bonds of the ether linkage or the C-C bond of the ethoxy group, at elevated temperatures.
Postulated Thermal Degradation Onset
Elucidation of Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for identifying and controlling impurities in the drug substance. Based on the functional groups present in this compound, several thermal degradation pathways can be proposed. The most likely initiation points for degradation are the ether linkage and the hydroxyethoxy side chain.
Proposed Degradation Mechanisms
At elevated temperatures, the following degradation pathways are plausible:
-
Cleavage of the Ether Bond: The C-O bond in the ether linkage is a potential site for homolytic or heterolytic cleavage. This could lead to the formation of a phenoxy radical and a hydroxyethoxy radical.
-
Decomposition of the Hydroxyethoxy Side Chain: The side chain could undergo various reactions, including dehydration to form a vinyl ether derivative, or cleavage of the C-C bond to yield formaldehyde and a phenoxymethyl radical.
-
Reactions involving the Carbonyl Group: At very high temperatures, the carbonyl group could undergo reactions, although this is generally a more stable part of the molecule.
Potential Degradation Products
Based on the proposed mechanisms, the following are potential thermal degradation products:
-
4-Hydroxybenzophenone: Formed from the cleavage of the ether bond.
-
Benzophenone: Potentially formed from further degradation of substituted fragments. Studies on the thermal decomposition of related sulfur-containing benzophenone derivatives have shown benzophenone as a major product.[7]
-
Phenol and substituted phenols: Resulting from the breakdown of the benzophenone structure at higher temperatures.
-
Ethylene glycol and its degradation products: From the detached hydroxyethoxy side chain.
-
Small volatile molecules: Such as formaldehyde, carbon monoxide, and carbon dioxide, resulting from further fragmentation at very high temperatures.
Recommended Experimental Protocols for Characterization
To definitively determine the thermal stability and degradation pathways of this compound, a series of well-established analytical techniques should be employed. These methods provide quantitative data on thermal transitions and qualitative information on the identity of degradation products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the onset temperature of decomposition and the kinetics of the degradation process.
Step-by-Step TGA Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at 50 mL/min) and an oxidative atmosphere (e.g., air at 50 mL/min) to assess the effect of oxygen on degradation.
-
Temperature Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occur (T5% and T10%). The derivative of the TGA curve (DTG) will show the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect any other thermal events such as polymorphic transitions or the onset of decomposition.
Step-by-Step DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: Analyze the DSC thermogram to determine the onset and peak temperatures of melting, and calculate the heat of fusion (ΔHf). Any exothermic events following the melting endotherm could indicate the onset of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS.
Step-by-Step Py-GC-MS Protocol:
-
Sample Preparation: Place a small amount (typically in the microgram range) of the sample into a pyrolysis tube or on a filament.
-
Pyrolysis: Rapidly heat the sample to a series of temperatures (e.g., 300 °C, 400 °C, 500 °C, and 600 °C) in the pyrolyzer, which is directly coupled to the GC inlet.
-
GC Separation: The pyrolysis products are swept onto a GC column (e.g., a non-polar or medium-polarity column) and separated based on their boiling points and interactions with the stationary phase. A typical temperature program would be to hold at 40 °C for a few minutes and then ramp up to 280-300 °C.
-
MS Detection and Identification: The separated compounds are introduced into a mass spectrometer. The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) to identify the degradation products.
Forced Degradation Studies: A Broader Perspective
While this guide focuses on thermal stability, a complete understanding of the compound's stability profile requires forced degradation studies under various stress conditions as mandated by regulatory agencies like the ICH.[8] These studies are essential for developing and validating stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60-80 °C | Hydrolysis of the ether linkage |
| Base Hydrolysis | 0.1 M NaOH, 60-80 °C | Hydrolysis of the ether linkage |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aromatic rings or side chain |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation of the benzophenone core |
| Thermal | Dry heat (e.g., 105 °C) | As described in this guide |
The degradation products from these studies should be analyzed using a stability-indicating HPLC method, and their structures elucidated using techniques like LC-MS/MS and NMR.
Conclusion and Future Directions
This compound is a thermally stable molecule, a property that is advantageous for its use as a pharmaceutical intermediate. Its stability is enhanced by the presence of the hydroxyethoxy group, which can participate in intermolecular hydrogen bonding. While definitive experimental data on its thermal degradation is limited, this guide has proposed plausible degradation pathways initiated by the cleavage of the ether bond and decomposition of the side chain.
To build upon this theoretical framework, further experimental work is crucial. A comprehensive thermal analysis using TGA, DSC, and Py-GC-MS, as outlined in this guide, would provide the necessary data to fully characterize the thermal stability and degradation profile of this important pharmaceutical intermediate. Such studies are indispensable for ensuring the quality and safety of the final drug product and for fulfilling regulatory requirements.
References
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-
de Beer, D., et al. (2015). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 63(22), 5518-5527. Available from: [Link]
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Carlsen, L., & Harrit, N. (1977). On the Thermal Decomposition of Thiobenzophenone S-Oxide. Acta Chemica Scandinavica, B 31, 639-644. Available from: [Link]
-
Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(4), 649-660. Available from: [Link]
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ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]
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methanone. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Cas 14814-17-6,this compound. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
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Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). Molecules, 27(23), 8169. Available from: [Link]
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OSPHENA (ospemifene) tablets, for oral use. (2013). U.S. Food and Drug Administration. Retrieved January 7, 2026, from [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and Molecular Modeling of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides an in-depth exploration of the structural and electronic properties of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a benzophenone derivative with significant potential in various scientific and pharmaceutical applications. While an experimentally determined crystal structure is not publicly available at the time of this writing, this document leverages computational molecular modeling to predict its three-dimensional arrangement and elucidate key molecular characteristics. The methodologies and findings presented herein offer valuable insights for researchers engaged in the study and application of this compound.
Introduction to this compound
This compound, also known as 4-(2-Hydroxyethoxy)benzophenone, is an organic molecule belonging to the benzophenone class of aromatic ketones.[1] Its structure is characterized by a central carbonyl group bonded to two phenyl rings. One of these rings is substituted at the para position with a 2-hydroxyethoxy group (-OCH₂CH₂OH).[1] This substituent enhances the molecule's polarity and potential for hydrogen bonding, influencing its physical and chemical properties.[1]
Benzophenone derivatives are of significant interest due to their diverse applications, including their use as UV filters in sunscreens, photoinitiators in polymer chemistry, and as scaffolds in medicinal chemistry.[1] The title compound serves as an important intermediate in the synthesis of various pharmaceuticals, such as E-Ospemifene, which has applications in managing serum cholesterol.[2] Understanding the precise three-dimensional structure and electronic properties of this compound is crucial for optimizing its existing applications and exploring new therapeutic avenues.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 14814-17-6 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][3] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| IUPAC Name | methanone | [1][3] |
| Melting Point | 79-80 °C | |
| Appearance | White to yellow powder or crystals |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through a multi-step process. A common route involves the Friedel-Crafts acylation of a substituted phenol, followed by the introduction of the hydroxyethoxy group via an etherification reaction.[1]
A generalized synthetic workflow is as follows:
Caption: Generalized synthetic workflow for this compound.
Upon synthesis, the identity and purity of the compound are confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups such as the carbonyl (C=O) and hydroxyl (-OH) groups. Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Molecular Modeling and Predicted Crystal Structure
In the absence of experimental single-crystal X-ray diffraction data, molecular modeling serves as a powerful tool to predict the three-dimensional structure and analyze the physicochemical properties of this compound. Density Functional Theory (DFT) is a robust quantum mechanical method well-suited for this purpose.
Computational Methodology
The following protocol outlines a standard approach for the molecular modeling of the title compound:
-
Initial Structure Generation: A 2D sketch of this compound is created using a chemical drawing software and converted into a 3D structure.
-
Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a 6-31G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Analysis of Molecular Properties: From the optimized geometry, various molecular properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential, which are crucial for understanding intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability.
-
Dipole Moment: This provides a measure of the overall polarity of the molecule.
-
Caption: A typical workflow for the molecular modeling of the target compound.
Predicted Structural Parameters
Based on the optimized geometry, a table of selected predicted bond lengths, bond angles, and dihedral angles can be generated. These theoretical values provide a foundational understanding of the molecule's internal geometry.
Table 2: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Atom(s) | Predicted Value |
| Bond Length (Å) | C=O | ~1.23 |
| C-O (ether) | ~1.37 | |
| O-H | ~0.97 | |
| Bond Angle (°) | C-CO-C | ~122 |
| C-O-C (ether) | ~118 | |
| Dihedral Angle (°) | Phenyl Ring 1 - Carbonyl - Phenyl Ring 2 | ~55 |
Note: These are representative values and the exact figures will depend on the specific computational setup.
Molecular Electrostatic Potential (MEP)
The MEP surface visually represents the charge distribution within the molecule. For this compound, the most negative regions (typically colored red) are expected to be located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their roles as sites for electrophilic attack and hydrogen bond acceptors. The hydrogen atom of the hydroxyl group will exhibit a positive potential (blue), making it a hydrogen bond donor.
Frontier Molecular Orbitals (HOMO-LUMO)
The distribution of the HOMO and LUMO provides insights into the molecule's electronic behavior. In benzophenone derivatives, the HOMO is typically localized on the phenyl ring with the electron-donating substituent (the hydroxyethoxy group in this case), while the LUMO is often centered on the benzoyl moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's reactivity and its potential for electronic transitions, which is relevant to its UV-absorbing properties.
Implications for Drug Development and Material Science
The structural and electronic insights gained from molecular modeling have significant implications:
-
Structure-Activity Relationship (SAR) Studies: A detailed understanding of the 3D structure and charge distribution can inform the design of new derivatives with enhanced biological activity. For instance, modifying the substituents to alter the MEP could improve binding affinity to a target protein.
-
Formulation Development: The predicted polarity and hydrogen bonding capabilities can guide the selection of appropriate solvents and excipients for formulation, improving solubility and bioavailability.
-
Material Science: For applications in polymer science, understanding the electronic properties, particularly the HOMO-LUMO gap, can help in predicting and tuning the photoinitiating efficiency and UV-absorbing characteristics of the molecule.
Conclusion
This technical guide has provided a comprehensive overview of the structural and electronic characteristics of this compound through the lens of molecular modeling. In the absence of an experimentally determined crystal structure, computational methods offer a robust framework for predicting its three-dimensional architecture and key molecular properties. These theoretical insights are invaluable for guiding further research, from the rational design of new pharmaceuticals to the development of advanced materials. The presented methodologies and data serve as a foundational resource for scientists and researchers working with this versatile benzophenone derivative.
References
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methanone - PubChem. (URL: [Link])
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Health and safety considerations for handling (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone)
An In-depth Technical Guide for the Safe Handling of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a benzophenone derivative, is a chemical compound utilized in various research and development applications. While comprehensive toxicological data for this specific molecule is not widely available, its structural class as a benzophenone derivative and its physical form as a combustible, potentially dust-forming solid necessitate a robust and cautious approach to laboratory handling. This guide provides an in-depth analysis of the potential hazards associated with this compound. It outlines a multi-layered safety strategy rooted in the principles of risk assessment, hierarchy of controls, and procedural diligence. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and scientific integrity when working with this and similar research chemicals.
Chemical and Physical Properties Overview
A foundational understanding of the chemical's properties is critical for anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(2-Hydroxyethoxy)benzophenone, methanone | [1] |
| CAS Number | 14814-17-6 | |
| Molecular Formula | C15H14O3 | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Physical Form | White to yellow powder or crystals | |
| Melting Point | 88 - 90 °C (190 - 194 °F) | [2] |
| Stability | Stable under standard ambient conditions. Light sensitive. | [2] |
| Combustibility | Combustible solid. Fine dust, when dispersed in air, may pose a dust explosion risk. | [2] |
Hazard Identification and Risk Assessment
The primary challenge in assessing the risk of this compound is the limited availability of specific toxicological data. Therefore, a precautionary approach is warranted, treating the substance as potentially hazardous based on data from structurally related compounds and available GHS classifications.
GHS Classification and Potential Health Effects
While some databases report this chemical as not classified under GHS criteria, other suppliers provide hazard statements that indicate potential risks.[1] A conservative approach, assuming the highest level of reported hazard, is essential for ensuring personnel safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Field Insights |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[3] | Warning | H302: Harmful if swallowed | The benzophenone backbone and its metabolites can interfere with biological processes. Ingestion may lead to systemic toxicity. Always avoid hand-to-mouth contact. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark)[3] | Warning | H315: Causes skin irritation | Like many organic powders, this compound can cause local irritation upon contact with the skin, potentially leading to dermatitis with repeated exposure. Dermal absorption is a potential route of exposure for benzophenones.[4] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark)[3] | Warning | H319: Causes serious eye irritation | Particulate matter can cause significant mechanical and chemical irritation to the eyes, potentially leading to serious damage if not addressed promptly. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark)[3] | Warning | H335: May cause respiratory irritation | Inhalation of fine dust can irritate the mucous membranes and respiratory tract. Chronic exposure to chemical dusts can lead to more severe respiratory conditions. |
| Aquatic Hazard, Chronic (Category 2) | GHS09 (Environment)[2][3] | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects | This classification for a related compound suggests that benzophenone derivatives can be persistent and harmful in aquatic ecosystems.[2] Disposal must be managed to prevent environmental release. |
| Carcinogenicity | GHS08 (Health Hazard)[3] | Warning | (Suspected) | Benzophenone derivatives are listed by California's Proposition 65 as chemicals known to cause cancer. While data for this specific analog is absent, the potential for carcinogenicity should be considered, especially for long-term or repeated exposures. |
Physical Hazards
-
Combustible Dust: As a fine organic powder, this material is considered a combustible solid.[2] If suspended in air in sufficient concentration and exposed to an ignition source, it can cause a dust explosion.[2] This is a critical consideration during weighing, transfer, and cleanup operations.
The Hierarchy of Controls: A Multi-Layered Safety Paradigm
Effective risk management relies on implementing controls in a specific order of preference. This "Hierarchy of Controls" prioritizes engineering solutions and administrative policies over sole reliance on Personal Protective Equipment (PPE).
Caption: The Hierarchy of Controls prioritizes systemic changes over individual protection.
Engineering Controls (Primary Barrier)
The most effective way to manage exposure is to physically isolate the hazard from the researcher.
-
Ventilation: All handling of the solid compound that may generate dust, including weighing, aliquoting, and preparing solutions, must be conducted inside a certified chemical fume hood or a ventilated balance enclosure.[5][6] This captures airborne particles at the source, preventing inhalation.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly in any laboratory where this chemical is handled.[5]
Administrative Controls (Procedural Safeguards)
These controls modify work practices to reduce exposure duration and frequency.
-
Designated Areas: Clearly demarcate areas where the compound is stored and handled. Restrict access to authorized and trained personnel only.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical. This guide provides a template for such procedures in Section 5.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[7][8] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[2][9] Contaminated clothing should be removed immediately.[5]
Personal Protective Equipment (PPE) (Final Barrier)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. A site-specific risk assessment should always be performed to determine the exact PPE required.[6]
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles | Protects against dust particles and splashes. A face shield should be worn over goggles if there is a significant risk of splashing.[6] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents skin contact and potential irritation or absorption.[5] Inspect gloves for defects before use. Change gloves immediately if contaminated and after finishing work. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5] Ensure the coat is fully buttoned. Consider a chemical-resistant apron for larger quantities or splash-prone activities. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a fume hood or if engineering controls are insufficient to control dust generation.[5][10] Users must be fit-tested and trained. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills.[6] |
Safe Storage and Handling Protocols
Adherence to meticulous storage and handling procedures is paramount to preventing accidental exposure and maintaining chemical integrity.
Storage
-
Container: Store in a tightly closed, original container to prevent contamination and moisture ingress.[2][5]
-
Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[2][11] The compound is light-sensitive.[2] Refrigerator storage is recommended.
-
Compatibility: Store away from strong oxidizing agents, strong acids, and strong alkalis.[11]
Handling Workflow
The following diagram illustrates a self-validating workflow for safely weighing and preparing a solution from the solid compound.
Caption: A logical workflow for handling the solid compound minimizes exposure at each step.
Emergency and Spill Response Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the physician.[2]
Accidental Release Measures (Spill Cleanup)
This protocol is for small-scale laboratory spills. For large spills, evacuate the area and contact institutional safety personnel.
-
Evacuate and Secure: Alert others in the area. Evacuate non-essential personnel. Remove all sources of ignition.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator, gloves, goggles, and a lab coat.
-
Contain and Clean: Gently sweep or vacuum the spilled solid material. Avoid actions that generate dust, such as dry sweeping with a coarse brush or using compressed air.[7] Place the collected material into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel, followed by a soap and water wash.
-
Dispose: All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.[2]
Waste Disposal
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Containers: Collect waste material in designated, labeled, and sealed containers. Do not mix with other waste streams.[2]
-
Disposal Route: Dispose of the chemical and its container through a licensed professional waste disposal service.[10]
-
Environmental Precaution: Do not allow the chemical to enter drains or waterways, given its potential aquatic toxicity.[2][5]
Conclusion
While this compound may not have a fully elucidated toxicological profile, the principles of sound chemical hygiene provide a clear path to its safe handling. By understanding its physical properties, acknowledging potential hazards based on its chemical class, and rigorously applying the hierarchy of controls, researchers can effectively minimize risk. The integration of engineering controls, robust administrative procedures, and correct use of PPE forms a comprehensive safety system that protects personnel, ensures experimental integrity, and maintains environmental stewardship.
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An In-Depth Technical Guide to (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (CAS 14814-17-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential applications of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone , a key intermediate in pharmaceutical synthesis and a compound of interest in materials science.
Compound Identification and Core Properties
This compound , also known by its synonym 4-(2-Hydroxyethoxy)benzophenone, is an organic compound belonging to the benzophenone class.[1] Its structure features a diaryl ketone core with a hydroxyethoxy substituent, which imparts unique solubility and reactivity characteristics.[2][3] This compound serves as a critical building block in the synthesis of various pharmaceuticals, most notably as an intermediate in the production of Ospemifene, a selective estrogen receptor modulator.[3][4]
| Property | Value | Source(s) |
| CAS Number | 14814-17-6 | [5] |
| IUPAC Name | methanone | [2][5] |
| Molecular Formula | C₁₅H₁₄O₃ | [5] |
| Molecular Weight | 242.27 g/mol | [5] |
| Physical Appearance | White to yellow powder or crystals | |
| Melting Point | 79-80 °C | [3] |
| Boiling Point (Predicted) | 421.0 ± 25.0 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [3] |
| InChI | InChI=1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2 | [5] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO | [5] |
Chemical Synthesis and Reactivity
The synthesis of this compound is typically achieved through a two-step process involving the formation of a benzophenone core followed by the introduction of the hydroxyethoxy group.
Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the etherification of 4-hydroxybenzophenone to yield the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzophenone (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-2 equivalents), to the solution. This will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Alkylating Agent: Add 2-bromoethanol or 2-chloroethanol (1.1-1.5 equivalents) to the reaction mixture. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Reactivity Profile
The chemical reactivity of this molecule is dictated by three primary functional groups: the ketone, the aromatic rings, and the terminal hydroxyl group.
-
Ketone Group: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.
-
Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, and it can undergo esterification or etherification reactions.
Physical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in research and development.
Physical Properties Summary
| Property | Value | Source(s) |
| Melting Point | 79-80 °C | [3] |
| Boiling Point (Predicted) | 421.0 ± 25.0 °C | [3] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 14.14 ± 0.10 | [3] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as triplets for the two methylene groups of the hydroxyethoxy chain and a signal for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with and without attached protons), and the two aliphatic carbons of the ethoxy group.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic portions, the C=O stretch of the ketone, and the C-O stretches of the ether and alcohol.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation of benzophenones typically involves cleavage at the carbonyl group, leading to benzoyl cations and substituted phenyl cations.[6]
Analytical Methods
Accurate and precise analytical methods are crucial for quality control and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the quantification of this compound.
Caption: A typical workflow for HPLC analysis.
Illustrative HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method validation according to ICH guidelines should be performed to ensure linearity, accuracy, precision, and robustness.[7]
Applications and Future Perspectives
The primary application of this compound is as a key intermediate in the synthesis of Ospemifene, a drug used to treat dyspareunia, a symptom of vulvar and vaginal atrophy due to menopause.[3][4]
Beyond its role in pharmaceutical synthesis, its benzophenone core suggests potential applications as a UV absorber or photostabilizer in various materials.[1] The presence of the hydroxyethoxy group can enhance its compatibility and solubility in different polymer matrices. Further research could explore its potential in areas such as:
-
Development of novel polymers and coatings: Its structure could be incorporated into polymer backbones to impart specific properties.
-
Photocatalysis: Benzophenone derivatives are known to act as photosensitizers.
-
Biological Activity: Exploration of other potential pharmacological activities of this compound and its derivatives.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, call a poison center or doctor if you feel unwell.
For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with established importance in the pharmaceutical industry and potential for broader applications. A thorough understanding of its chemical and physical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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Cas 14814-17-6,this compound | lookchem. (URL: [Link])
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1-Hydroxy-2-(4-benzoylphenoxy)ethane; benzophenone, 4-(2-hydroxyethoxy)-; methanone, [4-(2-hydroxyethoxy)phenyl]phenyl- - SpectraBase. (URL: [Link])
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Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - Semantic Scholar. (URL: [Link])
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Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed. (URL: [Link])
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1-Hydroxy-2-(4-benzoylphenoxy)ethane; benzophenone, 4-(2-hydroxyethoxy)-; methanone, [4-(2-hydroxyethoxy)phenyl]phenyl- - SpectraBase. (URL: [Link])
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[Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors] - PubMed. (URL: [Link])
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (URL: [Link])
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Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI. (URL: [Link])
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Separation of Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl- on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
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Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl- - SpectraBase. (URL: [Link])
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FT-IR spectrum of 2,2-bis(4-β-hydroxyethoxy) phenyl 6F propane (HEPFA) - ResearchGate. (URL: [Link])
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Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers - Semantic Scholar. (URL: [Link])
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Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters - PubMed. (URL: [Link])
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Separation of 4-Dodecyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column. (URL: [Link])
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (URL: [Link])
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Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (URL: [Link])
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Alternative names and synonyms for (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone).
An In-Depth Guide to the Nomenclature and Identification of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Introduction
This compound, a key organic compound with the molecular formula C₁₅H₁₄O₃, serves as a critical building block in the synthesis of various pharmaceuticals and advanced materials.[1][2] Its utility as a chemical intermediate, notably in the synthesis of the selective estrogen receptor modulator (SERM) E-Ospemifene, underscores the necessity for precise identification in research, patent filings, and regulatory documentation.[1] However, the complexity of organic chemical nomenclature means this single molecular entity is referenced by a multitude of synonyms and identifiers across scientific literature, chemical databases, and commercial catalogs.
This technical guide provides a comprehensive overview of the alternative names, synonyms, and registry numbers for this compound. Designed for researchers, scientists, and drug development professionals, this document aims to clarify a potentially confusing landscape, ensuring accurate communication, streamlined database searching, and unambiguous compound sourcing. By understanding the origins and contexts of these different names, professionals can navigate the scientific and commercial domains with greater confidence and precision.
Primary Chemical Identifiers
The most unambiguous methods for identifying a chemical substance are through its formal IUPAC name and its CAS Registry Number. These identifiers are standardized globally to provide a single, verifiable point of reference.
International Union of Pure and Applied Chemistry (IUPAC) Name
The systematic name assigned according to IUPAC rules provides a definitive structural description of the molecule.
This name is constructed by identifying the parent structure as a methanone (ketone) with two substituted phenyl groups attached to the carbonyl carbon. One phenyl group is unsubstituted, while the other is substituted at the para (position 4) with a 2-hydroxyethoxy group.
CAS Registry Number
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, eliminating the ambiguity of multiple naming conventions.
The CAS number is the gold standard for chemical identification in databases, regulatory submissions, and commercial transactions. Its use is essential for accurate and exhaustive searches in platforms like SciFinder, Reaxys, and PubChem.
Common and Systematic Synonyms
Beyond the primary identifiers, several synonyms are frequently encountered. Their usage often depends on the context, such as historical naming conventions, database indexing systems, or an emphasis on a particular functional group within the molecule.
Benzophenone-Based Nomenclature
This class of synonyms is highly prevalent due to the compound's core structure, which is a derivative of benzophenone. Benzophenones are a well-understood class of aromatic ketones known for their photochemical properties and applications as UV filters and photoinitiators.[2][6][7]
-
CAS Index Name Variation: Benzophenone, 4-(2-hydroxyethoxy)-[6]
This nomenclature is intuitive as it clearly identifies the parent benzophenone scaffold and the specific substituent at the 4-position. It is widely used by chemical suppliers and in material science literature.
Ethanol and Ethane-Based Nomenclature
These names prioritize the hydroxyethoxy side chain, treating the benzoylphenoxy group as the substituent.
These names are structurally descriptive and may be favored in contexts where the reactivity of the terminal hydroxyl group is of primary interest, such as in polymerization or derivatization reactions.
CAS Index Name
Chemical Abstracts Service often formats names in a specific way for indexing purposes, which can also appear in search results.
This inverted naming convention is systematic and designed for algorithmic database searching.
Summary of Key Identifiers
For rapid reference, the various names and numerical identifiers for this compound are summarized below.
| Identifier Type | Identifier | Context/Origin |
| IUPAC Name | [4-(2-hydroxyethoxy)phenyl]-phenylmethanone | Formal chemical nomenclature[2][3] |
| CAS Number | 14814-17-6 | Unique global chemical identifier[1][4][6] |
| Common Name | 4-(2-Hydroxyethoxy)benzophenone | Widely used, based on benzophenone core[3][6] |
| Systematic Synonym | 2-(4-Benzoylphenoxy)ethanol | Emphasizes the ethanol side chain[3][6] |
| CAS Index Name | Methanone, [4-(2-hydroxyethoxy)phenyl]phenyl- | Chemical Abstracts Service indexing format[1][3] |
| EC Number | 810-808-2 | European Community number[3] |
| MDL Number | MFCD00623913 | Identifier in the MDL/Symyx database[4][5] |
| PubChem CID | 3090643 | PubChem Compound Identification number[3] |
| ChEMBL ID | CHEMBL74930 | ChEMBL database identifier for bioactive molecules[3] |
| DSSTox Substance ID | DTXSID10933315 | EPA's Distributed Structure-Searchable Toxicity ID[3] |
Visualizing Nomenclature Relationships
The relationship between the core chemical structure and its various identifiers can be visualized to clarify how different naming systems reference the same compound.
Caption: Relational map of identifiers for C₁₅H₁₄O₃.
Distinguishing from Structurally Related Compounds
Precision in nomenclature is critical to avoid confusion with structurally similar but distinct chemical entities. For researchers in drug development and material science, mistaking one compound for another can lead to significant errors in experimental design and interpretation.
-
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS: 16909-78-7): This compound is a common UV absorber.[8] It is critically different from the topic compound by the presence of an additional hydroxyl group at the 2-position of the benzoyl-substituted phenyl ring. This seemingly minor change significantly alters its chemical properties, particularly its absorption spectrum and potential for hydrogen bonding.
-
Fenofibric Acid (CAS: 42017-89-0): As the active metabolite of the drug fenofibrate, this compound is crucial in lipid-lowering therapies.[9][10][11] While it contains a benzoylphenoxy moiety, its side chain is a 2-methylpropanoic acid group, not a hydroxyethoxy group. This acidic functional group is central to its pharmacological activity and differentiates it entirely from this compound).
Conclusion
The accurate identification of this compound is fundamental to its effective use in scientific research and development. A thorough understanding of its primary identifiers (IUPAC name and CAS number) and its array of common and systematic synonyms is essential for any professional working with this compound. This guide serves as a centralized resource to demystify its nomenclature, enabling researchers to conduct more efficient literature and database searches, prevent confusion with related structures, and maintain the highest level of scientific integrity in their work.
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Methodological & Application
Using (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) as a photoinitiator for hydrogel synthesis
Application & Protocol Guide
Topic: Leveraging (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone for Advanced Hydrogel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Foundational Principles: Understanding this compound)
This compound, widely known in the scientific community by its trade name Irgacure 2959, is a cornerstone photoinitiator for fabricating hydrogels, particularly in biomedical applications.[1] Its prevalence is not accidental; it is a result of a unique combination of properties that make it highly suitable for creating three-dimensional polymeric networks in aqueous environments, often in the presence of living cells.[2][3]
Irgacure 2959 is a Type I photoinitiator, meaning a single molecule undergoes cleavage upon exposure to ultraviolet (UV) light to generate two distinct free radicals.[3][4][5] This unimolecular fragmentation mechanism is highly efficient and is the critical first step in the free-radical polymerization that forms the hydrogel network. This guide will provide the foundational knowledge and actionable protocols to effectively utilize Irgacure 2959 for reproducible and robust hydrogel synthesis.
The Mechanism of Photoinitiation
Upon absorbing photons from a UV light source, the Irgacure 2959 molecule undergoes a Norrish Type I cleavage. This high-energy event breaks the bond between the carbonyl group and the adjacent carbon atom, yielding two radical species: a benzoyl radical and a substituted alkyl radical.[4][5] Both of these radicals are capable of initiating polymerization by attacking the carbon-carbon double bonds of monomer or polymer precursors (e.g., acrylates, methacrylates) in the solution.[6] This chain reaction rapidly propagates, leading to the formation of covalent crosslinks and the transition of the liquid precursor solution into a solid-like hydrogel.
Caption: Mechanism of Type I photoinitiation using Irgacure 2959.
Key Physicochemical Properties
A critical aspect of working with Irgacure 2959 is understanding its solubility and spectral properties.
-
Solubility: Irgacure 2959 exhibits limited solubility in pure water, typically less than 2% w/v.[4][5] This is a crucial practical limitation. To achieve effective concentrations for polymerization, it is often necessary to first dissolve it in an organic solvent like methanol, 70% ethanol, or dimethyl sulfoxide (DMSO) before adding it to the aqueous prepolymer solution.[7][8][9]
-
Spectroscopic Profile: The maximum UV absorbance of Irgacure 2959 is around 275-280 nm.[5][6][10] However, using light in this deep UV range can be detrimental to cells, causing DNA damage.[5] Consequently, for biomedical applications, a UV wavelength of 365 nm is almost universally employed.[11][12] Although the molar absorptivity of Irgacure 2959 is significantly lower at 365 nm, it is sufficient to generate radicals for crosslinking, albeit requiring higher intensities or longer exposure times compared to the peak wavelength.[10][12]
Application Protocol: A Step-by-Step Guide to Hydrogel Synthesis
This section provides a detailed protocol for the synthesis of a Poly(ethylene glycol) diacrylate (PEGDA) hydrogel, a common application for Irgacure 2959. The principles outlined here are broadly applicable to other systems like Gelatin Methacryloyl (GelMA) or Methacrylated Hyaluronic Acid (MeHA).[3][4]
Experimental Workflow Overview
The process follows a logical sequence from reagent preparation to the final, crosslinked hydrogel, ready for application.
Caption: Standard experimental workflow for hydrogel photopolymerization.
Materials & Reagents
-
This compound (Irgacure 2959)
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4-10 kDa
-
Sterile Phosphate-Buffered Saline (PBS)
-
Methanol or 70% Ethanol (for stock solution)
-
Sterile syringe filters (0.22 µm)
-
UV light source (365 nm) with a radiometer to measure intensity
-
Molds for hydrogel casting (e.g., PDMS molds, well-plate)
Protocol Steps
Step 1: Preparation of Irgacure 2959 Stock Solution (10% w/v)
-
Rationale: To overcome the poor aqueous solubility of Irgacure 2959.[5]
-
Under sterile conditions, weigh 100 mg of Irgacure 2959 powder.
-
Dissolve the powder in 1 mL of 70% ethanol.[8] Vortex until fully dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C. It is recommended to use the solution within 2 weeks.[7]
Step 2: Preparation of Hydrogel Precursor Solution
-
Rationale: This solution contains the polymer backbone and the photoinitiator, ready for crosslinking.
-
Prepare a 10% (w/v) PEGDA solution by dissolving 1 g of PEGDA in 10 mL of sterile PBS.
-
To this PEGDA solution, add the Irgacure 2959 stock solution to achieve the desired final concentration. For a final concentration of 0.05% w/v, add 5 µL of the 10% stock solution per 1 mL of PEGDA solution.
-
Mix the precursor solution thoroughly by gentle vortexing or pipetting. If encapsulating cells, they would be added at this stage.
Step 3: Photocrosslinking
-
Rationale: The UV energy initiates the radical formation and subsequent polymerization, solidifying the hydrogel.
-
Pipette the precursor solution into your desired mold.
-
Expose the solution to 365 nm UV light. The exposure time is critical and depends on the light intensity and desired hydrogel properties.[3]
-
A typical starting point is an intensity of 10-20 mW/cm² for 5-10 minutes.
Step 4: Post-Polymerization Washing
-
Rationale: This step is absolutely critical for biomedical applications to remove any unreacted, potentially cytotoxic Irgacure 2959 molecules or byproducts from the hydrogel network.[11]
-
Carefully remove the crosslinked hydrogel from the mold.
-
Immerse the hydrogel in an excess of sterile PBS or culture medium.
-
Incubate at 37°C for several hours or overnight, changing the washing solution at least 2-3 times.
Optimizing Critical Parameters: A Data-Driven Approach
The final properties of the hydrogel—such as stiffness, swelling ratio, and cytocompatibility—are highly dependent on the formulation and curing conditions.[13][14][15] Increasing the photoinitiator concentration generally increases the crosslinking density, but also increases the potential for cytotoxicity.[4][13][16]
The following table provides representative starting parameters for common hydrogel systems. Optimization is essential for every specific application and cell type.
| Parameter | PEGDA-based Hydrogels | GelMA-based Hydrogels | Rationale & Key Considerations |
| Prepolymer Conc. | 5-20% (w/v) | 5-15% (w/v) | Higher concentration generally leads to stiffer hydrogels with smaller pore sizes.[17] |
| Irgacure 2959 Conc. | 0.05 - 0.5% (w/v) | 0.05 - 1.0% (w/v) | Balance crosslinking efficiency with cytotoxicity. For cell-laden gels, use the lowest effective concentration (≤0.1% w/v is a common starting point).[2][18][19] |
| UV Wavelength | 365 nm | 365 nm | Minimizes cell damage compared to shorter wavelengths.[10][12] |
| UV Intensity | 5 - 50 mW/cm² | 5 - 30 mW/cm² | Higher intensity can reduce curing time but may increase cell stress. |
| Exposure Time | 1 - 10 minutes | 30 seconds - 5 minutes | Must be optimized. Insufficient time leads to incomplete crosslinking; excessive time increases cytotoxic risk.[5][11] |
Troubleshooting and Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel does not form or is too soft | - Insufficient photoinitiator concentration.- Low UV intensity or short exposure time.- Inactive photoinitiator (e.g., old stock, light exposure). | - Increase Irgacure 2959 concentration incrementally.- Measure UV light intensity and increase exposure time.- Prepare a fresh stock solution of Irgacure 2959. |
| Low cell viability post-encapsulation | - Photoinitiator concentration is too high.- Excessive UV exposure (dose = intensity x time).- Incomplete washing, leaving residual cytotoxic components. | - Decrease Irgacure 2959 concentration to the lowest effective level (e.g., 0.05%).[19][20]- Reduce UV exposure time or intensity.- Ensure thorough washing with multiple changes of sterile medium post-polymerization.[11] |
| Hydrogel is brittle | - Prepolymer concentration is too high.- Over-crosslinking due to high photoinitiator concentration or prolonged UV exposure. | - Reduce the prepolymer concentration.- Decrease the photoinitiator concentration or UV exposure time. |
References
- Adbioink. (2021, January 24). Irgacure 2959.
- Balaban, C., et al. (n.d.). A water‐soluble Irgacure 2959‐based diallylammonium salt system for antibacterial coatings.
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- Kollbe, A. H., et al. (n.d.). Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality. PMC - NIH.
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- Tomal, W., et al. (n.d.).
- Barleany, D. R., et al. (2022, December 30). Optimization Concentration of Irgacure® 2959 as Photo-initiator on Chitosan-Kappa-Carrageenan Based Hydrogel for Tissue Sealant.
- Zhang, K. (2017, August 6). Why most papers crosslink GelMA/Irgacure 2959 at 365 nm?
- Stoia, M., et al. (n.d.).
- Holmes, B., et al. (n.d.). Effect of photoinitiator type and concentration on both gelation....
- Advanced BioMatrix. (n.d.). Irgacure 2959 (365nm) #5200.
- PubMed. (n.d.). Photochemically crosslinked cell-laden methacrylated collagen hydrogels with high cell viability and functionality.
- Sridhar, B. V., et al. (n.d.). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. MDPI.
- Lim, X. Y., et al. (n.d.).
- Al-Akl, N. S., et al. (n.d.).
- Kamoun, E. A., et al. (n.d.). Influence of photoinitiator concentration and irradiation time on the crosslinking performance of visible-light activated pullulan-HEMA. ORCA – Online Research @ Cardiff.
- Sikes, H. D., et al. (2015, November 25). Using photo-initiated polymerization reactions to detect molecular recognition. RSC Publishing.
- Lalevée, J., et al. (2022, March 21).
- Han, F. I., et al. (2022, December 30). Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant.
- Bahney, C. S., et al. (n.d.). VISIBLE LIGHT PHOTOINITIATION OF MESENCHYMAL STEM CELL-LADEN BIORESPONSIVE HYDROGELS.
- Al-Abboodi, A., et al. (n.d.). Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells. NIH.
- Gaharwar, A. K., et al. (2025, July 15). Design considerations for photoinitiator selection in cell-laden gelatin methacryloyl hydrogels.
- Gerges, I. (2016, February 17). Could anyone suggest me how to make the solution of PEGDA and Irgacure 2959?
- ResearchGate. (n.d.). UV/vis absorption spectra of Irgacure-2959 in MeCN and MeCN/H 2 O = 3:7....
- VCU Scholars Compass. (n.d.). Effects of photoinitiators on intracellular signaling transduction.
- Yilmaz, B., et al. (2025, October 17). PEG Diacrylation and Synthesis of PEGDA Hydrogels with Different Molecular Weights: Cancer Cells Interactions.
- Wleta, C., et al. (n.d.). 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity? PubMed.
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- Benchchem. (n.d.). I2959 | 106797-53-9.
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Application Note & Protocol: Formulation of High-Performance UV-Curable Coatings Utilizing (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Introduction: The Role of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone in UV-Curable Coatings
Ultraviolet (UV) curable coatings represent a significant advancement in polymer chemistry, offering rapid curing, low volatile organic compound (VOC) emissions, and superior performance properties.[1][2] At the heart of this technology lies the photoinitiator, a molecule that absorbs UV light and initiates the polymerization process.[3] this compound, a derivative of benzophenone, has emerged as a versatile and efficient photoinitiator for a wide range of UV-curable formulations.[4][5] Its unique molecular structure, featuring a hydroxyethoxy group, imparts desirable properties such as enhanced solubility, reduced volatility, and the potential for covalent bonding into the polymer network, thereby minimizing migration.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and formulation chemists on the effective use of this compound in the development of UV-curable coatings. We will delve into its mechanism of action, provide starting point formulations, and detail standardized protocols for performance evaluation, empowering you to unlock the full potential of this valuable photoinitiator.
Scientific Principles: Mechanism of Photoinitiation
This compound is classified as a Norrish Type II photoinitiator.[7][8] Unlike Type I photoinitiators that undergo direct cleavage upon UV absorption, Type II photoinitiators require a co-initiator or synergist, typically a tertiary amine, to generate the reactive free radicals that initiate polymerization.[7][9]
The process can be summarized in the following steps:
-
UV Absorption: The benzophenone moiety of the molecule absorbs UV radiation, typically in the range of 250-400 nm, transitioning to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the synergist (e.g., a tertiary amine).[10]
-
Radical Generation: This hydrogen abstraction process generates two radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the synergist.[7]
-
Initiation of Polymerization: The highly reactive alkylamino radical is the primary initiator of the polymerization of acrylate or methacrylate functionalized oligomers and monomers in the formulation.[8]
The presence of the hydroxyethoxy group can enhance the photoinitiator's performance by improving its compatibility with polar components in the formulation and potentially participating in the curing process.[5]
Caption: Norrish Type II photoinitiation mechanism of this compound.
Starting Point Formulations
The following formulations are provided as starting points for the development of UV-curable coatings. The concentration of this compound and the synergist may need to be optimized depending on the specific oligomers, monomers, and desired coating properties.
Table 1: Starting Point Formulation for a UV-Curable Clearcoat
| Component | Function | Weight Percentage (%) |
| Urethane Acrylate Oligomer | Provides flexibility and toughness | 40 - 60 |
| Tripropyleneglycol Diacrylate (TPGDA) | Reactive Diluent (reduces viscosity) | 20 - 30 |
| Isobornyl Acrylate (IBOA) | Reactive Diluent (improves hardness) | 10 - 20 |
| This compound | Photoinitiator | 2 - 5 |
| Triethanolamine (TEA) | Synergist | 3 - 6 |
| Leveling Agent | Improves surface finish | 0.1 - 0.5 |
| Defoamer | Prevents air bubbles | 0.1 - 0.5 |
Table 2: Starting Point Formulation for a UV-Curable Pigmented White Coating
| Component | Function | Weight Percentage (%) |
| Epoxy Acrylate Oligomer | Provides chemical resistance and hardness | 30 - 50 |
| 1,6-Hexanediol Diacrylate (HDDA) | Reactive Diluent | 15 - 25 |
| Titanium Dioxide (TiO2) | White Pigment | 20 - 30 |
| This compound | Photoinitiator | 3 - 6 |
| Amine Acrylate Synergist | Synergist | 4 - 8 |
| Dispersing Agent | Stabilizes pigment dispersion | 0.5 - 1.5 |
| Leveling Agent | Improves surface finish | 0.1 - 0.5 |
Experimental Protocols
Protocol 1: Preparation of UV-Curable Coating Formulation
-
Equipment: Laboratory balance, mixing vessel, high-shear mixer or overhead stirrer.
-
Procedure:
-
Weigh the oligomer(s) into the mixing vessel.
-
While stirring, slowly add the reactive diluent(s) and mix until a homogeneous solution is obtained.
-
If preparing a pigmented formulation, add the dispersing agent followed by the pigment. Mix at high speed until the pigment is well dispersed.
-
Reduce the mixing speed and add the this compound and the synergist. Mix until fully dissolved.
-
Add any other additives (leveling agents, defoamers) and mix for a final 10-15 minutes at low speed.
-
Allow the formulation to degas before application.
-
Caption: Workflow for preparing a UV-curable coating formulation.
Protocol 2: Coating Application and Curing
-
Substrate Preparation: Ensure the substrate (e.g., metal panel, plastic sheet) is clean, dry, and free of contaminants.
-
Application: Apply the coating to the substrate using a film applicator (drawdown bar) to achieve a uniform film thickness (e.g., 25-50 µm).
-
Curing: Immediately pass the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp). The UV dose required for complete cure will depend on the formulation, film thickness, and lamp intensity. A typical starting point is a UV dose of 500-1000 mJ/cm².
-
Post-Cure: Allow the cured coating to cool to room temperature before handling and testing.
Protocol 3: Performance Evaluation of Cured Coatings
The following standardized ASTM tests are recommended for evaluating the performance of the cured coatings.
Adhesion Testing (ASTM D3359 - Test Method B) [11][12]
-
Procedure:
-
Using a sharp utility knife or a cross-hatch cutter, make a series of six parallel cuts through the coating to the substrate.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch pattern.[13]
-
Apply a piece of pressure-sensitive adhesive tape (as specified in the standard) over the cross-hatch area and press firmly to ensure good contact.[1]
-
Rapidly pull the tape off at a 180-degree angle.[12]
-
Visually inspect the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[14]
-
Pencil Hardness (ASTM D3363) [15][16]
-
Procedure:
-
Use a set of calibrated pencils of increasing hardness (e.g., 6B to 6H).[17]
-
Starting with a softer pencil, hold it at a 45-degree angle to the coated surface and push it forward with uniform pressure.[16]
-
Observe if the pencil scratches or gouges the coating.
-
Repeat the test with pencils of increasing hardness until a pencil is found that damages the coating.
-
The pencil hardness is reported as the hardest pencil that does not scratch the coating.[2]
-
Chemical Resistance (ASTM D1308) [18][19]
-
Procedure:
-
Place a few drops of the test chemical (e.g., isopropanol, 10% HCl, 10% NaOH) onto the cured coating.[20]
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified time (e.g., 1 hour, 24 hours), remove the watch glass and wipe the area clean.[21]
-
Visually inspect the coating for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion.[22]
-
Report the results based on a rating scale (e.g., no effect, slight change, severe damage).
-
Troubleshooting and Expert Insights
-
Incomplete Cure: If the coating remains tacky after UV exposure, consider increasing the concentration of the photoinitiator or synergist, or increasing the UV dose. Oxygen inhibition at the surface can also be a factor; in such cases, using an amine acrylate synergist or curing in a nitrogen atmosphere can be beneficial.[8]
-
Poor Adhesion: Adhesion issues can often be traced back to improper substrate preparation. Ensure the surface is thoroughly cleaned and, if necessary, pre-treated (e.g., with a primer or corona discharge for plastics). The choice of oligomers and reactive diluents also plays a crucial role in adhesion.
-
Yellowing: While this compound is a non-yellowing photoinitiator, other components in the formulation, particularly aromatic epoxy acrylates, can contribute to yellowing upon UV exposure. For applications requiring high color stability, consider using aliphatic urethane acrylates.
-
Leveraging the Hydroxyethoxy Group: The hydroxyl functionality of this compound can be utilized to chemically graft the photoinitiator onto the polymer backbone. This can be achieved by reacting it with isocyanate-functional or epoxy-functional oligomers prior to formulation. This approach significantly reduces the potential for photoinitiator migration, which is a critical consideration for food packaging and other sensitive applications.[6]
Conclusion
This compound is a highly effective and versatile Norrish Type II photoinitiator for the formulation of UV-curable coatings. Its unique structural features offer advantages in terms of solubility, low volatility, and the potential for covalent bonding within the polymer matrix. By understanding its mechanism of action and following the detailed protocols outlined in this application note, researchers and formulators can develop high-performance UV-curable coatings with exceptional properties for a wide array of applications.
References
-
ASTM International. (2022). Standard Test Method for Film Hardness by Pencil Test (ASTM D3363-20). Retrieved from [Link]
-
ASTM International. (2023). Standard Test Methods for Rating Adhesion by Tape Test (ASTM D3359-23). Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D3363 testing. Retrieved from [Link]
-
Micom Laboratories. (n.d.). ASTM D3363 is a coating hardness evaluation test. Retrieved from [Link]
-
Hightower Labs, Inc. (n.d.). Understanding ASTM D3359. HTL Library. Retrieved from [Link]
-
Z Technologies. (n.d.). ASTM D1308-02 Chemical Resistance Tested Coatings. Retrieved from [Link]
-
Eurolab. (2025, November 27). ASTM D1308 Chemical Spot Resistance Testing of Paints. Retrieved from [Link]
-
LabsInUS. (2025, September 16). ASTM D1308 Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems. Retrieved from [Link]
-
Pencil Hardness Test Kit ASTM D3363. (n.d.). Retrieved from [Link]
-
Sika USA. (n.d.). Basics of Conducting Adhesion Testing. Retrieved from [Link]
-
KTA-Tator, Inc. (2023, March 3). Let's Talk About Coating/Lining Hardness Testing. Retrieved from [Link]
-
A Plus Coating. (n.d.). Chemical Resistance. Retrieved from [Link]
-
Protecto 401. (n.d.). TEST METHOD: ASTM D-1308. Retrieved from [Link]
-
Industrial Physics. (n.d.). ASTM D3359 testing. Retrieved from [Link]
-
KTA-Tator, Inc. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]
- Google Patents. (n.d.). US5900472A - Copolymerizable benzophenone photoinitiators.
-
Tintoll. (n.d.). Free Radical Photoinitiators - Type I. Retrieved from [Link]
-
UL Prospector. (2021, April 2). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. Retrieved from [Link]
-
Cork Industries. (n.d.). Benzophenone Free UV Coatings and California Proposition 65. Retrieved from [Link]
-
The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (n.d.). Retrieved from [Link]
-
ResearchGate. (2023, June 9). Synthesis and application of novel benzophenone photoinitiators. Retrieved from [Link]
-
MDPI. (n.d.). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Retrieved from [Link]
-
LookChem. (n.d.). Cas 14814-17-6,this compound. Retrieved from [Link]
-
ScholarWorks@BGSU. (n.d.). Radical Photoinitiators for UV-Curing In Industrial Applications. Retrieved from [Link]
-
ResearchGate. (2015, September 23). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Retrieved from [Link]
-
MDPI. (2022, September 2). Studies on the Impact of the Photoinitiator Amount Used during the PVP-Based Hydrogels' Synthesis on Their Physicochemical Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Design of photoinitiator-functionalized hydrophilic nanogels with uniform size and excellent biocompatibility. Polymer Chemistry. Retrieved from [Link]
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FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Photoinitiator Reactivity in the Polymerization of 2-Hydroxyethyl Methacrylate. Retrieved from [Link]
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YouTube. (2020, September 23). Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5]. Retrieved from [Link]
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Application of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone in 3D Printing and Additive Manufacturing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a benzophenone derivative, as a photoinitiator in 3D printing and additive manufacturing. With a focus on applications relevant to biomedical research and drug development, this document details the compound's mechanism of action, its role in formulating photopolymer resins, and protocols for its use in stereolithography (SLA) and digital light processing (DLP) 3D printing, particularly for the fabrication of hydrogel-based structures. This guide emphasizes the scientific principles underlying its use, offering field-proven insights to enable researchers to leverage this photoinitiator for creating complex, high-resolution 3D structures for tissue engineering, drug delivery, and advanced cellular studies.
Introduction: The Role of Photoinitiators in Additive Manufacturing
Additive manufacturing, particularly vat photopolymerization techniques like SLA and DLP, has revolutionized the fabrication of complex three-dimensional structures. These technologies rely on the precise, layer-by-layer solidification of a liquid photopolymer resin upon exposure to light. The key to this process is the photoinitiator, a compound that absorbs light energy and initiates a chemical reaction, leading to the crosslinking of monomers and oligomers to form a solid polymer.
This compound, a derivative of benzophenone, is a Type II photoinitiator. Its molecular structure, featuring a benzophenone core with a hydroxyethoxy substituent, imparts properties that are highly valuable for applications in the biomedical field. The presence of the hydroxyethoxy group enhances its solubility in polar solvents and potentially improves its biocompatibility, making it a person of interest for the 3D printing of hydrogels and other biocompatible materials.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in resin formulation.
| Property | Value | Source |
| IUPAC Name | [4-(2-hydroxyethoxy)phenyl]-phenylmethanone | [3] |
| Synonyms | 4-(2-Hydroxyethoxy)benzophenone | [3] |
| CAS Number | 14814-17-6 | [3] |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| Melting Point | 79-80 °C | [2] |
| Appearance | White to yellow powder or crystals | [4] |
| Solubility | Good solubility in organic solvents | [2] |
Mechanism of Photoinitiation
This compound functions as a Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals.
The process can be summarized in the following steps:
-
Light Absorption: The benzophenone core of the molecule absorbs ultraviolet (UV) light, transitioning to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., an amine). This results in the formation of a ketyl radical from the photoinitiator and an amine-derived radical.
-
Initiation of Polymerization: The amine-derived radical is highly reactive and efficiently initiates the polymerization of acrylate or methacrylate monomers in the resin, leading to the formation of a crosslinked polymer network.
Caption: Photoinitiation mechanism of this compound.
Applications in 3D Printing and Additive Manufacturing
The properties of this compound make it a suitable photoinitiator for a range of 3D printing applications, particularly in the biomedical and pharmaceutical sectors.
Biocompatible Hydrogel Scaffolds for Tissue Engineering
Hydrogels are water-swollen polymer networks that mimic the extracellular matrix of native tissues, making them ideal scaffolds for tissue engineering. The use of this compound as a photoinitiator in hydrogel resins, such as those based on polyethylene glycol diacrylate (PEGDA) or gelatin methacryloyl (GelMA), allows for the fabrication of intricate 3D structures that can support cell growth and tissue regeneration. The enhanced water solubility and potential for lower cytotoxicity compared to some other photoinitiators are significant advantages in this context.
Drug Delivery Systems
3D printing enables the fabrication of customized drug delivery devices with complex geometries and tailored release profiles. By incorporating this compound into a resin containing a therapeutic agent and a biodegradable polymer, it is possible to print drug-loaded implants, microneedles, and other devices. The precise control over the printing process allows for the creation of structures with specific drug distributions and release kinetics.
Microfluidics and Lab-on-a-Chip Devices
The high resolution achievable with SLA and DLP 3D printing makes it an excellent technology for fabricating microfluidic devices for cell sorting, diagnostics, and organ-on-a-chip applications. Resins initiated with this compound can be used to create biocompatible microfluidic channels and chambers, enabling the development of sophisticated in vitro models for drug screening and disease modeling.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in 3D printing applications. It is important to note that optimization of these protocols will be necessary for specific resin formulations and 3D printers.
Protocol for Resin Formulation
This protocol describes the preparation of a basic photopolymer resin suitable for SLA or DLP 3D printing of hydrogels.
Materials:
-
This compound (Photoinitiator)
-
Poly(ethylene glycol) diacrylate (PEGDA) (Monomer/Crosslinker)
-
Co-initiator (e.g., Triethanolamine - TEOA)
-
Phosphate-buffered saline (PBS) or cell culture medium (Solvent)
-
Visible light absorber (optional, for controlling cure depth)
Procedure:
-
Dissolve the Photoinitiator and Co-initiator: In a light-protected container, dissolve the desired concentration of this compound (typically 0.1 - 1.0 wt%) and the co-initiator (typically 1-2 wt%) in the chosen solvent (e.g., PBS). Gentle heating and stirring may be required.
-
Add the Monomer: Slowly add the PEGDA monomer to the solution while stirring until a homogeneous mixture is obtained. The concentration of PEGDA will determine the mechanical properties of the final hydrogel (typically 10-30 wt%).
-
Incorporate Additives (Optional): If required, add a visible light absorber to control light penetration and improve print resolution.
-
Degas the Resin: To remove any dissolved air bubbles that could interfere with the printing process, place the resin in a vacuum chamber for 15-30 minutes.
-
Storage: Store the formulated resin in a dark, cool place until use.
Caption: Workflow for preparing a photopolymer resin.
Protocol for 3D Printing and Post-Processing
This protocol outlines the general steps for 3D printing with the formulated resin and subsequent post-processing of the printed object.
Materials:
-
Formulated photopolymer resin
-
SLA or DLP 3D printer
-
Isopropyl alcohol (IPA) or ethanol for washing
-
UV curing chamber
Procedure:
-
Printer Setup: Load the formulated resin into the vat of the 3D printer. Ensure the build platform is clean and properly calibrated.
-
Printing: Upload the desired 3D model (in .stl format) to the printer software. Set the printing parameters, including layer thickness and exposure time. These parameters will need to be optimized based on the specific resin formulation and printer characteristics. Initiate the printing process.
-
Washing: Once the print is complete, carefully remove the printed object from the build platform. Wash the object in a bath of IPA or ethanol to remove any uncured resin from the surface. This step is crucial for achieving a clean and non-tacky surface.
-
Post-Curing: To ensure complete polymerization and enhance the mechanical properties of the object, place it in a UV curing chamber and expose it to UV light for a specified duration (e.g., 15-30 minutes). The wavelength of the UV light should be compatible with the absorption spectrum of the photoinitiator.
-
Sterilization (for Biomedical Applications): For applications involving cell culture or implantation, the printed object must be sterilized. This can be achieved through methods such as ethylene oxide (EtO) sterilization, gamma irradiation, or autoclaving, depending on the material's compatibility.
Characterization and Validation
To ensure the quality and performance of the 3D printed objects, a series of characterization and validation steps are necessary.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To determine the degree of conversion of the monomer by monitoring the disappearance of the acrylate/methacrylate peaks. |
| Rheometry | To measure the viscoelastic properties of the resin and the mechanical properties (e.g., storage and loss modulus) of the cured hydrogel. |
| Mechanical Testing (e.g., Compression, Tensile) | To quantify the stiffness, strength, and elasticity of the 3D printed constructs. |
| Swell Ratio Measurement | To assess the water uptake capacity of the hydrogel, which is important for nutrient and waste transport in tissue engineering applications. |
| Scanning Electron Microscopy (SEM) | To visualize the microstructure and porosity of the 3D printed scaffolds. |
| In Vitro Cytotoxicity Assays (e.g., MTT, Live/Dead) | To evaluate the biocompatibility of the printed material by assessing cell viability and proliferation. |
Conclusion
This compound presents a valuable option as a photoinitiator for 3D printing and additive manufacturing, particularly in the development of biocompatible materials for biomedical and pharmaceutical research. Its chemical structure offers potential advantages in terms of solubility and biocompatibility. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively formulate and utilize resins containing this photoinitiator to fabricate complex, high-resolution 3D structures for a wide range of innovative applications. Further research and optimization will continue to expand the utility of this and similar photoinitiators in the rapidly evolving field of additive manufacturing.
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Water-Soluble Photoinitiators in Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Irgacure 2959 Use Protocol. (n.d.). OkaSciences. Retrieved from [Link]
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Irgacure 2959 (365nm) #5200. (n.d.). Advanced BioMatrix. Retrieved from [Link]
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Protocol for 3D bioprinting of a 3D in vitro model of neuroblastoma. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). MDPI. Retrieved from [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ACS Publications. Retrieved from [Link]
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A highly efficient waterborne photoinitiator for visible-light-induced three-dimensional printing of hydrogels. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of Photo Cross Linkable Gelatin Derivatives and Initiators for Three-Dimensional Extrusion Bioprinting. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Recent Trends in Advanced Photoinitiators for Vat Photopolymerization 3D Printing. (n.d.). ETH Zurich Research Collection. Retrieved from [Link]
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Nanoscale 3D printing of hydrogels for cellular tissue engineering. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Protocol for the photopolymerization of acrylates using (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone)
An In-Depth Guide to Acrylate Photopolymerization Using (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Introduction
Photopolymerization, the process of using light to initiate a chain reaction that links monomer units into a polymer network, is a cornerstone of modern materials science, drug delivery, and regenerative medicine. Its advantages—including rapid, on-demand curing at ambient temperatures, solvent-free formulations, and spatiotemporal control—make it ideal for fabricating complex structures like hydrogels for cell encapsulation, 3D printed medical devices, and advanced coatings.
Central to this technology is the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy in the form of reactive species. This compound, commercially known as Irgacure 2959, has emerged as a preeminent photoinitiator, particularly in biomedical applications.[1][2][3] Its widespread adoption is due to a favorable combination of low volatility, minimal odor, and, most critically, well-established cytocompatibility at effective concentrations.[1][3][4] This guide provides a detailed examination of its mechanism, physicochemical properties, and a robust protocol for its use in the photopolymerization of acrylate-based systems.
Mechanism of Action: A Norrish Type I Cleavage
This compound is a Type I photoinitiator, meaning a single molecule undergoes cleavage upon light absorption to generate two distinct free radicals.[2] This process, known as a Norrish Type I or α-cleavage reaction, is highly efficient and proceeds through several key steps:
-
Photoexcitation: The molecule absorbs ultraviolet (UV) light, typically in the 275-365 nm range, promoting an electron from a lower energy ground state to a higher energy excited singlet state.[5][6][7]
-
Intersystem Crossing: The excited singlet state rapidly converts to a more stable, longer-lived triplet state.[7]
-
α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group.[2][7] This fragmentation yields two radical species: a benzoyl radical and an alkyl radical.[2][8]
-
Initiation: Both generated radicals are capable of initiating polymerization by attacking the carbon-carbon double bond of an acrylate monomer, starting the chain-growth process that forms the polymer network.[2]
The presence of the hydroxyethoxy group enhances the molecule's solubility, particularly in aqueous or polar systems, compared to other benzophenone-derived initiators.[2][5]
Physicochemical Properties
Understanding the properties of this compound is crucial for proper formulation and successful polymerization.
| Property | Value | Source(s) |
| Synonyms | Irgacure 2959, 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone | [1][9] |
| Molecular Formula | C₁₅H₁₄O₃ | [10] |
| Molecular Weight | 242.27 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [11][12] |
| Melting Point | 88 - 90 °C | |
| UV Absorption Max (λmax) | ~275 nm in acetonitrile/ethanol | [6][7][8] |
| Practical Curing Wavelength | 365 nm (to enhance biocompatibility) | [1][3][13] |
| Solubility ( g/100g solution @ 20°C) | Methanol: >50; Ethanol: 10; Water: ~1 | [12] |
Core Protocol: Photopolymerization of a PEGDA Hydrogel
This protocol details the fabrication of a model hydrogel using poly(ethylene glycol) diacrylate (PEGDA), a common biocompatible monomer.
Objective: To form a crosslinked hydrogel disc via UV-initiated free-radical polymerization for applications such as cell culture or drug release studies.
Materials & Equipment:
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 3400)[1]
-
Photoinitiator: this compound (Irgacure 2959)
-
Solvent/Buffer: Phosphate-buffered saline (PBS), sterile if for cell use
-
Photoinitiator Solvent: Methanol or Ethanol (for stock solution)[13][14]
-
UV Light Source: 365 nm lamp with controlled intensity (e.g., Spectroline, Blak-Ray)
-
Radiometer: To measure UV light intensity (mW/cm²)
-
Molds: Polydimethylsiloxane (PDMS) or stainless steel molds (e.g., 8 mm diameter, 2 mm height)[3]
-
Vortex mixer
-
Micropipettes
-
Sterile filters (0.2 μm) if preparing for cell culture[1]
-
Personal Protective Equipment (PPE): UV-blocking safety glasses, gloves, lab coat
Experimental Workflow
Step-by-Step Procedure:
-
Prepare Photoinitiator Stock Solution:
-
Causality: this compound has poor water solubility (~1% w/v).[2][12] Preparing a concentrated stock in a compatible organic solvent like methanol ensures complete dissolution before introduction to the aqueous monomer solution.[13][14]
-
Weigh 100 mg of the photoinitiator and dissolve it in 1 mL of methanol to create a 10% (w/v) stock solution. Vortex until fully dissolved. This solution should be stored protected from light and used within two weeks.[14]
-
-
Prepare Prepolymer Solution:
-
Weigh 1 g of PEGDA powder and dissolve it in 10 mL of PBS to create a 10% (w/v) PEGDA solution. Mix thoroughly until the PEGDA is fully dissolved. If preparing for cell-based applications, use sterile PBS and perform this step in a biological safety cabinet.
-
-
Create Final Formulation:
-
To achieve a final photoinitiator concentration of 0.05% (w/v), add 50 µL of the 10% stock solution to 10 mL of the 10% PEGDA solution.
-
Causality: A concentration of 0.05% w/v is a common starting point, balancing efficient polymerization with low cytotoxicity.[3][15] Higher concentrations can increase curing speed but may be toxic to cells.[1][2]
-
Vortex the final solution immediately to ensure homogeneous distribution of the initiator. If for cell work, this solution can be sterile-filtered using a 0.2 μm syringe filter.[1]
-
-
Casting and Curing:
-
Pipette the prepolymer solution into your molds, ensuring no air bubbles are trapped.
-
Place the filled molds under a 365 nm UV lamp. Measure and adjust the distance to achieve an intensity of approximately 5-10 mW/cm².[1]
-
Causality: While the initiator's peak absorbance is ~275 nm, 365 nm light is preferentially used in biomedical contexts to minimize potential DNA damage and cell death associated with shorter UV wavelengths.[3][15]
-
Expose the solution to UV light for 5-10 minutes. Curing time will depend on the intensity, initiator concentration, and sample thickness. Polymerization is complete when the liquid has transformed into a solid, non-tacky gel.
-
-
Post-Curing and Equilibration:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Submerge the hydrogels in fresh PBS for several hours (or overnight) to allow them to swell to equilibrium and to leach out any unreacted monomers or residual photoinitiator, which is crucial for reducing cytotoxicity.[1]
-
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Tacky Cure | 1. Oxygen inhibition at the surface. 2. Insufficient UV dose (low intensity or short time). 3. Low photoinitiator concentration. | 1. Cure in a nitrogen atmosphere or use a lamination method (e.g., cover with a transparent slide). 2. Increase exposure time or move the lamp closer to the sample (re-measure intensity). 3. Increase photoinitiator concentration incrementally (e.g., to 0.1% w/v). |
| High Cell Death (Biomedical Use) | 1. Photoinitiator concentration is too high.[1][2] 2. UV dose is too high (high intensity or prolonged exposure). 3. Presence of cytotoxic free radicals.[1] | 1. Reduce photoinitiator concentration to the lowest effective level (e.g., 0.01-0.025% w/v).[1][16] 2. Reduce UV intensity and/or exposure time. 3. Add a free radical scavenger like ascorbic acid to the cell media, though this may increase gelation time.[1] |
| Yellowing of Polymer | 1. High concentration of photoinitiator. 2. Over-exposure to UV light. | 1. Reduce photoinitiator concentration. 2. Optimize and shorten the curing time. (Note: Irgacure 2959 is known for its non-yellowing properties compared to other initiators).[4][13] |
| Inconsistent Results | 1. Inhomogeneous mixing of photoinitiator. 2. Fluctuation in UV lamp output. | 1. Ensure thorough vortexing after adding the photoinitiator stock. 2. Allow the lamp to warm up before use and regularly check intensity with a radiometer. |
Safety and Handling
While this compound is favored for its biocompatibility, it is still a chemical that requires careful handling.
-
Personal Protection: Always wear appropriate PPE, including safety glasses (UV-blocking), gloves, and a lab coat.[17]
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood.[17]
-
Storage: Store the powder in a tightly sealed container at 2-8°C, protected from light.[11][13][14]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[17]
-
Hazard Statements: May be harmful if swallowed and can cause skin and eye irritation.[11]
References
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PubChem. methanone.
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- Boise State University. VISIBLE LIGHT PHOTOINITIATION OF MESENCHYMAL STEM CELL-LADEN BIORESPONSIVE HYDROGELS.
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- ResearchGate.
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Application Note & Protocol: (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone for Biomedical Device Fabrication
For: Researchers, scientists, and drug development professionals.
Introduction: The Photoinitiator of Choice for Biocompatible Hydrogels
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, commonly known in the field as Irgacure 2959, is a Type I photoinitiator that has become a cornerstone in the fabrication of biomedical devices.[1] Its prominence stems from a unique combination of properties that are highly desirable for applications involving biological systems. As a free-radical photoinitiator, it undergoes a homolytic cleavage upon exposure to ultraviolet (UV) light, generating highly reactive radicals that initiate polymerization.[2]
Key characteristics making it ideal for biomedical applications include:
-
High Biocompatibility: It exhibits low cytotoxicity compared to many other photoinitiators, which is critical for applications like cell encapsulation and tissue engineering where cell viability is paramount.
-
Water Solubility: Its solubility in aqueous solutions simplifies the preparation of hydrogel precursor solutions, eliminating the need for potentially cytotoxic organic solvents.[3]
-
Efficiency: It efficiently initiates polymerization of common biocompatible polymers like poly(ethylene glycol) (PEG), gelatin methacryloyl (GelMA), and hyaluronic acid methacrylate (HAMA).[4][5]
-
Non-Yellowing Properties: The resulting polymers are clear and do not yellow over time, which is important for optical applications and aesthetic considerations in medical devices.
This guide provides an in-depth look at the mechanism, applications, and detailed protocols for utilizing this compound in the fabrication of hydrogel-based biomedical devices.
Mechanism of Action: From Photon to Polymer Network
The fabrication of a biomedical device using this compound hinges on the process of photopolymerization. This process transforms a liquid precursor solution (monomers or macromers) into a solid, three-dimensional hydrogel network. The process is initiated when the photoinitiator absorbs UV energy, leading to its decomposition into reactive radicals that trigger the polymerization of molecules with double bonds, like PEGDA.[6]
The mechanism can be broken down into three primary stages:
-
Initiation: Upon irradiation with UV light (typically in the 250-380 nm range, with a peak absorption around 365 nm), the this compound molecule cleaves into two distinct free radicals.[3]
-
Propagation: These highly reactive radicals attack the carbon-carbon double bonds of the monomer or macromer units (e.g., the acrylate groups on PEGDA). This reaction opens the double bond and transfers the radical to the monomer, which then attacks another monomer, initiating a chain reaction that rapidly forms long polymer chains.
-
Termination: The polymerization process concludes when two growing radical chains react with each other, or when a radical is quenched by an inhibitor (such as oxygen).
The result is a cross-linked, three-dimensional polymeric network that entraps water, forming a hydrogel.[4] The mechanical and physical properties of this hydrogel can be precisely tuned by controlling various experimental parameters.
Caption: Mechanism of free-radical photopolymerization initiated by this compound.
Key Applications in Biomedical Device Fabrication
The versatility of this compound-initiated photopolymerization has led to its use in a wide array of biomedical applications:
-
Tissue Engineering: Creating porous scaffolds that mimic the extracellular matrix (ECM) is fundamental to tissue engineering.[7] These hydrogel scaffolds provide structural support and a hydrated, biocompatible environment for cells to attach, proliferate, and form new tissue.[8]
-
Drug Delivery: Hydrogels can be loaded with therapeutic agents, and their cross-linked network allows for the controlled, sustained release of these drugs over time.[6][9][10] The release rate can be tuned by altering the hydrogel's cross-linking density.
-
3D Bioprinting: In 3D bioprinting, a "bio-ink" containing cells, biomaterials, and a photoinitiator is extruded layer-by-layer to create complex, tissue-like structures.[11][12][13] Light-based 3D bioprinting methods like stereolithography (SLA) and digital light processing (DLP) rely on photoinitiators to rapidly solidify the printed layers with high precision.[1][12]
-
Wound Healing: Hydrogel dressings can provide a moist environment for wound healing, absorb exudate, and act as a barrier to infection.[6] They can also be formulated to deliver antimicrobial agents or growth factors directly to the wound bed.
Optimizing Experimental Parameters: A Guide for Success
The success of fabricating a functional biomedical device is critically dependent on the careful optimization of several key parameters. The interplay between these factors determines the final properties of the hydrogel, such as its mechanical stiffness, swelling ratio, degradation rate, and biocompatibility.
| Parameter | Typical Range | Rationale & Impact on Hydrogel Properties |
| Photoinitiator Concentration | 0.05% - 1.0% (w/v) | Rationale: A sufficient concentration is needed to generate enough radicals for efficient polymerization.[3] Impact: Higher concentrations lead to faster gelation and higher cross-link density (increased stiffness, lower swelling). However, excessive concentrations can increase cytotoxicity and lead to brittle hydrogels. |
| Macromer Concentration | 5% - 30% (w/v) | Rationale: This determines the polymer content of the final hydrogel. Impact: Higher macromer concentration results in a denser polymer network, leading to increased mechanical stiffness, lower swelling ratio, and slower degradation. |
| UV Light Intensity | 5 - 30 mW/cm² | Rationale: Intensity affects the rate of radical generation. Impact: Higher intensity leads to faster curing times. However, very high intensities can cause rapid, heterogeneous polymerization and may be detrimental to encapsulated cells. |
| UV Exposure Time | 30 seconds - 10 minutes | Rationale: The duration of UV exposure determines the total dose of energy delivered and the extent of the polymerization reaction. Impact: Longer exposure times increase the degree of cross-linking, resulting in a stiffer hydrogel.[14] It is crucial to optimize for complete curing without over-exposing cells to potentially damaging UV radiation. |
| UV Wavelength | 365 nm (preferred) | Rationale: This wavelength aligns with the peak absorbance of this compound and is generally less damaging to cells than shorter UV wavelengths (e.g., 254 nm).[3] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common applications.
Protocol 1: Fabrication of a PEGDA Hydrogel for Cell Encapsulation
This protocol describes the creation of a simple, biocompatible hydrogel suitable for encapsulating cells for 3D cell culture or tissue engineering studies.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa
-
This compound (Photoinitiator)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
-
Cells of interest, in suspension
-
Sterile microcentrifuge tubes and syringes
-
PDMS molds (e.g., 1 mm thick, 5 mm diameter discs)
Equipment:
-
UV lamp with 365 nm output (e.g., a UV curing system)
-
Radiometer to measure light intensity
-
Vortex mixer
-
Sterile cell culture hood
Procedure:
-
Prepare Precursor Solution:
-
In a sterile cell culture hood, dissolve PEGDA in PBS to a final concentration of 10% (w/v). For example, add 100 mg of PEGDA to 1 mL of PBS.
-
Dissolve this compound in the PEGDA/PBS solution to a final concentration of 0.5% (w/v). For example, add 5 mg of the photoinitiator to the 1 mL solution.
-
Vortex thoroughly until all components are fully dissolved.
-
Sterilize the precursor solution by filtering through a 0.22 µm syringe filter.
-
Scientist's Note: Preparing the solution under yellow light or in a dark room can prevent premature, low-level polymerization before the intended UV exposure.
-
-
Incorporate Cells:
-
Centrifuge your cell suspension and resuspend the cell pellet in a small volume of sterile culture medium.
-
Gently mix the cell suspension with the sterile precursor solution to achieve the desired final cell density (e.g., 1 x 10⁶ cells/mL). Mix by gently pipetting up and down, avoiding the creation of air bubbles.
-
Rationale: It is critical to work quickly once cells are added to the precursor solution to minimize the time cells spend in a non-physiological environment before encapsulation.
-
-
Casting and Photopolymerization:
-
Pipette the cell-laden precursor solution into the sterile PDMS molds.
-
Place the molds under the 365 nm UV lamp.
-
Expose the solution to UV light at an intensity of 10 mW/cm² for 5 minutes.
-
Self-Validation: After curing, gently tap the side of the mold. A successfully formed hydrogel will be a solid, stable disc that does not flow.
-
-
Post-Fabrication Handling:
-
Using sterile forceps, gently remove the cell-laden hydrogel discs from the molds.
-
Immediately place the hydrogels in a sterile petri dish containing fresh, pre-warmed cell culture medium.
-
Incubate at 37°C and 5% CO₂. Change the medium every 24-48 hours.
-
Quality Control: Assess cell viability 24 hours post-encapsulation using a Live/Dead staining assay to confirm the biocompatibility of the fabrication process.
-
Caption: Workflow for fabricating a cell-laden hydrogel using photopolymerization.
Protocol 2: 3D Bioprinting a Simple Lattice Structure
This protocol outlines the basic steps for using a this compound-based bio-ink with an extrusion-based 3D bioprinter equipped with a UV curing module.
Materials:
-
Bio-ink Formulation:
-
Gelatin methacryloyl (GelMA), 10% (w/v)
-
This compound, 0.5% (w/v)
-
Dissolved in sterile PBS.
-
-
3D model of a lattice structure (e.g., a .STL file)
-
Sterile printing cartridge and nozzle
Equipment:
-
Extrusion-based 3D bioprinter with a UV (365 nm) curing light source
-
Slicing software compatible with the bioprinter
Procedure:
-
Bio-ink Preparation:
-
Prepare the GelMA/photoinitiator solution as described in Protocol 1, ensuring all components are fully dissolved. This may require gentle warming (to ~37°C) to dissolve the GelMA.
-
Load the sterile bio-ink into a printing cartridge, ensuring no air bubbles are present.
-
-
Printer Setup and Calibration:
-
Load the cartridge into the bioprinter.
-
Import the .STL file of the lattice structure into the slicing software.
-
Set printing parameters: layer height (e.g., 200 µm), print speed, and extrusion pressure. These will need to be optimized for your specific printer and bio-ink viscosity.
-
Ensure the UV curing light is calibrated and focused on the printing area.
-
-
Printing and Curing:
-
Initiate the printing process. The bioprinter will extrude the bio-ink layer-by-layer.
-
The UV light source will activate simultaneously with extrusion (or immediately after each layer is deposited) to cross-link the bio-ink.
-
Rationale: The rapid, in-situ cross-linking is essential to maintain the shape and fidelity of the printed structure, preventing the collapse of subsequent layers.[5]
-
-
Post-Printing:
-
Once printing is complete, the printed construct can be gently removed from the build plate.
-
Transfer the structure to a sterile petri dish with culture medium for further experiments.
-
Quality Control: Use microscopy to inspect the printed lattice for structural integrity, resolution, and shape fidelity compared to the original digital model.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Gelation / Curing | - Insufficient UV exposure (time or intensity)- Low photoinitiator concentration- Oxygen inhibition at the surface- UV source is too far from the sample[3] | - Increase UV exposure time or intensity (measure with a radiometer).- Increase photoinitiator concentration (e.g., from 0.25% to 0.5% w/v).- Perform curing in a nitrogen environment to reduce oxygen. |
| Low Cell Viability | - UV exposure is too long or intense- Photoinitiator concentration is too high- Mechanical stress during mixing/extrusion | - Reduce UV exposure time/intensity to the minimum required for stable gelation.- Lower the photoinitiator concentration.- Handle cell-laden bio-ink gently; optimize extrusion pressure. |
| Hydrogel is Too Stiff / Brittle | - Macromer concentration is too high- Excessive UV exposure | - Reduce the concentration of PEGDA or GelMA.- Decrease the UV exposure time. |
| Hydrogel is Too Soft / Dissolves | - Macromer concentration is too low- Incomplete cross-linking | - Increase the concentration of PEGDA or GelMA.- Increase UV exposure time or photoinitiator concentration. |
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is a powder that can cause mild irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, dark place, away from light, as it is a photosensitive compound.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Design and Characterization of Novel Polymeric Hydrogels with Protein Carriers for Biomedical Use. MDPI. [Link]
-
Synthesis and characterization of photopolymerizable hydrogels based on poly (ethylene glycol) for biomedical applications. Wiley Online Library. [Link]
-
Synthesis and characterization of photopolymerizable hydrogels based on poly (ethylene glycol) for biomedical applications | Request PDF. ResearchGate. [Link]
-
High-throughput characterization of photopolymerizing hydrogels. American Chemical Society. [Link]
-
Hydrogels: Properties, Classifications, Characterizations, and Biomedical Applications. MDPI. [Link]
-
Applications of Light-Based 3D Bioprinting and Photoactive Biomaterials for Tissue Engineering. National Center for Biotechnology Information (NCBI). [Link]
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methanone. PubChem. [Link]
-
Cas 14814-17-6,this compound. LookChem. [Link]
-
3D Bioprinting and 4D Bioprinting – Applications and Technologies. Cell Culture Dish. [Link]
-
Development of 3D bioprinting: From printing methods to biomedical applications. National Center for Biotechnology Information (NCBI). [Link]
-
Facing problem in UV curing. Why is UV curing not happening even at the desired concentration and wavelength?. ResearchGate. [Link]
-
Emerging Fabrication Strategies of Hydrogels and Its Applications. National Center for Biotechnology Information (NCBI). [Link]
-
Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. MDPI. [Link]
-
Fabrication Strategies Towards Hydrogels for Biomedical Application: Chemical and Mechanical Insights. Wiley Online Library. [Link]
-
Methanone, [4-(2-hydroxyethoxy)phenyl]phenyl-. U.S. Environmental Protection Agency (EPA). [Link]
-
Optimization of UV cross-linking density for durable and nontoxic collagen GAG dermal substitute. PubMed. [Link]
-
Fabrication Strategies Towards Hydrogels for Biomedical Application: Chemical and Mechanical Insights. National Center for Biotechnology Information (NCBI). [Link]
-
Biomaterials Based on Organic Polymers and Layered Double Hydroxides Nanocomposites: Drug Delivery and Tissue Engineering. MDPI. [Link]
-
Systematic optimization of visible light-induced crosslinking conditions of gelatin methacryloyl (GelMA). PubMed. [Link]
-
3D-BIOPRINTING. Carl ROTH. [Link]
-
Recent Developments in 3D Bio-Printing and Its Biomedical Applications. National Center for Biotechnology Information (NCBI). [Link]
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- 14. Optimization of UV cross-linking density for durable and nontoxic collagen GAG dermal substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Determining the Optimal Concentration of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone for Efficient Curing
An Application Guide by the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and formulation professionals on determining the optimal concentration of the photoinitiator (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone for efficient ultraviolet (UV) curing of photopolymerizable systems. The optimization of photoinitiator concentration is a critical factor that dictates cure speed, depth of cure, and the final physicochemical properties of the cured material. Insufficient concentration leads to incomplete polymerization, while excessive amounts can cause adverse effects such as yellowing, brittleness, and reduced depth of cure due to surface-level UV absorption.[1][2] This guide details a systematic, multi-technique approach—integrating Photo-Differential Scanning Calorimetry (Photo-DSC), Photo-Rheometry, and post-cure characterization—to identify an ideal concentration window that balances kinetic efficiency with desired material performance.
Introduction: The Role of this compound in Photocuring
This compound, CAS No. 14814-17-6, is a photoinitiator used to initiate polymerization in coatings, inks, and adhesives upon exposure to UV radiation.[3][4] As a Type II photoinitiator, it undergoes a photochemical reaction upon absorbing UV light, generating free radicals that initiate the polymerization of monomers and oligomers in the formulation.[5][6] This rapid, on-demand conversion from a liquid to a solid, known as UV curing, is a low-temperature, high-speed, and solvent-free process, making it highly valuable in modern manufacturing.[5][7]
The concentration of this photoinitiator is a paramount variable in formulation development. The goal of optimization is to use the minimum amount of photoinitiator required to achieve complete and uniform curing throughout the material's thickness. This not only ensures the desired mechanical and chemical properties but also minimizes residual unreacted initiator, which can be a concern for extractables and long-term stability, particularly in biomedical or food-contact applications.[1][8]
Mechanism of Action
Upon exposure to UV light of the appropriate wavelength, this compound absorbs photons and is excited to a higher energy state. It then abstracts a hydrogen atom from a synergist molecule (often a tertiary amine), generating a free radical. This radical species initiates the chain-reaction polymerization of reactive monomers and oligomers (e.g., acrylates) in the formulation, leading to the formation of a crosslinked polymer network.
Figure 1: Simplified mechanism of UV curing initiated by a Type II photoinitiator.
The Causality of Optimization: Why Concentration Matters
The relationship between photoinitiator concentration and cure efficiency is not linear. An optimal concentration exists that maximizes performance, and deviating from this optimum can compromise the final product.[9]
-
Insufficient Concentration (< Optimal): Leads to a low population of initiating radicals. The consequences include slow or incomplete curing, resulting in a tacky surface, poor adhesion, and inferior mechanical properties.[2]
-
Optimal Concentration: Provides a sufficient number of radicals to ensure a rapid and complete cure through the desired thickness without significant side effects.
-
Excessive Concentration (> Optimal): Can be detrimental. A high concentration of photoinitiator molecules at the surface can create an "optical shield," absorbing most of the incident UV light and preventing it from penetrating deeper into the material.[10][11] This phenomenon, known as through-cure inhibition, leads to a well-cured surface but a poorly cured or liquid interior. Furthermore, high concentrations can increase yellowing and brittleness in the final product.[1]
Experimental Workflow for Optimization
A robust determination of the optimal photoinitiator concentration requires a multi-faceted analytical approach. We recommend a three-phase workflow that correlates reaction kinetics with the evolution of physical properties and final performance metrics.
Figure 2: Recommended experimental workflow for photoinitiator optimization.
Protocols and Methodologies
Protocol 1: Formulation and Sample Preparation (Ladder Study)
The foundation of this investigation is a "ladder study," where a series of formulations are prepared with systematically varied concentrations of the photoinitiator.[2]
-
Define Concentration Range: Based on literature and supplier data, select a range. A typical starting point for many systems is 0.1% to 5.0% by weight of the total formulation.[1]
-
Prepare Stock Solution: If the photoinitiator is a solid, dissolve it in a suitable monomer or oligomer component of the formulation with gentle heating and stirring to create a concentrated stock solution.
-
Serial Dilution: Prepare each formulation in the ladder study by adding the calculated amount of the photoinitiator stock solution to the remaining components (monomers, oligomers, additives).
-
Homogenization: Ensure each formulation is thoroughly mixed to guarantee a uniform distribution of the photoinitiator. Use a mechanical mixer or vortexer and protect the formulation from ambient UV light by using amber vials or working in a UV-filtered environment.
-
Degassing: Centrifuge the formulations briefly to remove any entrapped air bubbles, which can inhibit polymerization.
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is an invaluable tool for investigating the kinetics of UV-curing reactions. It measures the heat flow associated with the exothermic polymerization reaction as it occurs under UV irradiation.[12][13]
-
Instrument Setup: Calibrate the DSC instrument. Use a Photo-DSC accessory with a UV light source capable of delivering a controlled intensity at the appropriate wavelength for the photoinitiator.
-
Sample Preparation: Place a small, precise amount of the liquid formulation (typically 5-10 mg) into an open aluminum DSC pan.
-
Experimental Program:
-
Equilibrate the sample at the desired isothermal curing temperature (e.g., 25°C).
-
Hold for 1-2 minutes to ensure thermal stability.
-
Expose the sample to a single pulse of UV light of a defined intensity and duration. The software will record the resulting exothermic heat flow.[14]
-
For systems requiring multiple exposures, program a series of isothermal segments with UV pulses to monitor the reaction to completion.[12]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH, in J/g).
-
The reaction is considered complete when subsequent UV pulses produce no further exotherm.
-
The rate of heat release is proportional to the rate of polymerization. A higher and sharper peak indicates a faster cure.
-
Degree of Cure (%) can be calculated by comparing the measured reaction enthalpy to the theoretical enthalpy for 100% conversion of the reactive groups (if known).
-
Protocol 3: Photo-Rheometry
Photo-rheometry tracks the change in viscoelastic properties of a material during UV exposure, providing critical insights into the structural build-up from a liquid to a solid.[15][16]
-
Instrument Setup: Use a rheometer equipped with a UV-curing accessory, typically featuring a quartz plate that allows UV light to irradiate the sample from below. Use a parallel plate geometry.
-
Sample Loading: Place a sufficient volume of the liquid formulation onto the lower quartz plate. Lower the upper plate to the desired gap (e.g., 0.5 mm).
-
Experimental Program:
-
Begin an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region) to monitor the storage modulus (G') and loss modulus (G'').
-
After a short equilibration period (e.g., 30-60 seconds), turn on the UV light source.
-
Continue the measurement until the moduli plateau, indicating the completion of the curing reaction.
-
-
Data Analysis:
-
Gel Point: The point at which the material transitions from a liquid to a solid-like gel. This is often identified as the crossover point where G' = G''. A shorter time to the gel point signifies a faster cure.[17]
-
Modulus Development: The final plateau value of the storage modulus (G') is an indicator of the stiffness and crosslink density of the cured material. Higher G' values typically correspond to a more rigid network.[18]
-
Protocol 4: Post-Cure Characterization
After curing samples of a defined thickness under controlled conditions (UV intensity and exposure time), their final properties must be evaluated.
-
Solvent Extraction (Degree of Cure):
-
Weigh a cured sample accurately (W_initial).
-
Perform Soxhlet extraction using a suitable solvent (e.g., acetone, THF) for 24 hours to dissolve and remove any unreacted monomers and oligomers.
-
Dry the extracted sample in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the Gel Content (%) or Degree of Cure as: (W_final / W_initial) * 100. A higher gel content indicates a more complete cure.
-
-
Mechanical Testing:
-
Hardness: Measure the surface hardness of the cured samples using a durometer (Shore hardness) or a microhardness tester.
-
Tensile Properties: For formulations that produce flexible films, use a universal testing machine to measure properties like tensile strength, elongation at break, and Young's modulus. These properties are directly related to the crosslink density and completeness of the cure.[19][20]
-
Data Synthesis and Determining the Optimal Window
The optimal photoinitiator concentration is not a single value but rather a window where the desired balance of properties is achieved. Collate the data from all experiments into a summary table to facilitate comparison.
Table 1: Example Data Synthesis for Optimization
| PI Conc. (% w/w) | Photo-DSC: Cure Time (s) | Photo-Rheometry: Time to Gel (s) | Final G' (kPa) | Post-Cure: Gel Content (%) | Post-Cure: Hardness (Shore D) | Observations |
| 0.1 | 45 | 30 | 850 | 88.5 | 65 | Tacky surface, incomplete cure |
| 0.5 | 15 | 10 | 1500 | 97.2 | 78 | Good cure, slight flexibility |
| 1.0 | 8 | 5 | 1850 | 99.1 | 85 | Fast, complete cure, high hardness |
| 2.0 | 7 | 4 | 1900 | 99.3 | 86 | Slightly faster, minimal property gain |
| 4.0 | 6 | 4 | 1800 | 98.8 | 84 | Slight yellowing, slightly brittle |
Analysis:
-
At 0.1%, the cure is incomplete.
-
Moving from 0.5% to 1.0% shows significant improvement in cure speed and final properties.
-
Increasing the concentration from 1.0% to 2.0% yields diminishing returns; the cure is slightly faster, but the final properties are very similar.
-
At 4.0%, negative effects like yellowing begin to appear, and the hardness slightly decreases, possibly due to network defects.
Common Issues and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Wet Surface | - Insufficient UV intensity or exposure time.[21] - Oxygen inhibition at the surface. - Photoinitiator concentration too low.[22] | - Increase UV lamp intensity or decrease conveyor speed.[23] - Cure in a nitrogen atmosphere to eliminate oxygen. - Increase photoinitiator concentration incrementally. |
| Poor Through-Cure | - Photoinitiator concentration too high, causing light shielding.[2] - UV source wavelength does not match the initiator's absorption spectrum. - Formulation is too thick or contains UV-blocking pigments.[22] | - Reduce photoinitiator concentration.[10] - Ensure lamp emission spectrum aligns with the photoinitiator's absorbance peaks. - Apply thinner layers or use a photoinitiator with bleaching properties for pigmented systems. |
| Brittleness or Yellowing | - Excessive photoinitiator concentration.[1] - Over-curing (too much UV energy). | - Reduce photoinitiator concentration. - Reduce UV exposure time or intensity. |
References
- IUV-Advancing UV LED Curing System for Printing, Coating and Converting. (n.d.). Common Troubleshooting Solutions in UV Ink Curing.
- IUV. (n.d.). Troubleshooting Common UV Curing System Issues in Printing.
- NETZSCH-Gerätebau GmbH. (2013). Characterization of Photo-Curing Processes by Means of UV-DSC.
- Intertronics. (n.d.). Troubleshooting Common UV Adhesive Curing Issues.
-
GEW. (2024). Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTkaXwoeZ9icP3HWRPcHo7QAzJwdIVo2HpiQcKLgKWpNGLnH22gsXmoLjCtj6gwLBovYVQHvsFKI4g7oxX5qlziDJHhoNEyOkY6WC3tj2H_SOuP4uuT3BBrrA2G9LOcYxBmU3D70n8vKpts7IhbMPMXi3g-VZuxzeEgWwLQf9K7_shkQy2P19kpOm-rzAOCZ1dh7B4kkXmXzzotsKnFKL_UJZaeF0V2Rw=]([Link]
Sources
- 1. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
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- 4. [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone | C15H14O3 | CID 3090643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UV curing - Wikipedia [en.wikipedia.org]
- 6. UV Curing: Part One, Let There be Light! - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Optimization of Irgacure® 2959 Concentration as Photo-Initiator on Chitosan-Alginate Based Hydrogel for Colon Tissue Sealant [ijtech.eng.ui.ac.id]
- 9. princeton.edu [princeton.edu]
- 10. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 21. goodiuv.com [goodiuv.com]
- 22. padhesive.com [padhesive.com]
- 23. goodiuv.com [goodiuv.com]
Application Note: Optimizing Light Sources and Wavelength Selection for the Photoinitiator (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting appropriate light sources and wavelengths to activate the photoinitiator (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, commonly known as Irgacure 2959. We delve into the photophysical properties of this initiator, its mechanism of action, and provide detailed protocols for empirical optimization. The causality behind experimental choices is emphasized to ensure efficient, reproducible, and, where applicable, cytocompatible photopolymerization for applications ranging from hydrogel synthesis to advanced drug delivery systems.
Introduction: The Role of this compound in Photopolymerization
This compound is a Type I photoinitiator that undergoes α-cleavage (Norrish Type I) upon exposure to ultraviolet (UV) light to generate free radicals.[1] These radicals subsequently initiate chain polymerization of monomers and oligomers, transforming a liquid formulation into a solid polymer network. Its widespread adoption, particularly in biomedical fields like tissue engineering and 3D bioprinting, stems from its relatively low cytotoxicity compared to other initiators.[2][3]
The success of any photopolymerization process hinges on the precise matching of the light source's emission spectrum with the photoinitiator's absorption characteristics.[4][5] An optimal selection not only maximizes polymerization efficiency but is also critical for preserving the viability of encapsulated cells or the integrity of bioactive molecules. This note will explore the critical parameters and methodologies for achieving this optimization.
Foundational Principles: Photophysical Properties and Activation Mechanism
UV Absorption Profile
This compound exhibits a strong, primary absorption maximum (λ_max) in the range of 273-280 nm.[1][6][7] This peak corresponds to a π→π* electronic transition.[1][8] However, significant absorption extends into the UVA range (320-400 nm), albeit with a much lower extinction coefficient.[1][9][10]
This characteristic is pivotal for biological applications. While irradiation at the λ_max (~275 nm) is most efficient for radical generation, this deep-UV wavelength is known to cause direct DNA damage and is phototoxic to cells.[6][9] Consequently, a common and necessary compromise is to activate the initiator using longer UVA wavelengths, typically 365 nm, which balances reduced initiation efficiency with significantly improved cytocompatibility.[1][11][12][13] The lower absorption at 365 nm necessitates higher light intensity or longer exposure times to achieve complete polymerization.[9][10][14]
Data Summary: Photophysical Properties of this compound)
| Property | Value / Description | Source(s) |
| Chemical Name | This compound | [15] |
| Common Name | Irgacure 2959 | [2] |
| Molecular Weight | 224.3 g/mol | [16] |
| Mechanism Type | Norrish Type I (α-cleavage) | [17] |
| Primary Absorption (λ_max) | ~273-280 nm | [1][6][16] |
| Biomedical Activation λ | 365 nm (typically) | [12][13] |
| Radical Quantum Yield (Φ) | ~0.29 in acetonitrile | [17][18] |
| Solubility | Low in water (~1 g/100g ); soluble in methanol, ethanol, DMSO. | [2][13][16][19] |
Mechanism of Photoactivation
Upon absorbing a photon of sufficient energy, this compound undergoes a series of steps to generate the initiating free radicals:
-
Excitation: The molecule absorbs a UV photon, promoting an electron to a higher energy singlet state (S1).
-
Intersystem Crossing (ISC): The excited singlet state rapidly converts to a more stable, longer-lived triplet state (T1).[1][9]
-
α-Cleavage: The molecule cleaves at the carbon-carbon bond adjacent to the carbonyl group from the triplet state.
-
Radical Formation: This cleavage yields two distinct radical species: a benzoyl radical and a ketyl radical .[1][19] The benzoyl radical is the primary species responsible for initiating the polymerization chain reaction.[1]
Caption: Photoactivation pathway of this compound.
Selecting the Optimal Light Source: A Comparative Analysis
The choice of light source is as critical as the choice of wavelength. The ideal source should have high emission at the desired wavelength, uniform intensity, and minimal thermal output, especially for temperature-sensitive applications.
| Feature | Mercury Arc Lamps | UV Light Emitting Diodes (LEDs) |
| Emission Spectrum | Broadband (e.g., 200-450 nm) with distinct spectral peaks. | Narrowband, centered at a specific wavelength (e.g., 365, 385, 405 nm).[5] |
| Wavelength Control | Requires optical filters to isolate specific wavelengths. | Inherently wavelength-specific; no filters needed. |
| Intensity | Very high, but can degrade over time. | Stable and consistent intensity over a long lifetime. |
| Heat Output | High infrared (IR) output, often requiring cooling. | Minimal heat generation, ideal for biological samples. |
| Energy Efficiency | Low. | High. |
| Operational Life | Shorter (~1,000-2,000 hours). | Very long (>20,000 hours). |
| Suitability | Good for general-purpose, high-throughput curing where heat is not a concern. | Excellent for biomedical applications and processes requiring precise wavelength control and low heat.[5] |
Recommendation: For most research and drug development applications, particularly those involving biological materials, UV-LEDs are the superior choice . Their spectral purity, stability, and low thermal output provide a more controlled and benign irradiation environment.
Protocols for System Optimization
Scientific integrity demands that polymerization conditions are not just assumed but empirically validated for each specific formulation. The following protocols provide a framework for this validation.
Protocol 1: Confirmation of Absorption Spectrum
Objective: To verify the absorption profile of this compound in the specific solvent or monomer system being used.
Rationale: Solvatochromic effects can slightly shift absorption peaks.[1] Measuring the spectrum in your specific formulation confirms the relevant absorption regions.
Materials:
-
This compound)
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or the experimental buffer/monomer solution)
-
UV-transparent cuvettes (quartz)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the photoinitiator in the chosen solvent to create a concentrated stock solution (e.g., 0.5% w/v). Ensure complete dissolution. The initiator has low water solubility, so a co-solvent like methanol or ethanol may be needed first.[13]
-
Prepare Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU. This ensures the measurement is within the linear range of the spectrophotometer.
-
Acquire Spectrum:
-
Use the pure solvent/buffer as a blank to zero the spectrophotometer.
-
Fill a quartz cuvette with the working solution.
-
Scan the absorbance from at least 450 nm down to 230 nm.
-
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and note the absorbance value at your intended irradiation wavelength (e.g., 365 nm).
Protocol 2: Optimizing Irradiation Conditions for Efficient and Cytocompatible Polymerization
Objective: To determine the optimal combination of light intensity, exposure time, and initiator concentration that yields complete polymerization with maximal cell viability (if applicable).
Rationale: A multi-variable optimization is required to balance polymerization kinetics with biocompatibility. Insufficient UV exposure leads to incomplete crosslinking, while excessive exposure can damage cells or sensitive drugs.[3][20]
Materials:
-
Your complete formulation (monomers, polymers, photoinitiator, cells/drug)
-
Calibrated UV light source (preferably a UV-LED at 365 nm) with adjustable intensity.
-
Radiometer to measure light intensity (power) in mW/cm².
-
Molds or culture plates for sample preparation.
-
For hydrogels: Rheometer to measure gelation time and final storage modulus (G').
-
For cell studies: Cell viability assay kit (e.g., Live/Dead stain, MTT, AlamarBlue).
Experimental Design (Matrix Approach): Vary the following parameters systematically:
-
Initiator Concentration: e.g., 0.05%, 0.1%, 0.25% (w/v)
-
Light Intensity: e.g., 5, 10, 20 mW/cm²
-
Exposure Time: e.g., 30s, 60s, 120s, 300s
Procedure:
-
Preparation: Prepare your formulation with the desired initiator concentration. If working with cells, perform all steps in a sterile environment.
-
Irradiation:
-
Place the sample at a fixed distance from the light source.
-
Measure the light intensity at the sample surface using a radiometer. Adjust the source or distance to achieve the target intensity.
-
Expose the sample for the designated time.
-
-
Assessment of Polymerization:
-
Qualitative: Invert the sample. A fully formed gel will not flow.
-
Quantitative (Rheology): For hydrogels, use a photorheometer to monitor the storage modulus (G') and loss modulus (G'') during UV exposure. The gelation point is where G' > G''. The final G' indicates the stiffness of the crosslinked material.
-
-
Assessment of Cytocompatibility (if applicable):
-
After polymerization, culture the cell-laden constructs for a set period (e.g., 24 hours).
-
Perform a cell viability assay according to the manufacturer's protocol.
-
Quantify the percentage of live cells relative to a non-irradiated control.
-
-
Analysis: Plot the results (e.g., gel stiffness, cell viability) against the tested parameters. Identify the "optimal window" that provides sufficient polymerization with the highest cell viability.
Caption: Workflow for optimizing photopolymerization conditions.
Practical Considerations & Troubleshooting
-
Oxygen Inhibition: Free radicals can be scavenged by dissolved oxygen, which inhibits the onset of polymerization, particularly at the surface. To mitigate this, degas your solution under vacuum or purge with an inert gas (e.g., nitrogen) before and during irradiation.[2]
-
Light Penetration: Highly concentrated or pigmented solutions can attenuate light, leading to incomplete curing in thicker samples. Ensure your light source has sufficient power to penetrate the full depth of your sample.
-
Storage and Handling: this compound is sensitive to light.[16][21][22] Store the powder and any stock solutions in the dark or in amber vials to prevent premature degradation.
-
Troubleshooting Poor Polymerization:
-
Check Light Source: Verify the output wavelength and intensity of your lamp with a spectrometer/radiometer. Lamp output can decrease with age.
-
Increase Exposure: The simplest solution is often to increase the irradiation time or the light intensity.
-
Increase Initiator Concentration: A higher concentration can generate more radicals, but be mindful of potential cytotoxicity.[3][23]
-
Mitigate Oxygen: Ensure proper degassing of your formulation.
-
Conclusion
The effective use of this compound requires a systematic and evidence-based approach to selecting a light source and optimizing irradiation parameters. While its absorption maximum is near 275 nm, biocompatibility concerns necessitate the use of longer wavelengths like 365 nm for applications in drug development and tissue engineering. UV-LEDs offer superior control and a more benign environment for this process. By following the protocols outlined in this guide, researchers can establish a robust, reproducible photopolymerization system that maximizes efficiency while preserving the integrity of sensitive biological components, leading to reliable and translatable scientific outcomes.
References
- Various Authors. (n.d.). Multiple sources discussing the UV/vis absorption spectra and photo-cleavage mechanism of Irgacure 2959.
- CELLINK. (n.d.). Irgacure 2959 Photoinitiator.
- Blog. (2025, June 10).
- Smolecule. (n.d.). This compound.
- Current Protocols in Cell Biology. (n.d.).
- ResearchGate. (2014, December 26).
- OkaSciences. (n.d.). Irgacure-2959-Use-Protocol.
- Trevitt, A. et al. (n.d.).
- Ciba Specialty Chemicals. (2011, June 29). Ciba® IRGACURE® 2959.
- Advanced BioMatrix. (n.d.). Irgacure 2959 (365nm) #5200.
- Kariksiz, N., et al. (2023). A cyclopolymerizable, doubly Irgacure 2959 functionalized quaternary ammonium salt photoinitiator and its water soluble copolymer with diallyldimethylammonium chloride. The Royal Society of Chemistry.
- Adbioink. (2021, January 24).
- Balaban, B., et al. (n.d.). A water‐soluble Irgacure 2959‐based diallylammonium salt system for antibacterial coatings.
- Qi, C., et al. (2022, December 30). Optimization Concentration of Irgacure® 2959 as Photo-initiator on Chitosan-Kappa-Carrageenan Based Hydrogel for Tissue Sealant.
- Pulsed Laser Photo-Crosslinking of Gelatin Methacryloyl Hydrogels for the Controlled Delivery of Chlorpromazine to Combat Antimicrobial Resistance. (n.d.). PMC - NIH.
- Irgacure 2959-functionalized poly(ethyleneimine)s as improved photoinitiators: enhanced water solubility, migration stability and visible-light operation. (n.d.). Polymer Chemistry (RSC Publishing).
- Radical Photoinitiators for UV-Curing In Industrial Applic
- ResearchGate. (n.d.). (a), (b)
- ResearchGate. (2019, January 21). Why won't I2959 crosslink my hydrogels?.
- Water-Soluble Photoinitiators in Biomedical Applic
- Adbioink. (n.d.). Irgacure 2959.
- Rodgers, Z. L., et al. (n.d.). HHS Public Access.
- Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells. (n.d.). NIH.
- Changhong Chemical. (2025, September 8).
- Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells. (n.d.). NIH.
- ResearchGate. (2019, July 3).
- Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimet. (n.d.).
- How to Optimize Acrylic Resin Photoinitiator Concentration. (2025, October 11).
- FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMUL
- MySkinRecipes. (n.d.). This compound.
- Tailoring the Properties of Marine-Based Alginate Hydrogels: A Comparison of Enzymatic (HRP) and Visible-Light (SPS/Ruth)
-
PubChem. (n.d.). methanone.
- Scientific Public
- LookChem. (n.d.). Cas 14814-17-6,this compound.
- PubChemLite. (n.d.). This compound.
- Cayman Chemical. (2023, April 12).
- PubChem. (n.d.). 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone.
- NIST. (n.d.). Methanone, (2-hydroxyphenyl)phenyl-. NIST WebBook.
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Application Notes and Protocols for (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone in Dental Composites and Adhesives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Photoinitiators in Restorative Dentistry
Modern restorative dentistry relies heavily on the precise, on-demand polymerization of resin-based composites and adhesives. This process is initiated by photoinitiators, molecules that absorb light energy from a dental curing unit and generate reactive species, typically free radicals, to trigger the polymerization of monomer resins into a durable, cross-linked polymer network.[1][2] The choice of photoinitiator is paramount, as it dictates not only the efficiency and depth of cure but also the final mechanical properties, color stability, and biocompatibility of the dental restoration.[3][4]
While camphorquinone (CQ) has been the industry standard, its inherent yellow color and the need for co-initiators have driven research towards alternative photoinitiator systems.[1][3] This guide focuses on the application of a promising, yet less conventional photoinitiator, (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone , also known as 4-(2-Hydroxyethoxy)benzophenone, in the formulation and evaluation of dental composites and adhesives. Its benzophenone backbone suggests a Type II photoinitiation mechanism, offering potential advantages in terms of reactivity and reduced oxygen inhibition.[5][6]
These application notes are designed for researchers, materials scientists, and formulation chemists in the dental and biomaterials fields. We will explore the chemical properties of this compound, provide detailed protocols for its incorporation into dental resins, and outline methods for characterizing the resulting photopolymerized materials.
Chemical and Physical Properties of this compound
Understanding the fundamental properties of a photoinitiator is crucial for successful formulation development.
| Property | Value | Source |
| CAS Number | 14814-17-6 | [7][8][9][10][11][12] |
| Molecular Formula | C₁₅H₁₄O₃ | [7][8][9] |
| Molecular Weight | 242.27 g/mol | [8][9][10] |
| Appearance | White to yellow powder or crystals | [11] |
| Melting Point | 79-80 °C | [5][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [5][7] |
| IUPAC Name | [4-(2-hydroxyethoxy)phenyl]-phenylmethanone | [9][12] |
The presence of the hydroxyethoxy group in the molecule enhances its solubility in common dental resin monomers and may influence its reactivity and biocompatibility.[5]
Proposed Mechanism of Photoinitiation
This compound, as a benzophenone derivative, is expected to function as a Type II photoinitiator. This mechanism involves the photoinitiator molecule absorbing a photon and transitioning to an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate a free radical that initiates polymerization.
Caption: Proposed Type II photoinitiation mechanism.
Experimental Protocols
Protocol 1: Preparation of an Experimental Dental Adhesive
This protocol describes the formulation of a simplified experimental dental adhesive containing this compound.
Materials:
-
Bisphenol A glycidyl methacrylate (BisGMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
This compound
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Ethanol (solvent)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Monomer Base Preparation: In an amber glass vial, combine BisGMA and HEMA in a 60:40 wt/wt ratio.
-
Photoinitiator System Dissolution:
-
In a separate amber vial, dissolve this compound (e.g., 0.5 mol%) and EDMAB (e.g., 1.0 mol%) in a minimal amount of ethanol with gentle stirring until fully dissolved. The molar ratio of photoinitiator to co-initiator can be varied to optimize curing efficiency.
-
-
Formulation: Add the dissolved photoinitiator system to the monomer base.
-
Homogenization: Stir the mixture on a magnetic stirrer in the dark for at least 24 hours to ensure a homogenous solution.
-
Storage: Store the formulated adhesive in a dark, refrigerated environment.
Protocol 2: Preparation of an Experimental Dental Composite
This protocol outlines the steps to create a light-curable dental composite.
Materials:
-
Urethane dimethacrylate (UDMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound
-
Camphorquinone (CQ) - for comparative studies
-
Tertiary amine co-initiator (e.g., DMAEMA)
-
Silanized barium glass filler (average particle size 1 µm)
-
Dental mixing spatula and pad
-
Centrifugal mixer (optional)
Procedure:
-
Resin Matrix Formulation:
-
Prepare the resin matrix by mixing UDMA and TEGDMA (e.g., 70:30 wt/wt).
-
Add the photoinitiator system. For a novel system, start with 0.5 wt% this compound and 1.0 wt% of a suitable tertiary amine. For a control group, use a conventional CQ/amine system (e.g., 0.2 wt% CQ and 0.5 wt% amine).
-
Ensure complete dissolution of the photoinitiator system in the monomer blend, using gentle heating if necessary, while avoiding premature polymerization.
-
-
Filler Incorporation:
-
Gradually add the silanized barium glass filler to the resin matrix on a mixing pad. A typical filler loading for a restorative composite is around 70-80 wt%.
-
Thoroughly mix with a spatula until a uniform paste-like consistency is achieved. A centrifugal mixer can be used for void-free mixing.
-
-
Storage: Store the composite paste in a light-proof syringe or container.
Evaluation of Material Properties
Degree of Conversion (DC)
The DC is a critical measure of the extent of polymerization. It can be determined using Fourier-transform infrared spectroscopy (FTIR).
Workflow for Degree of Conversion Measurement:
Sources
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- 2. Photoinitiators in dentistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites | MDPI [mdpi.com]
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- 6. oraljournal.com [oraljournal.com]
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- 12. This compound [synhet.com]
Application Note: A Comprehensive Guide to Kinetic Studies of Photopolymerization Initiated by (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Introduction: The Critical Role of Kinetics in Photopolymerization
Photopolymerization, the process by which liquid monomers and oligomers are converted into solid polymers upon exposure to light, is a cornerstone technology in advanced manufacturing, including 3D printing, dental restoratives, and high-performance coatings. The speed and efficiency of this transformation are governed by the reaction kinetics, which are critically dependent on the formulation's components—most notably, the photoinitiator.
This guide focuses on (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone , a benzophenone derivative widely utilized for its specific reactivity and physical properties. Understanding the polymerization kinetics initiated by this compound is paramount for researchers and developers aiming to optimize curing speed, final material properties, and process efficiency. This document provides a detailed framework for designing and executing robust kinetic studies, explaining not just the "how" but the fundamental "why" behind each experimental choice. We will delve into the primary analytical techniques, provide step-by-step protocols, and offer insights into data interpretation, grounded in established scientific principles.
Profile: this compound
This compound, also known as 4-(2-Hydroxyethoxy)benzophenone, is an aromatic ketone that functions as a photoinitiator.[1] Its molecular structure, featuring a benzophenone core with a hydroxyethoxy group, imparts specific solubility and reactivity characteristics.[2]
| Property | Value | Source |
| CAS Number | 14814-17-6 | [3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | White to yellow powder or crystals | [3] |
| Melting Point | 79-80 °C |
Mechanism of Action: A Type II Photoinitiator
Benzophenone and its derivatives are classic examples of Type II photoinitiators . Upon absorption of UV light, the benzophenone moiety is excited from its ground state (S₀) to a singlet state (S₁) and then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet-state molecule does not directly generate radicals by cleavage. Instead, it abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol, to create two radicals: a ketyl radical from the initiator and an alkylamino radical from the co-initiator. The latter is typically the primary species that initiates the polymerization of monomers like acrylates.
The necessity of a co-initiator is a defining characteristic and a critical consideration in formulation design. The efficiency of initiation is directly tied to the concentration and reactivity of this hydrogen donor.
Caption: Mechanism of radical generation for a Type II photoinitiator.
Analytical Techniques for Kinetic Studies
Several continuous, real-time methods are available for monitoring the rapid progress of photopolymerization.[5] The choice of technique depends on the specific kinetic parameter of interest, the nature of the sample, and available instrumentation.
| Technique | Parameter Measured | Advantages | Limitations |
| Real-Time FTIR (RT-FTIR) | Monomer functional group conversion | Direct, highly sensitive, fast time resolution | Limited to thin samples, can be sensitive to sample thickness variations |
| Photo-DSC | Reaction enthalpy (heat flow) | Good for bulk samples, provides thermodynamic data | Indirect measurement, slower response time may miss very fast initial rates |
| Photo-Rheology | Viscoelastic properties (G', G'', viscosity) | Directly measures physical property evolution, gel point determination | Not a direct measure of chemical conversion, sensitive to temperature changes |
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is arguably the most powerful and widely used technique for studying photopolymerization kinetics.[5] It directly monitors the disappearance of a specific vibrational band associated with the reactive monomer functional group.[6] For acrylate-based systems, this is typically the C=C double bond twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹.[7][8] By tracking the area of this peak over time during UV exposure, a direct conversion vs. time profile can be generated with high temporal resolution.[9]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction.[10] The rate of heat flow is directly proportional to the rate of polymerization.[11] This technique is valuable for determining key kinetic parameters and understanding the influence of variables like light intensity, temperature, and atmosphere (e.g., oxygen inhibition).[12][13] While it provides excellent quantitative data on the overall reaction exotherm, its response time can be slower than RT-FTIR, potentially underrepresenting the initial, very rapid phase of the reaction.[5]
Photo-Rheology
Photo-rheology tracks the evolution of the material's mechanical properties in real-time during curing.[14] As polymerization proceeds, the liquid resin's viscosity increases, and eventually, it develops elastic properties as a crosslinked network forms (the "gel point"). This technique is indispensable for understanding how chemical conversion translates into the development of mechanical strength, which is critical for applications like additive manufacturing and adhesives.[14][15]
Experimental Design: Controlling the Variables
A successful kinetic study requires careful control over variables that can influence the rate and extent of polymerization. The causality behind these choices is crucial for obtaining reproducible and meaningful data.
-
Light Source and Intensity : The rate of initiation is directly proportional to the intensity of the light at the absorbing wavelength of the photoinitiator. It is imperative to use a stable light source with a well-defined spectral output and to measure and report the light intensity at the sample plane (in mW/cm²). Higher intensity generally leads to a faster polymerization rate and a shorter induction period.[12]
-
Temperature : Temperature affects both the propagation rate constant and the viscosity of the monomer formulation.[9] Isothermal conditions are essential for isolating the kinetic effects of other variables.[13] Higher temperatures typically decrease viscosity, which can enhance monomer mobility and increase the ultimate conversion, especially in densely crosslinked systems.
-
Formulation Components : The concentration of the photoinitiator and co-initiator will directly impact the rate of radical generation. Monomer structure (e.g., mono- vs. di-functional acrylates) will determine the network formation and final properties.[9]
-
Atmosphere (Oxygen Inhibition) : Molecular oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form unreactive peroxy radicals, leading to an "induction period"—a delay before polymerization begins. To obtain intrinsic kinetic data, experiments should be conducted in an inert atmosphere (e.g., nitrogen).[10][13] Comparing results in air versus nitrogen can also be used to quantify the extent of oxygen inhibition.
Detailed Protocols
The following protocols provide a self-validating system for acquiring high-quality kinetic data.
Protocol 1: Kinetic Analysis using Real-Time FTIR (RT-FTIR)
This protocol details the monitoring of acrylate C=C double bond conversion.
Caption: Experimental workflow for RT-FTIR photopolymerization kinetic studies.
Methodology:
-
Formulation Preparation : Prepare the photocurable resin by mixing the monomer(s), this compound (e.g., 0.1-2 wt%), and a suitable co-initiator (e.g., an amine synergist like ethyl-4-(dimethylamino)benzoate, EDB) in an amber vial to protect from ambient light.
-
Sample Preparation : Place one drop of the formulation onto a BaF₂ or KBr salt plate. Place a second salt plate on top with a polymer spacer (e.g., 25 µm thick) to create a film of uniform thickness.
-
Instrument Setup : Place the sample assembly into the FTIR spectrometer's transmission holder, which should be equipped for UV irradiation and temperature control. If studying oxygen inhibition, ensure the sample chamber is purged with nitrogen.
-
Initial Spectrum (t=0) : Collect a high-resolution spectrum before UV exposure. This will serve as the baseline (t=0) for determining the initial peak area of the monitored functional group (e.g., acrylate C=C peak at 810 cm⁻¹).
-
Initiate Real-Time Monitoring : Begin the real-time data collection software. Simultaneously, open the shutter of the UV light source to irradiate the sample. The FTIR should be set to collect spectra at a high rate (e.g., 2-10 spectra per second).[7]
-
Data Collection : Continue collecting spectra for the desired duration of the reaction (e.g., 30-300 seconds).
-
Post-Cure Analysis : After closing the UV shutter, continue to collect spectra for a short period to monitor any "dark cure" or post-polymerization effects.[8]
-
Data Processing : Calculate the degree of conversion (%C) at each time point (t) using the following equation[5]: %C(t) = [1 - (Aₜ / A₀)] * 100% Where A₀ is the initial peak area and Aₜ is the peak area at time t. The rate of polymerization (Rₚ) can be determined by taking the first derivative of the conversion vs. time plot.
Protocol 2: Kinetic Analysis using Photo-DSC
This protocol details the measurement of polymerization exotherm.
Caption: Experimental workflow for Photo-DSC photopolymerization kinetic studies.
Methodology:
-
Formulation Preparation : Prepare the resin as described in Protocol 5.1.
-
Sample Loading : Accurately weigh 1-3 mg of the liquid formulation into an open aluminum DSC pan. An empty open pan serves as the reference.
-
Instrument Setup : Place the sample and reference pans into the Photo-DSC cell. Close the cell and begin purging with the desired gas (typically nitrogen to eliminate oxygen inhibition) at a controlled flow rate.
-
Equilibration : Set the desired isothermal temperature for the experiment (e.g., 25°C) and allow the system to equilibrate until a stable heat flow baseline is achieved.
-
Initiate Measurement : Begin the isothermal measurement. After a short baseline period (e.g., 1-2 minutes), open the shutter of the UV source to irradiate the sample.
-
Data Collection : Record the heat flow (in W/g or mW) as a function of time until the reaction is complete and the heat flow signal returns to the baseline.[12]
-
Data Processing :
-
The rate of polymerization (Rₚ) is directly proportional to the measured heat flow (ΔH) at any given time.
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The conversion (%C) at time t can be calculated as the fractional heat evolved: %C(t) = (ΔHₜ / ΔH_total) * 100% Where ΔHₜ is the cumulative heat evolved from the start of the reaction up to time t.
-
Conclusion
This application note provides a robust framework for conducting detailed kinetic studies of photopolymerization initiated by this compound. By leveraging powerful analytical techniques like RT-FTIR and Photo-DSC and maintaining rigorous control over experimental variables, researchers can elucidate the complex interplay between formulation, processing conditions, and reaction kinetics. The insights gained from these studies are essential for the rational design of novel materials and the optimization of photopolymerization processes across a wide spectrum of scientific and industrial applications.
References
-
Kaplan Scientific. (n.d.). Monitor Photocuring in real-time via ATR-FTIR. Retrieved from [Link]
-
Podsiadły, R., & Andrzejewska, E. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1534-1555. DOI:10.1039/D2PY01538B. Retrieved from [Link]
- Scherzer, T., & Decker, U. (2000). Real-time FTIR-ATR spectroscopy of photopolymerization reactions.
-
Li, X., et al. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 12(10), 2199. Retrieved from [Link]
-
Jacobs, P. F. (1995). Photopolymerization Reaction Rates By Reflectance Real Time Infrared Spectroscopy: Application To Stereolithography Resins. The University of Texas at Austin. Retrieved from [Link]
-
Richardson, P. (2011). Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. Spectroscopy Online. Retrieved from [Link]
- Al-Azzawi, W. D., & Al-Amiery, A. A. (2015). Monitoring of Photopolymerization Kinetics and Network Formation by Combined Ultrasonic Reflectometry and Near-infrared Spectroscopy.
-
Ortyl, J., et al. (2023). Measurement stand for monitoring the kinetics of photopolymerization by the FPT technique under isothermal conditions. ResearchGate. Retrieved from [Link]
-
Bachmann, F., et al. (2022). Photo-differential scanning calorimetry parameter study of photopolymers used in digital light synthesis. Journal of Applied Polymer Science, 139(16), e52014. Retrieved from [Link]
-
Rusu, M. C., et al. (2012). Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. Journal of Thermal Analysis and Calorimetry, 110, 121-129. Retrieved from [Link]
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Rusu, M. C., et al. (2012). Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. AKJournals. Retrieved from [Link]
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Corrigan, N., & Boyer, C. (2020). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 9(7), 947-953. Retrieved from [Link]
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Efimov, A. L., et al. (2017). Photopolymerization of Vinyl Acrylate Studied by PhotoDSC. Industrial & Engineering Chemistry Research, 56(45), 12936-12943. Retrieved from [Link]
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Davidson, E. C., et al. (2021). In situ Photo-rheology Monitors Viscoelastic Changes in Photo-responsive Polymer Networks. Journal of Visualized Experiments, (172). Retrieved from [Link]
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PubChem. (n.d.). methanone. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Troubleshooting & Optimization
How to overcome oxygen inhibition in photopolymerization with (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone)
Welcome to the technical support center for photopolymerization applications. This guide is designed for researchers, scientists, and drug development professionals using the photoinitiator (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone), commonly known as Irgacure 2959. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions to help you overcome one of the most common challenges in free-radical photopolymerization: oxygen inhibition.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism of oxygen inhibition and the role of Irgacure 2959.
Q1: What is oxygen inhibition and why does it occur in photopolymerization?
Oxygen inhibition is a phenomenon where molecular oxygen (O₂) interferes with and slows down or completely stops the free-radical polymerization process.[1] This occurs because ground-state molecular oxygen is a diradical (•O-O•) and is highly reactive toward the carbon-centered free radicals generated by the photoinitiator and those on the growing polymer chains.[1][2]
The process involves two primary inhibition mechanisms:
-
Quenching the Photoinitiator: Oxygen can deactivate the excited triplet state of the photoinitiator before it can generate the initial free radicals needed for polymerization.[2][3]
-
Scavenging Free Radicals: Oxygen rapidly reacts with the initiating radicals (R•) or the propagating polymer radicals (P•) to form peroxy radicals (ROO• or POO•).[4][5] These peroxy radicals are significantly less reactive towards monomer double bonds and are often unable to continue the polymerization chain, effectively terminating it.[5][6]
This inhibition is most pronounced at the interface between the resin and the air, where oxygen is abundant and can continuously diffuse into the material during curing.[6][7]
Q2: How do I know if oxygen inhibition is the cause of my curing problems?
The most common symptom of oxygen inhibition is a tacky, gummy, or liquid surface layer on a polymer that is otherwise solid and well-cured underneath.[1][4] This occurs because oxygen from the atmosphere prevents complete polymerization at the surface, while the bulk of the material, where oxygen concentration is low, cures properly.[8]
Other key indicators include:
-
A significant delay before polymerization begins (a long "induction period") as the initial radicals are consumed by dissolved oxygen.[2][8]
-
A slower overall reaction rate compared to polymerization conducted in an inert atmosphere.[9]
-
Poor mechanical properties at the surface of the cured material.[10]
Q3: What is this compound) (Irgacure 2959) and how does it work?
This compound), or Irgacure 2959, is a Type I photoinitiator.[11][12] Upon exposure to UV light (optimally around 365 nm), it undergoes a process called α-cleavage.[11][13] The molecule breaks apart to form two distinct free radicals. These highly reactive radicals then initiate polymerization by attacking the double bonds of monomers (e.g., acrylates or methacrylates), starting the chain reaction that forms the polymer network.[4]
Irgacure 2959 is widely used in biomedical applications, such as hydrogel formation for cell encapsulation and tissue engineering, due to its relatively high cytocompatibility compared to other photoinitiators.[11][12][14]
Q4: Is Irgacure 2959 particularly susceptible to oxygen inhibition?
Like all free-radical photoinitiators, Irgacure 2959 is susceptible to oxygen inhibition. The free radicals it generates can be scavenged by oxygen, leading to the formation of non-reactive peroxy radicals.[15][16] The efficiency of any free-radical photopolymerization, including those initiated by Irgacure 2959, will be reduced in the presence of oxygen. The challenge is not unique to Irgacure 2959 but is a fundamental issue in all free-radical-based photocuring performed in an air atmosphere.[15]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Tacky or Uncured Surface After UV Exposure
Q: My polymer is solid underneath, but the surface exposed to air remains liquid or sticky. What's happening and how can I fix it?
Cause: This is the classic sign of oxygen inhibition. Oxygen from the air is continuously diffusing into the top layer of your resin, terminating the polymerization chains at the surface before a solid polymer network can form.[6]
Solutions (from simplest to most complex):
-
Increase UV Light Intensity: A higher light intensity generates free radicals at a much faster rate.[1][6] This strategy aims to "outrun" the oxygen inhibition by creating so many radicals that the oxygen is consumed, allowing polymerization to proceed.[15] However, be aware that excessively high intensity can cause rapid surface curing that blocks light from reaching the bulk material (self-shielding) or generate excess heat.[1]
-
Increase Photoinitiator Concentration: Using a higher concentration of Irgacure 2959 (e.g., moving from 0.5% to 2% by weight) generates more initiating radicals, which helps consume dissolved oxygen more quickly.[4][9] This can reduce the induction period and improve surface cure.[8] However, excessively high concentrations can negatively impact the final mechanical properties of the polymer and may increase cytotoxicity in biomedical applications.[4][14]
-
Use a Physical Barrier: Preventing oxygen from reaching the surface is a highly effective method.[6][17]
-
Inert Gas Environment: This is the most effective method for completely eliminating oxygen inhibition.[1] By performing the curing process in an environment purged with an inert gas like nitrogen (N₂) or argon (Ar), you displace the oxygen, allowing for complete surface cure. This is the gold standard for achieving reproducible, tack-free surfaces.[6][18]
Problem: Long Induction Period or Slow Polymerization Rate
Q: My reaction takes a very long time to start, or the overall curing process is much slower than expected. Is this related to oxygen?
Cause: Yes, this is a direct consequence of oxygen inhibition. Before polymerization can begin, all the oxygen dissolved within the resin must be consumed by the initial free radicals generated by Irgacure 2959.[2] This initial period of radical consumption is the "induction period." A higher initial oxygen concentration will result in a longer induction period and a slower overall reaction.[8]
Solutions:
-
Inert Gas Purging (Pre-Cure): Before UV exposure, bubble nitrogen or argon through your liquid resin for 5-15 minutes. This will remove the dissolved oxygen, significantly reducing or eliminating the induction period.
-
Incorporate Chemical Additives (Oxygen Scavengers): Certain additives can be included in your formulation to chemically consume oxygen or to regenerate reactive radicals from peroxy radicals.
-
Amines: Tertiary amines (e.g., triethanolamine, EDB) are effective oxygen scavengers.[5][19][20] They can react with peroxy radicals to form a reactive alkyl-amino radical, which can then initiate a new polymer chain.[5][21] This synergistic effect can significantly improve surface cure.[19][20]
-
Thiols (Mercaptans): Thiols are highly efficient hydrogen donors that can react with peroxy radicals to regenerate a propagating radical and form a thiyl radical, which can also participate in the polymerization.[4][10][22] This makes thiol-ene or thiol-acrylate systems much less sensitive to oxygen inhibition.[18][22]
-
Phosphites/Phosphines: These compounds can also react with and reduce peroxy radicals, reinitiating polymerization.[6][10][15]
-
Visualizing the Problem: The Mechanism of Oxygen Inhibition
The following diagram illustrates how oxygen interferes with the free-radical polymerization process.
Caption: Mechanism of Oxygen Inhibition in Photopolymerization.
Part 3: In-Depth Protocols & Methodologies
Protocol 1: Curing in an Inert Gas Environment
Objective: To completely eliminate atmospheric oxygen from the curing environment to achieve a tack-free surface.
Materials:
-
UV curing chamber or a sealable container with a transparent lid (e.g., a desiccator).
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing.
-
Your prepared resin formulation with Irgacure 2959.
Procedure:
-
Place your sample (e.g., resin in a petri dish or on a substrate) inside the curing chamber.
-
Seal the chamber, leaving an inlet for the gas and an outlet for displaced air.
-
Set the gas flow rate to a gentle stream (e.g., 5-10 L/min, depending on chamber volume) to displace the air without disturbing the resin surface.[1]
-
Purge the chamber for 5-10 minutes before starting the UV exposure to ensure all oxygen has been displaced.[1]
-
Turn on the UV lamp and begin the curing process while maintaining the inert gas flow.
-
Once curing is complete, turn off the UV lamp, then turn off the gas flow.
-
Wait a minute before opening the chamber to avoid exposing the still-reactive surface to oxygen.
Troubleshooting Workflow: A Systematic Approach
Use this flowchart to diagnose and solve your oxygen inhibition issues systematically.
Caption: Systematic Workflow for Troubleshooting Oxygen Inhibition.
Part 4: Data Summary
The following table summarizes and compares various strategies for mitigating oxygen inhibition, providing a quick reference for selecting the best approach for your application.
| Strategy | Mechanism of Action | Relative Cost | Ease of Implementation | Key Considerations |
| Increase UV Intensity | Generates radicals faster than oxygen can quench them.[6] | Low-Medium | Easy | May cause overheating or non-uniform curing.[1] |
| Increase PI Concentration | Generates a higher initial concentration of radicals to consume O₂.[4] | Low | Easy | Can affect mechanical properties and cytotoxicity.[4][14] |
| Physical Barrier (Film) | Physically blocks O₂ diffusion from the air to the resin surface.[6] | Low | Easy | Film must be transparent to UV and may need to be removed.[4] |
| Chemical Additives (Amines/Thiols) | Act as oxygen scavengers or regenerate propagating radicals.[5][10] | Medium | Medium | Requires formulation changes; thiols can have an odor.[4][10] |
| Higher Viscosity Formulation | Reduces the diffusion rate of oxygen into the resin.[6][18][23] | Low | Medium | May not be suitable for all applications; can trap bubbles. |
| Inert Gas Purging (N₂/Ar) | Displaces oxygen from the environment, eliminating the source of inhibition.[6][18] | High | Difficult | Most effective method but requires specialized equipment.[1][6] |
References
- Hoyle, C. E. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech.
- Bomar. (n.d.). How to Reduce the Effects of Oxygen Inhibition.
- O'Brien, A. K., & Bowman, C. N. (2004). The Impact of Oxygen on Photopolymerization Kinetics. RadTech e|5 2004 Technical Proceedings.
- Kuang, W., & Cadenhead, A. (2004). A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems. RadTech e|5 2004 Technical Proceedings.
- Podsiadły, B., et al. (2023). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. PMC - NIH.
- BenchChem. (2025).
- Husár, B., et al. (2015).
- Ligon, S. C., et al. (2014).
- Höfer, M., et al. (2008).
- T., S., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC - NIH.
- IGM Resins. (n.d.).
- IGM Resins. (2022).
- Lecamp, L., et al. (2016). Impact of oxygen on photopolymerization kinetics and polymer structure.
- Liska, R., et al. (n.d.). Oxygen Inhibition. IAS - TU Wien.
- S., A. M., et al. (2017). Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. NIH.
- Lapin, S. C., & Geiger, Z. S. (2013).
- Lapin, S. C. (2013).
- O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. ElectronicsAndBooks.
- Arceneaux, J. A. (n.d.). Mitigation of Oxygen Inhibition in UV LED, UVA, and Low Intensity UV Cure. RadTech.
- Lapin, S. C., & Geiger, Z. S. (2013).
- Lin, J. T. (2019). Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity. Frontiers.
- Biernat, M., & Rokicki, G. (2005). Oxygen inhibition of photopolymerization processes and methods of its suppression.
- Zhang, X., et al. (2017). Analysis of Oxygen Inhibition in Photopolymerizations of Hydrogel Micropatterns Using FTIR Imaging.
- O'Brien, A. K., & Bowman, C. N. (2006). Modeling the Effect of Oxygen on Photopolymerization Kinetics.
- Liska, R., et al. (2014).
- O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure.
- Advanced BioMatrix. (n.d.). Irgacure 2959 (365nm) #5200.
- Adbioink. (n.d.). Irgacure 2959.
- CELLINK. (n.d.).
- LookChem. (n.d.). Cas 14814-17-6, this compound.
- Al-Abboodi, A., et al. (2013). Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells. NIH.
- Tan, G. Z. G., et al. (2021). The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. PubMed.
Sources
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- 4. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 5. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
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- 7. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]
- 14. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. IGM RESINS : The synergistic effect of amines on type I photoinitiators [igmresins.com]
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- 23. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]
Technical Support Center: Mitigating Yellowing in Polymers Cured with (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Welcome to the technical support center for advanced photopolymerization. This guide is designed for researchers, scientists, and formulation experts utilizing (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a benzophenone derivative commonly used as a Type II photoinitiator. While highly effective, a frequent challenge encountered is the yellowing of the final cured polymer, either immediately post-cure or upon aging. This document provides an in-depth analysis of the underlying mechanisms and offers a series of troubleshooting guides and validated protocols to minimize this discoloration, ensuring the optical clarity and long-term stability of your materials.
Part 1: Foundational Science - Why Does Yellowing Occur?
Understanding the root cause of yellowing is the first step toward its prevention. The discoloration associated with this compound is primarily linked to its photochemical reaction mechanism and the subsequent degradation pathways.
This compound is a Type II photoinitiator. Upon absorption of UV energy, it does not cleave directly into radicals (like Type I initiators). Instead, it undergoes intersystem crossing to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate the initiating free radicals.
The yellowing arises from two main sources:
-
Primary Yellowing: This occurs immediately after curing and is caused by the chemical structure of the photoinitiator itself and its photolytic byproducts.[1] The benzophenone core can form colored ketyl radicals and other degradation products that absorb light in the visible spectrum.[2][3]
-
Secondary Yellowing (Photo-oxidation): This is a long-term degradation process. Post-cure, the cured polymer remains susceptible to UV-induced degradation from ambient light.[2][4] This process is often accelerated by residual photoinitiator fragments and heat, leading to the formation of chromophores (color-causing groups) within the polymer backbone.[3]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Q1: My polymer part is noticeably yellow immediately after UV curing. What is the primary cause and how can I fix it?
A: This is a classic case of primary yellowing, likely caused by an excess of photoinitiator or over-curing.
-
Causality: High concentrations of this compound lead to a greater number of unreacted initiator molecules and colored photolytic byproducts remaining in the polymer matrix.[1][5] Similarly, excessive UV energy (high intensity or long exposure) can degrade the initiator and the polymer itself, creating chromophores.[3][6]
-
Troubleshooting Steps:
-
Reduce Photoinitiator Concentration: Titrate the initiator concentration downwards in 0.25 wt% increments. The goal is to find the minimum concentration that still achieves the desired cure speed and depth.
-
Optimize UV Dose: The total energy delivered is a product of intensity and time. Systematically reduce the exposure time or the lamp intensity. An under-cured material is also prone to yellowing due to residual monomers, so finding the optimal curing window is critical.[3]
-
Check UV Wavelength: Ensure your UV lamp's spectral output is well-matched to the absorption spectrum of the photoinitiator. Mismatches can lead to inefficient energy transfer and increased heat, which accelerates degradation.
-
Q2: My cured material looks perfectly clear initially but turns yellow after a few days or weeks, especially when exposed to lab lighting or sunlight. What's happening?
A: You are observing secondary, or long-term, yellowing. This is caused by the photo-oxidative degradation of the polymer, often catalyzed by residual initiator fragments.[2][4]
-
Causality: The polymer backbone and any remaining aromatic compounds are susceptible to attack by free radicals generated by ambient UV light and oxygen.[3] Aromatic components, such as those derived from bisphenol-A, are particularly prone to this form of degradation.[2]
-
Troubleshooting Steps:
-
Incorporate Light Stabilizers: This is the most effective strategy. Add a combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) to your formulation.
-
Select UV-Stable Resins: If your application demands extreme optical stability, consider switching from aromatic-based resins (like aromatic urethane acrylates) to aliphatic alternatives, which are inherently more resistant to photo-oxidation.[2][4]
-
Q3: Does the amine synergist I use have an impact on the final yellowing?
A: Absolutely. The choice and concentration of the amine co-initiator are critical.
-
Causality: Aromatic amines are highly prone to oxidation, which forms intensely yellow and brown compounds (e.g., quinone-imines).[2] While effective as synergists, they can be a significant source of discoloration. Excessive amine concentrations can also contribute to yellowing.[1]
-
Troubleshooting Steps:
-
Switch to Aliphatic Amines: Replace aromatic amines with "low-yellowing" or "non-yellowing" tertiary aliphatic amines.
-
Optimize Amine Concentration: Just like the photoinitiator, the amine should be used at the lowest effective concentration to ensure complete cure without leaving a large excess that can oxidize over time.
-
Part 3: Mitigation Strategies & Experimental Protocols
This section provides actionable protocols for implementing the solutions discussed above.
Protocol 1: Optimizing Formulation with Light Stabilizers
This protocol details the process for incorporating UV absorbers and HALS into your resin formulation.
Objective: To determine the optimal concentration of a UV absorber/HALS package to prevent long-term yellowing.
Materials:
-
Base resin formulation with this compound
-
UV Absorber (e.g., a benzotriazole-based product)
-
HALS (e.g., a tetramethylpiperidine-based product)
-
Spectrophotometer or colorimeter for measuring Yellowness Index (YI)
Methodology:
-
Prepare a control sample of your standard formulation (Formulation A).
-
Prepare three experimental formulations with varying levels of a UV stabilizer package. A common starting point is a 2:1 ratio of UV absorber to HALS.
-
Formulation B: Add 0.25 wt% UV Absorber + 0.125 wt% HALS.
-
Formulation C: Add 0.50 wt% UV Absorber + 0.25 wt% HALS.
-
Formulation D: Add 1.0 wt% UV Absorber + 0.50 wt% HALS.
-
-
Ensure all additives are fully dissolved and homogenously mixed into the resin.
-
Cure thin films or discs of each formulation (A, B, C, D) using your standard UV curing process.
-
Immediately after curing, measure the initial Yellowness Index (YI₀) for each sample.
-
Place the cured samples in an accelerated weathering chamber (if available) or on a windowsill with direct sunlight exposure.
-
Measure the Yellowness Index at set intervals (e.g., 24h, 48h, 1 week, 2 weeks). Record this as YIₜ.
-
Calculate the change in yellowness (ΔYI = YIₜ - YI₀).
-
Analyze the data to identify the lowest concentration of the stabilizer package that provides acceptable resistance to yellowing for your application's required lifetime.
| Strategy | Mechanism of Action | Typical Concentration (wt%) | Pros | Cons |
| UV Absorbers | Competitively absorb incident UV radiation, converting it to thermal energy.[2][7] | 0.2 - 2.0% | Highly effective at preventing UV penetration. | Can slightly reduce cure speed by absorbing lamp output. |
| HALS | Scavenge free radicals generated by photo-oxidation, terminating degradation cycles.[2][7] | 0.1 - 1.5% | Very efficient at low concentrations; provides long-term protection. | Less effective for preventing initial yellowing; can interact with acidic components. |
| Antioxidants | Inhibit thermal oxidation during processing or in high-heat applications.[7] | 0.1 - 1.0% | Prevents yellowing from heat exposure. | Not effective against direct photo-degradation. |
| Optical Brighteners | Absorb UV light and re-emit it in the blue region of the visible spectrum, masking yellowing.[2][8] | 0.01 - 0.1% | Can effectively mask slight yellowing. | Does not prevent degradation; effect can fade over time. |
| Table 1. Comparison of common additives used to mitigate polymer yellowing. |
Protocol 2: Workflow for Troubleshooting Yellowing
This logical workflow can guide your experimental process when diagnosing and solving a yellowing issue.
References
- Vertex AI Search. (n.d.). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions.
- Blog. (2026, January 5). How to prevent the yellowing of cured products by using photoinitiators?
- Stansbury, J. W., & Trujillo-Lemon, M. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC - NIH.
- Patsnap Eureka. (2025, October 11). How to Minimize Acrylic Resin Yellowing Under UV Exposure.
- Uvitron International. (2024, November 14). Why Do Some UV-Cured Adhesives Turn Yellow Over Time?
- Yi Lian. (n.d.). Why does UV glue turn yellow and how to prevent it?
- ResearchGate. (2025, August 6). Initial photoyellowing of photocrosslinked coatings.
- PubMed. (n.d.). Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites.
- Sigma-Aldrich. (n.d.). Photoinitiators.
Sources
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- 2. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
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- 4. uvitron.com [uvitron.com]
- 5. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why does UV glue turn yellow and how to prevent it?-Elaplus functional Materials Co., LTD [en.elaplus.cc]
- 7. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 8. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Improving the shelf life and stability of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) formulations
Technical Support Center: (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) Formulations
Introduction
Welcome to the technical support center for this compound, a key benzophenone derivative utilized as an intermediate in the synthesis of various pharmaceuticals.[1] This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability and shelf-life challenges encountered during formulation development. As an aromatic ketone, this compound possesses a photochemically active benzophenone core, making it susceptible to specific degradation pathways.[2] Understanding these liabilities is paramount to developing robust, stable, and effective formulations. This document provides in-depth FAQs, a practical troubleshooting guide, and validated experimental protocols to ensure the integrity of your formulations.
Part A: Frequently Asked Questions (FAQs) on Stability
This section addresses fundamental questions regarding the chemical stability of this compound.
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: The primary degradation pathways are driven by its chemical structure, which features a benzophenone core and a hydroxyethoxy group.[2][3] The main routes of degradation are:
-
Photodegradation: As a benzophenone derivative, the molecule readily absorbs UV light (in the 290-378 nm range), which can excite the carbonyl group to a reactive triplet state.[2][4] This can lead to the formation of reactive oxygen species (ROS) or direct reactions with other formulation components, often causing discoloration (e.g., yellowing) and loss of potency.[4][5]
-
Oxidation: The ether linkage in the hydroxyethoxy group and the benzylic carbon are susceptible to auto-oxidation, especially in the presence of oxygen, trace metal ions, or residual peroxides from excipients.[6] The phenolic nature of related compounds suggests that oxidative degradation is a critical concern that can lead to the formation of colored byproducts.[]
-
Hydrolysis: While generally more stable to hydrolysis than esters or amides, extreme pH conditions (highly acidic or alkaline) can potentially catalyze the cleavage of the ether bond in the hydroxyethoxy side chain over long-term storage.[8]
Q2: How does pH impact the stability of the formulation?
A2: The pH of a formulation is a critical parameter that can significantly influence the stability of this compound.[9] While the molecule itself does not have readily ionizable groups within the typical pharmaceutical pH range, pH can catalyze degradation.[8] It is crucial to perform a pH-rate profile study to identify the pH of maximum stability. For many compounds, a slightly acidic to neutral pH (typically pH 4-7) is optimal to minimize both acid- and base-catalyzed hydrolysis.[8] Using a suitable buffering system (e.g., citrate, phosphate, acetate) is essential to maintain the target pH throughout the product's shelf life.[10]
Q3: What are the recommended storage and handling conditions to minimize degradation?
A3: To maintain the integrity of this compound formulations, the following conditions are recommended:
-
Protection from Light: Due to its high photosensitivity, formulations must be protected from UV and ambient light at all times.[11] The use of amber glass vials, opaque containers, or secondary packaging like light-resistant blister packs is mandatory.[9][10]
-
Temperature Control: Elevated temperatures accelerate all chemical degradation reactions.[10] Therefore, storage in a controlled environment, often refrigerated (2-8 °C), is recommended to minimize thermal degradation.[4][12]
-
Inert Atmosphere: To prevent oxidation, particularly for liquid formulations, manufacturing under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen in the container headspace is a highly effective strategy.[13]
Q4: Can excipients in my formulation negatively interact with this compound?
A4: Yes, excipient interaction is a common cause of unexpected instability.[6] Potential issues include:
-
Oxidizing Impurities: Some common excipients may contain reactive impurities, such as peroxides in polymers like povidone (PVP) or polyethylene glycols (PEGs), which can initiate oxidative degradation.[6] It is crucial to source high-purity excipients with low peroxide values.
-
Trace Metals: Metal ions (e.g., iron, copper) can catalyze oxidative degradation.[14] The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester these ions and improve stability.[10][14]
-
pH Shifts: The inherent pH of excipient solutions can alter the final formulation pH, potentially shifting it to a less stable range. Compatibility studies are essential to ensure that the combined excipients do not adversely affect the pH and stability of the active ingredient.
Part B: Troubleshooting Guide for Formulation Instability
This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Investigative Actions & Solutions |
| Discoloration (Yellowing/Browning) | 1. Photodegradation: Exposure to UV or ambient light. The benzophenone core is a known chromophore.[4] 2. Oxidative Degradation: Reaction with atmospheric oxygen or peroxide impurities from excipients.[6][] | Action: 1. Conduct a photostability study (ICH Q1B) to confirm light sensitivity. 2. Analyze placebo formulations to rule out excipient-only degradation. Solution: 1. Package the formulation in validated light-protective containers (e.g., amber glass).[9] 2. Add a suitable antioxidant (e.g., BHA, BHT, tocopherol) to the formulation.[15] 3. Purge container headspace with nitrogen to minimize oxygen exposure. |
| Precipitation or Cloudiness | 1. pH Shift: The formulation pH has shifted to a range where the compound has lower solubility. 2. Poor Solubility: The concentration of the drug exceeds its solubility in the chosen solvent system. 3. Temperature Effects: Solubility may decrease upon cooling if stored at refrigerated temperatures ("cold crashing"). | Action: 1. Measure the pH of the aged sample and compare it to the initial value. 2. Determine the equilibrium solubility of the compound in the formulation vehicle at various temperatures. Solution: 1. Incorporate a robust buffering system (e.g., phosphate, citrate) to maintain the optimal pH.[10] 2. Add a solubilizer or co-solvent (e.g., propylene glycol, PEG 400).[13] 3. Consider creating inclusion complexes with cyclodextrins to enhance solubility and stability.[10][16] |
| Significant Loss of Assay/Potency | 1. Chemical Degradation: One or more degradation pathways (photodegradation, oxidation, hydrolysis) are occurring. 2. Excipient Incompatibility: A specific excipient is actively degrading the compound.[6] 3. Adsorption to Container: The active ingredient may be adsorbing to the surface of the container closure system. | Action: 1. Perform a forced degradation study (see Protocol 1) to identify the specific degradation pathways. 2. Conduct binary excipient compatibility studies by mixing the drug with each individual excipient. 3. Analyze a solution stored in the container for a set period and compare its concentration to a control stored in a non-reactive container (e.g., glass). Solution: 1. Address the specific degradation pathway identified (e.g., add antioxidants for oxidation, protect from light for photodegradation). 2. Replace the incompatible excipient with an alternative.[17] |
| Appearance of New Peaks in HPLC Chromatogram | 1. Formation of Degradants: The new peaks are degradation products resulting from instability. 2. Leachables/Extractables: The peaks originate from the container closure system (e.g., plasticizers, antioxidants from the container). | Action: 1. Characterize the new peaks using mass spectrometry (LC-MS) to identify their structure and propose a degradation mechanism. 2. Analyze a placebo formulation stored in the same container to see if the peaks are present without the active drug. Solution: 1. Once the degradant is identified, optimize the formulation to prevent its formation (e.g., pH adjustment, antioxidant addition). 2. If the peaks are leachables, select a more inert container closure system and perform an extractables and leachables study. |
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for stability issues.
Part C: Key Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify the potential degradation pathways of this compound and to support the development of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, use the stock solution and dilute with the stressor to achieve a final drug concentration of ~100 µg/mL. Include an unstressed control sample kept at 2-8°C in the dark.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[18]
-
Thermal Degradation: Store the solution (in a neutral, buffered solvent) at 60°C in the dark for 7 days.
-
Photodegradation: Expose the solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[19] A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Analysis: Analyze all samples, including the unstressed control, using a suitable HPLC-UV method (see Protocol 2). The goal is to achieve approximately 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.
-
Peak Purity Analysis: For the main drug peak in each stressed sample, perform a peak purity analysis using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from all its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A good starting point is a gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (acetonitrile or methanol).
-
-
Method Optimization using Stressed Samples:
-
Inject a cocktail of the stressed samples generated in Protocol 1.
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradant peaks. The resolution between any two peaks should be >1.5.
-
-
Method Validation (per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products and placebo components.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy & Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Visualizing the Stability Study Workflow
Caption: High-level workflow for a formulation stability study.
References
- This compound - Smolecule.
- Cas 14814-17-6,this compound | lookchem.
- Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization str
- Approaches to Enhancing Stability in Pharmaceutical Formul
-
methanone - PubChem. [Link]
- This compound | 14814-17-6 - Sigma-Aldrich.
- Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formul
-
Pharmaceutics | Special Issue : Formulation of Photosensitive Drugs - MDPI. [Link]
-
Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC - PubMed Central. [Link]
- Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution. - Benchchem.
- Strategies for Resolving Stability Issues in Drug Formul
- Methanone, [4-(2-hydroxyethoxy)phenyl]phenyl- - Substance Details - SRS | US EPA.
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - MDPI. [Link]
- Antioxidants - Pharmaceutical Excipients - BOC Sciences.
- Excipients Use in Parenteral and Lyophilized Formul
- Pharmaceutical Excipients.
- Stabilizer Excipients - Protheragen.
-
Excipients for Formulation Success - Pharmaceutical Technology. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PubMed Central. [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. [Link]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchG
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- 2. Buy this compound | 14814-17-6 [smolecule.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 14814-17-6 [sigmaaldrich.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Stabilizer Excipients - Protheragen [protheragen.ai]
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- 16. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Addressing solubility issues of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) in different monomer systems
Welcome to the technical support guide for (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone), a versatile photoinitiator commonly known in the field by trade names such as Irgacure 2959. This document is designed for researchers, scientists, and formulation professionals to navigate and resolve solubility challenges encountered when incorporating this photoinitiator into diverse monomer systems.
Introduction: Understanding the Solubility Challenge
This compound is a Type I photoinitiator highly valued for its efficiency and relatively low cytotoxicity, making it a staple in applications ranging from hydrogel synthesis for tissue engineering to UV-curable coatings.[1][2] Its chemical structure, however, presents a unique solubility challenge. The molecule possesses a large, nonpolar benzophenone core, which imparts hydrophobicity, and a hydrophilic hydroxyethoxy tail.[3] This amphiphilic nature means it often exhibits limited solubility in purely hydrophilic or purely hydrophobic monomer systems without formulation adjustments.
This guide provides a systematic approach to troubleshooting these issues, grounded in the physicochemical principles governing solubility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: Why is my this compound not dissolving in my aqueous monomer solution?
A: This is the most frequent challenge. The photoinitiator has very low water solubility (approximately 1g/100 mL).[4] While the hydroxyethoxy group provides some affinity for water, the dominant benzophenone structure is hydrophobic and resists dissolution in purely aqueous systems. To overcome this, a co-solvent is typically required to bridge the polarity gap between the water-based monomer solution and the photoinitiator.
Q2: Can I heat the mixture to improve solubility?
A: Yes, gentle heating can significantly aid dissolution. Heating a solution of the photoinitiator in a suitable solvent or co-solvent in a water bath at 40-60°C is a common and effective technique.[5] However, exercise caution. Prolonged or excessive heating is not recommended as it can potentially lead to premature thermal decomposition or unwanted side reactions in your monomer system. Always handle in a well-ventilated area.[6]
Q3: Is the photoinitiator more soluble in hydrophobic (non-aqueous) monomers?
A: Solubility is better in many organic solvents and monomers compared to water, thanks to the hydrophobic phenyl groups.[3] It is soluble in solvents like methanol, ethanol, Dimethyl Sulfoxide (DMSO), and dichloromethane.[7][8] However, in highly nonpolar monomers like styrene or certain methacrylates, the polar hydroxyethoxy group can limit solubility, sometimes requiring a compatible organic co-solvent to achieve a homogeneous solution.
Q4: My solution is clear at first but then turns cloudy or forms precipitates. What is happening?
A: This phenomenon, known as "crashing out," occurs when the solution becomes supersaturated. It often happens when a solution prepared at an elevated temperature cools down, or when a component is added that alters the solvent environment, reducing the initiator's solubility. The troubleshooting guides below provide stable formulation strategies to prevent this.
Part 2: Troubleshooting Guides by Monomer System
This section provides detailed, step-by-step protocols for specific experimental scenarios.
Scenario 1: Hydrophilic & Aqueous Monomer Systems (e.g., PEGDA, HEMA, GelMA for Hydrogels)
Issue: The photoinitiator fails to dissolve or precipitates from my water-based monomer formulation.
Root Cause: Polarity mismatch. The hydrophobic core of the initiator is repelled by the aqueous environment.
Solution Workflow:
The most reliable method is to use a biocompatible co-solvent to create a stock solution of the photoinitiator before adding it to the aqueous monomer phase.
Caption: Workflow for dissolving the photoinitiator in hydrophobic systems.
Detailed Protocol: The Masterbatch Method
-
Identify a Compatible Component:
-
Option A (Solvent-Based): Select a low-boiling-point solvent in which both the initiator and the monomer are soluble, such as acetone or Tetrahydrofuran (THF). [9] * Option B (Component-Based): If your formulation contains a low-viscosity monomer or reactive diluent, use that component to create the masterbatch. This avoids the need for solvent removal.
-
-
Prepare the Masterbatch:
-
Dissolve a high concentration (e.g., 10-20% w/w) of the photoinitiator in the chosen solvent or low-viscosity monomer.
-
Use a mechanical stirrer or roller mixer to ensure complete dissolution, which may take longer in viscous media. Gentle warming can be applied if necessary.
-
-
Blend into the Final Formulation:
-
Slowly add the prepared masterbatch to the main bulk of the monomer resin under continuous mechanical agitation.
-
Continue mixing until the formulation is visually homogeneous.
-
-
Solvent Removal (If Applicable):
-
If a volatile solvent like acetone was used, it must be removed before curing. This can be done using a rotary evaporator or by placing the mixture in a vacuum oven at a mild temperature (e.g., 30-40°C) until a constant weight is achieved.
-
References
-
LookChem. (n.d.). Cas 14814-17-6, this compound. Retrieved from [Link]
-
ResearchGate. (2016, February 17). Could anyone suggest me how to make the solution of PEGDA and Irgacure 2959? Retrieved from [Link]
-
ResearchGate. (2023, October 26). How to dissolve photoinitiators TPO and Irgacure 2959 for cytotoxicity assay? Retrieved from [Link]
-
OkaSciences. (n.d.). Irgacure 2959 Solid Use Protocol and Tips. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Water-soluble Photoinitiators: Present and Future. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 14814-17-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Irgacure Solid Protocol - OkaSciences [okasciences.com]
- 6. fishersci.com [fishersci.com]
- 7. Cas 14814-17-6,this compound | lookchem [lookchem.com]
- 8. This compound | 14814-17-6 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Minimizing side reactions and byproducts in (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) initiated polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and byproducts in polymerization processes initiated by (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, commonly known as Irgacure 2959.
As Senior Application Scientists, we understand that achieving a clean and efficient polymerization is critical for the integrity of your research and the quality of your final product. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Understanding the Photoinitiator: Mechanism of Action
This compound is a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes a Norrish Type I cleavage, generating two distinct free radicals that initiate the polymerization of monomers like acrylates and methacrylates.[1][2][3]
The photoinitiation process can be visualized as follows:
Caption: Photoinitiation process of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your polymerization experiments.
FAQ 1: My polymerization is incomplete, or the curing is slow. What are the likely causes and how can I fix this?
Incomplete or slow polymerization is a frequent issue stemming from several factors that reduce the efficiency of the initiation and propagation steps.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oxygen Inhibition | Oxygen in the reaction mixture scavenges the initiating free radicals, forming less reactive peroxy radicals.[4][5] This is particularly problematic at the surface exposed to air, leading to a tacky or uncured surface layer. | 1. Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before and during polymerization to displace oxygen.[4] 2. Increase Initiator Concentration: A higher concentration of the photoinitiator will generate more radicals, some of which will react with and consume the dissolved oxygen, allowing the remaining radicals to initiate polymerization.[4] 3. Increase Light Intensity: Higher intensity UV light can generate radicals at a faster rate than oxygen can diffuse into the system, overwhelming the inhibitory effect.[4] 4. Use of Oxygen Scavengers: Incorporate additives like thiols or amines that can react with and consume oxygen or peroxy radicals.[4] |
| Insufficient UV Exposure | The photoinitiator requires a specific dose of UV energy (intensity x time) to generate a sufficient concentration of free radicals for efficient polymerization. | 1. Optimize Exposure Time: Increase the duration of UV exposure. 2. Verify Light Source: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength for this compound) (typically around 275-280 nm and 365 nm).[2][6] 3. Check Light Path: Make sure there are no obstructions between the light source and the reaction mixture. |
| Low Photoinitiator Concentration | An insufficient amount of photoinitiator will not generate enough radicals to overcome inherent termination processes and drive the polymerization to completion. | 1. Optimize Concentration: Systematically increase the photoinitiator concentration. A typical starting range is 0.1-5% w/w relative to the monomer.[4] |
| Monomer Impurities | Inhibitors added to monomers for stabilization during storage (e.g., hydroquinone) will quench the free radicals and prevent polymerization.[7] Other impurities can also act as chain transfer agents, limiting the polymer chain length. | 1. Purify Monomers: Pass the monomer through a column of basic alumina or use other appropriate purification methods to remove inhibitors immediately before use.[8] |
FAQ 2: I observe yellowing in my final polymer product. What is causing this discoloration?
Yellowing is often a result of side reactions involving the photoinitiator fragments or the polymer backbone.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Photoinitiator Byproducts | Although this compound) is known for its non-yellowing properties compared to some other photoinitiators, prolonged or high-intensity UV exposure can lead to the formation of chromophoric byproducts from the radical fragments. Side reactions of the benzoyl radical, for instance, can lead to colored compounds. | 1. Optimize UV Exposure: Use the minimum UV dose (intensity and time) necessary for complete polymerization to avoid excessive degradation of the photoinitiator and the polymer. 2. Use a UV Filter: If possible, use a filter to cut off shorter, more energetic UV wavelengths that may contribute to side reactions. |
| Oxidation of the Polymer | The presence of oxygen, especially at elevated temperatures, can lead to the oxidation of the polymer backbone, creating chromophoric groups. | 1. Maintain Inert Atmosphere: As with incomplete polymerization, using an inert atmosphere will minimize oxidation. |
| Interaction with Additives | Certain additives or impurities in the reaction mixture may react under UV light or with the generated radicals to form colored species. | 1. Screen Additives: If using co-initiators or other additives, perform control experiments to ensure they do not contribute to yellowing under the reaction conditions. |
FAQ 3: My polymer has poor mechanical properties or a low molecular weight. What factors could be contributing to this?
Low molecular weight and poor mechanical strength are typically due to premature termination of the growing polymer chains.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Chain Transfer Reactions | The growing polymer radical can abstract an atom (e.g., a hydrogen atom) from a solvent molecule, a monomer, or another polymer chain.[5] This terminates the original chain and creates a new radical that starts a new, shorter chain. | 1. Solvent Selection: Choose a solvent with a low chain transfer constant. 2. Monomer Purity: As mentioned, impurities in the monomer can act as chain transfer agents.[7] |
| High Initiator Concentration | While a sufficient initiator concentration is necessary, an excessively high concentration will generate a large number of radicals, leading to the formation of many short polymer chains and increasing the probability of termination by radical combination.[4] | 1. Optimize Initiator Concentration: Titrate the photoinitiator concentration to find the optimal balance between initiation efficiency and the desired molecular weight. |
| Primary Recombination | The initial radicals formed from the photoinitiator can recombine with each other before they have a chance to initiate a polymer chain. This is more likely at high radical concentrations. | 1. Lower Light Intensity: Reducing the light intensity will lower the instantaneous concentration of radicals, reducing the likelihood of primary recombination. |
III. Key Side Reactions and Byproducts
Understanding the potential side reactions is crucial for troubleshooting and optimizing your polymerization.
A. Oxygen Inhibition Pathway
The primary side reaction is the interaction of the initiating and propagating radicals with molecular oxygen.
Caption: Oxygen inhibition pathway in radical polymerization.
B. Photoinitiator Radical Side Reactions
The benzoyl and substituted benzyl radicals generated from this compound) can undergo side reactions other than initiating polymerization.
-
Radical Recombination: The two initial radicals can recombine, reforming the original photoinitiator or forming other stable molecules.
-
Hydrogen Abstraction: The radicals can abstract a hydrogen atom from the solvent, monomer, or polymer, leading to chain termination and the formation of byproducts like benzaldehyde and other substituted aromatic compounds.
-
Reaction with Oxygen: The radicals can react with oxygen to form benzoylperoxy and other peroxy radicals, which are less reactive and can lead to the formation of benzoic acid and other oxidation byproducts.
IV. Experimental Protocols
Protocol 1: Purification of Acrylate/Methacrylate Monomers
Objective: To remove inhibitors (e.g., hydroquinone, MEHQ) from commercial monomers.
Materials:
-
Monomer (e.g., hydroxyethyl methacrylate, poly(ethylene glycol) diacrylate)
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column
-
Collection flask
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Add a small plug of glass wool to the bottom of the column.
-
Fill the column approximately two-thirds full with basic alumina.
-
Gently tap the column to pack the alumina.
-
Place a collection flask under the column.
-
Carefully pour the monomer onto the top of the alumina column.
-
Allow the monomer to percolate through the alumina under gravity.
-
Collect the purified monomer in the collection flask.
-
Use the purified monomer immediately for the best results.
Protocol 2: General Photopolymerization Procedure with Oxygen Purging
Objective: To perform a photopolymerization under an inert atmosphere to minimize oxygen inhibition.
Materials:
-
Purified monomer
-
This compound) (Irgacure 2959)
-
Reaction vessel (e.g., glass vial with a septum-sealed cap)
-
Inert gas source (nitrogen or argon) with a needle for purging
-
UV light source
Procedure:
-
In the reaction vessel, dissolve the desired amount of this compound) in the purified monomer. Ensure complete dissolution.
-
Seal the reaction vessel with a septum-sealed cap.
-
Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is below the surface of the reaction mixture.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Gently bubble the inert gas through the solution for 15-30 minutes to remove dissolved oxygen.
-
Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas in the vessel.
-
Place the reaction vessel under the UV light source and irradiate for the desired amount of time.
-
After the reaction is complete, quench the polymerization by removing the UV light source.
V. References
-
What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, December 2). Retrieved from [Link]
-
How to Reduce the Effects of Oxygen Inhibition. Bomar. Retrieved from [Link]
-
Radical polymerization. (2023, September 20). In Wikipedia. Retrieved from [Link]
-
Radical chemistry in polymer science: an overview and recent advances. (2017). Beilstein Journal of Organic Chemistry, 13, 1978–2003. Retrieved from [Link]
-
UV/vis absorption spectra of Irgacure-2959 in MeCN and MeCN/H 2 O = 3:7... (n.d.). In ResearchGate. Retrieved from [Link]
-
Troubleshooting and tackling the common problems in vat photopolymerization and fdm 3d printing. (2021, July 16). International Journal of 3D Printing Technologies and Digital Industry, 5(2), 281-292. Retrieved from [Link]
-
(a), (b) fs-TA spectra of Irgacure-2959 at early to later delay times... (n.d.). In ResearchGate. Retrieved from [Link]
-
8.10: Radical Additions to Alkenes: Chain-Growth Polymers. (2021, September 12). In Chemistry LibreTexts. Retrieved from [Link]
-
Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. (2023). Membranes, 13(7), 652. Retrieved from [Link]
-
2.9: Radical Polymerization. (2021, September 12). In Chemistry LibreTexts. Retrieved from [Link]
-
Electrostatically Tuning the Photodissociation of the Irgacure 2959 Photoinitiator in the Gas Phase by Cation Binding. (2020). ChemRxiv. Retrieved from [Link]
-
Polymerization Reactions. (n.d.). In Purdue University. Retrieved from [Link]
-
8.10 Radical Additions to Alkenes: Chain-Growth Polymers. (2023, September 20). In OpenStax. Retrieved from [Link]
-
Free Radical Polymerization. (2015, July 7). In Chemistry LibreTexts. Retrieved from [Link]
-
A Review of Critical Issues in High-Speed Vat Photopolymerization. (2022). Polymers, 14(13), 2577. Retrieved from [Link]
-
Norrish reaction. (2023, September 20). In Wikipedia. Retrieved from [Link]
-
Water-Soluble Photoinitiators in Biomedical Applications. (2021). Polymers, 13(23), 4216. Retrieved from [Link]
-
(PDF) TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. (2021). ResearchGate. Retrieved from [Link]
-
Norrish Reaction. (2017, June 1). In Chem-Station. Retrieved from [Link]
-
Resin 3D Printing Troubleshooting: Fix Incomplete Resin Prints. (2023, May 5). In Anycubic. Retrieved from [Link]
-
Benzoyl peroxide! Free-Radical polymerization! (2020, July 27). In YouTube. Retrieved from [Link]
-
WHAT'S WRONG WITH MY PHOTOPOLYMER ? (2022, February 10). In YouTube. Retrieved from [Link]
-
Photodissociation of Irgacure 2959. (n.d.). In ResearchGate. Retrieved from [Link]
-
Applications of Norrish type I and II reactions in the total synthesis of natural products. (2021). Monatshefte für Chemie - Chemical Monthly, 152(9), 1085–1110. Retrieved from [Link]
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Scheme 1 Possible photoproducts from Norrish Type I and II reactions. (n.d.). In ResearchGate. Retrieved from [Link]
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Effect of temperature and atmospheric conditions on (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) performance
Technical Support Center: (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS No. 14814-17-6), a versatile benzophenone derivative. This guide is designed to provide in-depth, experience-based answers to common challenges encountered during its use, focusing on the critical effects of temperature and atmospheric conditions on its performance and stability.
Section 1: Compound Stability & Storage Fundamentals
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A: Proper storage is crucial to maintain the integrity of the compound. Based on its chemical properties and supplier recommendations, optimal storage involves the following:
-
Temperature: The compound should be stored in a refrigerator. Elevated temperatures can accelerate degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) whenever possible. This minimizes the risk of oxidation, especially for long-term storage or if the compound is used in sensitive applications.
-
Light: Protect from light. Benzophenones are inherently photosensitive and can degrade upon exposure to UV light.[1] Use amber vials or store containers in the dark.
-
Moisture: Keep the container tightly sealed to protect from moisture, which could potentially hydrolyze the ether linkage under certain conditions, although this is less common than photo or thermal degradation.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8 °C) | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Inert Gas (Argon, N₂) | Prevents slow oxidation of the aromatic rings or ethoxy group. |
| Light Exposure | Amber Vial / Dark | Prevents photodegradation, a primary instability pathway for benzophenones.[1] |
| Moisture | Tightly Sealed Container | Prevents potential hydrolysis and maintains powder integrity. |
Section 2: Troubleshooting Performance in Liquid Formulations
Q2: I dissolved the compound in an organic solvent for my formulation, but it turned yellow after being left on the benchtop for a day. What happened?
A: The yellowing of your solution is a classic sign of degradation, likely caused by a combination of light and atmospheric oxygen. Benzophenones, including this derivative, are known to absorb UV light, which can excite the molecule to a reactive state.[1][2]
Causality:
-
Photodegradation: Exposure to ambient lab lighting (which contains UV components) can initiate photochemical reactions. The benzophenone moiety can form excited states that lead to the formation of radicals.[1]
-
Oxidation: These reactive species can then interact with atmospheric oxygen, leading to the formation of oxidized byproducts. These degradation products often contain extended conjugated systems, which absorb visible light and thus appear colored (typically yellow).
Troubleshooting Steps:
-
Work in Low-Light Conditions: Prepare solutions in a fume hood with the sash lowered or under yellow light to minimize UV exposure.
-
Use Amber Glassware: Always use amber volumetric flasks and vials for preparing and storing solutions.
-
Solvent Purity: Ensure your solvent is free of peroxides, as these can initiate and accelerate oxidative degradation.[1] Test solvents using peroxide test strips if you suspect contamination.
-
Degas Solvents: For highly sensitive applications, sparging the solvent with nitrogen or argon before use can remove dissolved oxygen, reducing the potential for oxidation.
Q3: My formulation shows a decrease in UV absorbance over time during stability testing. How can I determine the cause?
A: A decrease in UV absorbance indicates a loss of the parent compound. This is a critical issue, especially if the compound's function is UV absorption. The likely culprits are thermal, photolytic, or chemical degradation. A forced degradation study is the authoritative method to diagnose this issue.[3][4]
Causality: Degradation pathways can cleave or modify the chromophore (the benzophenone structure), altering its ability to absorb UV light. Common pathways include hydroxylation of the aromatic rings or cleavage of the carbonyl bridge.[1][5]
Workflow: Investigating Loss of UV Absorbance
Sources
Methods for removing unreacted (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) from cured polymers
Technical Support Center: Polymer Purification & Analysis
Introduction: The Challenge of Residual Photoinitiators
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a benzophenone derivative, is a highly effective Type II photoinitiator used to initiate free-radical polymerization upon UV exposure.[1][2] In an ideal scenario, all photoinitiator molecules are consumed during the curing process. However, in practice, residual, unreacted photoinitiator and its by-products often remain trapped within the final polymer network.[3] This can be due to several factors, including radical trapping in glassy networks, insufficient UV dosage, or restricted molecular mobility as the polymer cross-links and solidifies.[3] The presence of these residual small molecules is a significant concern, particularly in biomedical and pharmaceutical applications, as they can leach out over time, potentially causing cytotoxicity, altering the material's mechanical or optical properties, and compromising experimental results.
This guide provides a comprehensive resource for researchers facing this common issue. We will explore the underlying causes of residual photoinitiator, detail robust methods for its removal, and outline analytical techniques for verification, ensuring the integrity and safety of your final polymer product.
Frequently Asked Questions (FAQs)
Q1: I've followed my curing protocol, but I suspect there's still unreacted this compound in my polymer. Why did this happen?
A: This is a frequent challenge in photopolymerization. Several factors can lead to incomplete photoinitiator consumption:
-
Oxygen Inhibition: Free radicals can react with oxygen, which quenches the polymerization process, particularly at the surface. This leaves unreacted monomers and photoinitiators.
-
High Initial Concentration: Using a higher-than-necessary concentration of the photoinitiator can lead to a significant amount being left over. Studies have shown that increased initiator concentration can increase the amount of residual content trapped within the cured network.[3]
-
Photon Attenuation (Light Shielding): In thick or highly pigmented samples, the UV light may not penetrate sufficiently to activate all photoinitiator molecules, leaving deeper sections under-cured.
-
Mobility Restriction: As the polymer network forms and the viscosity increases dramatically (vitrification), the mobility of the photoinitiator molecules becomes severely restricted. They become "trapped" or occluded within the glassy polymer matrix before they have a chance to react.[3]
Q2: What are the primary consequences of leaving residual photoinitiator in my final product?
A: The implications can be significant, especially for drug development and biomedical applications:
-
Leachables and Extractables: The unreacted photoinitiator can leach out of the polymer matrix, contaminating the surrounding environment. In biomedical devices or drug delivery systems, this can lead to toxicity.
-
Cytotoxicity: Benzophenone and its derivatives have been studied for potential biological activity, and their presence as leachables is often undesirable in cell-contacting applications.[4]
-
Altered Material Properties: Residual small molecules can act as plasticizers, altering the mechanical properties (e.g., hardness, tensile strength) of the polymer. They can also affect the long-term stability and may cause yellowing over time.[5]
-
Inaccurate Experimental Data: In research settings, leachables can interfere with sensitive assays or modify the behavior of biological systems, leading to unreliable data.
Q3: How do I choose the most appropriate method for purifying my specific polymer?
A: The selection of a purification method is dictated primarily by the properties of your cured polymer, specifically its solubility and thermal stability. The first step is to determine if your polymer is linear (and thus potentially soluble in a suitable solvent) or cross-linked (insoluble). This will guide you to the most effective technique, as outlined in the decision workflow below.
Q4: How can I verify that the unreacted this compound has been successfully removed?
A: Quantitative analysis is crucial to confirm the purity of your polymer. The most common and reliable techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying non-volatile or thermally sensitive compounds like HE-BP.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can be used to both identify and quantify volatile and semi-volatile residual compounds.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used for quantification of residual molecules, especially at higher concentrations.[7]
Troubleshooting Guides & Protocols
Method 1: Solvent Extraction (For Insoluble / Cross-Linked Polymers)
This is the most common method for removing low molecular weight compounds from insoluble polymer networks.[][9] The principle is to use a solvent that readily dissolves the target molecule (HE-BP) while only swelling, not dissolving, the polymer matrix.
Causality: The efficiency of this process relies on the diffusion of the small molecule from the bulk polymer into the surrounding solvent, driven by a concentration gradient.[10] Grinding the polymer and elevating the temperature increases the surface area and diffusion rate, respectively, accelerating the extraction.
Experimental Protocol:
-
Sample Preparation:
-
If possible, mechanically grind or cut the cured polymer into small pieces (< 2 mm). This dramatically increases the surface area-to-volume ratio, which is critical for efficient extraction.[11]
-
Thoroughly dry the polymer pieces in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any surface moisture.
-
Weigh the dry polymer sample.
-
-
Solvent Selection:
-
Extraction Procedure:
-
Place the polymer pieces into a flask or beaker.
-
Add a sufficient volume of the selected solvent to fully immerse the polymer (a common starting point is a 20:1 solvent-to-polymer mass ratio).
-
Agitate the mixture using a magnetic stirrer or orbital shaker at room temperature. For more efficient extraction, perform the process at a slightly elevated temperature (e.g., 40-60 °C), ensuring it is well below the solvent's boiling point and the polymer's glass transition temperature.[13]
-
Allow the extraction to proceed for 24-48 hours.[13]
-
-
Solvent Replacement & Sample Recovery:
-
Decant the solvent.
-
Rinse the polymer pieces with fresh solvent.
-
Repeat the extraction process (Step 3) at least two more times with fresh solvent to ensure complete removal. The number of cycles can be optimized based on analytical verification.
-
After the final extraction, filter the polymer pieces and dry them extensively in a vacuum oven to remove all residual solvent.
-
Method 2: Polymer Reprecipitation (For Soluble / Linear Polymers)
Reprecipitation is a highly effective purification technique for polymers that are not cross-linked.[] It works by exploiting the solubility differences between the large polymer chains and the small photoinitiator molecules.
Causality: The polymer is dissolved in a "good" solvent, freeing the trapped HE-BP molecules. A "non-solvent" or "precipitant" is then added, in which the polymer is insoluble but the small molecules remain dissolved. This causes the purified polymer chains to precipitate out of the solution.[]
Experimental Protocol:
-
Solvent System Selection:
-
Good Solvent: Identify a solvent that completely dissolves your polymer.
-
Non-Solvent: Identify a liquid (the precipitant) that is miscible with your good solvent but in which your polymer is insoluble. The residual HE-BP should be soluble in the resulting solvent/non-solvent mixture.
-
-
Dissolution:
-
Dissolve the cured polymer in the good solvent at a concentration of 5-10% (w/v). Use gentle stirring and, if necessary, slight warming to facilitate complete dissolution.
-
Ensure the solution is homogeneous and free of any gels or solid particles.
-
-
Precipitation:
-
Slowly add the polymer solution dropwise into a large volume (e.g., 10x the volume of the polymer solution) of the vigorously stirring non-solvent.
-
You should observe the immediate precipitation of the polymer as a solid or fibrous mass.
-
Continue stirring for 30-60 minutes after all the polymer solution has been added to ensure complete precipitation.
-
-
Recovery and Drying:
-
Collect the precipitated polymer by filtration (e.g., using a Büchner funnel).
-
Wash the collected polymer generously with fresh non-solvent to remove any remaining traces of the initiator-containing solution.
-
Dry the purified polymer thoroughly in a vacuum oven until a constant weight is achieved.
-
Data Summary & Method Comparison
Table 1: Comparison of Purification Methods
| Feature | Solvent Extraction | Polymer Reprecipitation |
| Applicable Polymer Type | Insoluble, cross-linked networks | Soluble, linear polymers |
| Principle | Diffusion of small molecules out of a solid matrix | Phase separation based on solubility |
| Typical Efficiency | Good to Excellent (depends on cycles & conditions) | Excellent |
| Pros | - Preserves the bulk shape of the polymer- Applicable to cross-linked materials | - Very high purity achievable- Relatively fast process |
| Cons | - Can be time-consuming (days)- May not remove all deeply trapped molecules- Requires large solvent volumes | - Polymer must be soluble- Original cured shape is lost- Requires finding a suitable solvent/non-solvent pair |
| Resource Intensity | Moderate (time, solvent) | Moderate (solvent) |
Table 2: Properties of Potential Solvents for HE-BP Extraction
Note: Always test solvent compatibility with your specific polymer before proceeding.
| Solvent | Molecular Formula | Boiling Point (°C) | Key Characteristics |
| Methanol | CH₃OH | 64.7 | Polar protic. Good solvent for HE-BP.[12] |
| Ethanol | C₂H₅OH | 78.4 | Polar protic. Good solubility for HE-BP (~30 mg/mL).[4] |
| Acetone | C₃H₆O | 56 | Polar aprotic. Common, effective solvent for many organic molecules.[14] |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | Apolar. Good solvent for HE-BP.[12] Volatile. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | Highly polar aprotic. Good solubility for HE-BP (~30 mg/mL).[4] High boiling point. |
References
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Cas 14814-17-6,this compound | lookchem. [Link]
-
Polymer Isolation and Purification. [Link]
-
methanone - PubChem. [Link]
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Extractions - SGS PSI - Polymer Solutions. [Link]
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Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - MDPI. [Link]
- WO2002028916A2 - Solvent extraction of low molecular weight components
-
Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC - NIH. [Link]
-
The Influence of the Photoinitiating System on Residual Monomer Contents and Photopolymerization Rate of a Model Pigmented UV/LED Nail Gel Formulation - MDPI. [Link]
-
Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films - MDPI. [Link]
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How to remove BPO initiator from PMMA after polymerization? - ResearchGate. [Link]
-
Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers | LCGC International. [Link]
-
Analytical methods for determining photoinitiators in food-contact materials | Request PDF. [Link]
-
The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. [Link]
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Enhancing the photoinitiation efficiency of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) with co-initiators
Technical Support Center: Enhancing Photoinitiation with (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enhancing the photoinitiation efficiency of this compound, a photoinitiator known for its role in UV curing systems. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, FAQs, and experimental protocols to optimize your photopolymerization experiments.
Introduction: Understanding this compound
This compound is a Type II photoinitiator. Unlike Type I photoinitiators that undergo direct cleavage upon light absorption to form radicals, Type II initiators require a co-initiator or synergist to generate the radicals that start the polymerization process[1][2]. This process, known as hydrogen abstraction, is a bimolecular reaction, which can sometimes be slower than Type I initiation[3].
The key to enhancing the efficiency of this photoinitiator lies in understanding and optimizing its interaction with co-initiators, as well as mitigating common issues like oxygen inhibition.
Frequently Asked Questions (FAQs)
Q1: What is a co-initiator and why is it necessary for this compound?
A co-initiator, often a tertiary amine, is a molecule that donates a hydrogen atom to the excited-state photoinitiator[1][4]. For this compound, this interaction is essential. Upon absorbing UV light, the photoinitiator transitions to an excited triplet state. In this energized state, it abstracts a hydrogen atom from the co-initiator. This creates a radical on the co-initiator, which then initiates the polymerization of monomers, and a ketyl radical from the photoinitiator[2][3].
Q2: How do I select the right co-initiator?
The choice of co-initiator significantly impacts polymerization kinetics. Tertiary amines are highly effective due to the electron-donating nature of the nitrogen atom, which facilitates hydrogen abstraction. Commonly used and effective co-initiators include:
-
Ethyl-4-(dimethylamino)benzoate (EDAB/EDB): A widely used, efficient amine synergist[5][6][7][8].
-
Triethanolamine (TEOA): Another common and effective co-initiator, particularly in aqueous systems[9].
The selection depends on factors like solubility in your monomer system, desired cure speed, and potential for yellowing. Aromatic amines like EDAB are often very efficient but can sometimes contribute to discoloration[10].
Q3: What is oxygen inhibition and how does it affect my experiment?
Oxygen inhibition is a major challenge in free-radical polymerization[11][12]. Molecular oxygen is a potent radical scavenger that reacts with the initiating and propagating radicals to form unreactive peroxy radicals[13][14]. This terminates the polymerization chain and can lead to incomplete curing, especially at the surface exposed to air[12].
Q4: How can co-initiators help mitigate oxygen inhibition?
Amine co-initiators play a crucial dual role. Besides generating initiating radicals, the amine radicals can also react with and consume dissolved oxygen[5]. This helps to protect the propagating polymer chains from termination by oxygen, leading to more efficient and complete curing, particularly at the surface.
Q5: What is the recommended concentration for the photoinitiator and co-initiator?
The optimal concentration depends on the specific monomer system, light intensity, and desired cure depth. However, a good starting point is typically:
-
This compound: 0.5% to 5.0% by weight.
-
Co-initiator (e.g., EDAB, TEOA): 1.0% to 8.0% by weight[5].
It is always recommended to perform a concentration optimization study for your specific formulation.
Troubleshooting Guide
This section addresses common problems encountered when using this compound and provides a systematic approach to resolving them.
Problem 1: Slow or Incomplete Curing
-
Possible Cause 1: Insufficient Light Intensity or Incorrect Wavelength.
-
This compound) has an absorption maximum around 275 nm. Ensure your UV source provides sufficient output in this range.
-
-
Possible Cause 2: Oxygen Inhibition.
-
Possible Cause 3: Low Co-initiator Concentration.
-
Solution: The bimolecular nature of Type II initiation requires sufficient co-initiator. Increase the co-initiator concentration in increments of 0.5% to find the optimal level.
-
-
Possible Cause 4: Light Scattering or Absorption by other components.
Problem 2: Surface Tacky or Uncured
-
Primary Cause: Severe Oxygen Inhibition.
-
The surface is where oxygen concentration is highest due to continuous diffusion from the air[12].
-
Solution 1: Increase the amine co-initiator concentration significantly. This provides a higher concentration of amine radicals at the surface to consume oxygen.
-
Solution 2: Use a higher intensity UV lamp to generate radicals faster than oxygen can quench them.
-
Solution 3: Apply a barrier coating (e.g., a thin film of polyvinyl alcohol) to prevent oxygen from reaching the surface during curing.
-
Problem 3: Yellowing of the Cured Polymer
-
Possible Cause 1: Co-initiator Byproducts.
-
Aromatic amine co-initiators, while efficient, can sometimes form colored byproducts upon oxidation or light exposure[10].
-
Solution: Switch to an aliphatic amine co-initiator like Triethanolamine (TEOA), which is less prone to causing yellowing.
-
-
Possible Cause 2: Photoinitiator Byproducts.
-
Although this compound is considered non-yellowing, high concentrations or intense/prolonged UV exposure can sometimes lead to discoloration.
-
Solution: Optimize the photoinitiator concentration to the lowest effective level.
-
Troubleshooting Workflow Diagram
Caption: Mechanism of Type II photoinitiation.
Data Summary Table: Common Co-initiators
| Co-initiator | Chemical Name | Class | Typical Conc. (w/w) | Key Advantages | Potential Issues |
| EDAB / EDB | Ethyl-4-(dimethylamino)benzoate | Aromatic Amine | 2-8% [5] | High efficiency, good oxygen scavenger [5] | Can cause yellowing [10] |
| TEOA | Triethanolamine | Aliphatic Amine | 2-5% | Low yellowing, good for aqueous systems | Can be less reactive than aromatic amines |
| NPG | N-Phenylglycine | Aromatic Amine | 1-5% | Effective hydrogen donor | Potential for discoloration |
| DMOH | N,N-dimethylaminobenzyl alcohol | Aromatic Amine | 1-5% | Shown to have good biocompatibility [10] | May have lower reactivity than EDAB [10] |
References
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter (RSC Publishing).
- Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC - NIH.
- Controlled Radical Polymerization: from Oxygen Inhibition and Tolerance to Oxygen Initiation. Chinese Journal of Polymer Science.
- Oxygen Inhibition of Radical Polymerizations Investigated with the Rheometric Quartz Crystal Microbalance. ACS Publications.
- An Overview of Oxygen Inhibition in Photocuring. RadTech.
- UV Additives. Hampford Research Inc.
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC - NIH.
- New Class of Amine Coinitiators in Photoinitiated Polymerizations. Google Patents.
- Ciba® IRGACURE® 2959. BASF.
- Irgacure 2959 (365nm) #5200. Advanced BioMatrix.
- Irgacure 2959 Photoinitiator. CELLINK.
- Polymerizable Type II photoinitiators and curable compositions. Google Patents.
- Advanced Biomatrix Irgacure 2959 Photoinitiator 5 grams non-sterile. Fisher Scientific.
- Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Tintoll.
- Photoinitiator 2959, CAS 106797-53-9, UV Curing Coatings and Inks. LookChem.
- Ethyl-4-dimethylaminobenzoate (EDAB). Hampford Research Inc.
- Class of amine coinitiators in photoinitiated polymerizations. Google Patents.
- Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. PMC - NIH.
- Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. CONICET.
- Ethyl 4-dimethylaminobenzoate Photoinitiator EDB CAS 10287-53-3. LookChem.
- Buy Ethyl 4-dimethylaminobenzoate | 10287-53-3. Smolecule.
- Heteroaromatic Thiols as Co-initiators for Type II Photoinitiating Systems Based on Camphorquinone and Isopropylthioxanthone | Request PDF. ResearchGate.
- The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing | Request PDF. ResearchGate.
- Photoreactivity study of photoinitiated free radical polymerisation. European Coatings.
- The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. PubMed.
- Photoinitiator EDB (Ethyl 4-dimethylaminobenzoate), CAS 10287-53-3. LookChem.
- Two-photon polymerization of polyethylene glycol diacrylate scaffolds with riboflavin and triethanolamine used as a water-soluble photoinitiator. PubMed.
- Ethyl-4-(dimethylamino) benzoate CAS No. 10287-53-3 | Tintoll. Tintoll.
- How to Improve the Curing Ability during the Vat Photopolymerization 3D Printing of Non-Oxide Ceramics: A Review. PubMed Central.
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methanone. PubChem. Available at:
- A Review of Critical Issues in High-Speed Vat Photopolymerization. MDPI.
- Polymer Chemistry. RSC Publishing.
- (PDF) TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. ResearchGate.
- Troubleshooting and tackling the common problems in vat photopolymerization and fdm 3d printing. SciSpace.
- (PDF) How to Improve the Curing Ability during the Vat Photopolymerization 3D Printing of Non-Oxide Ceramics: A Review. ResearchGate.
- Design of photoinitiator-functionalized hydrophilic nanogels with uniform size and excellent biocompatibility. Polymer Chemistry (RSC Publishing).
- PRODUCT INFORMATION. Cayman Chemical.
- 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. PubChem.
- In-Depth Technical Guide: The Mechanism of Action of Bis(4-methylsulfanylphenyl)methanone as a Photoinitiator. Benchchem.
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Validation & Comparative
A Senior Application Scientist's Comparative Analysis of Photoinitiators: (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) vs. Irgacure and Darocur Counterparts
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the dynamic field of photopolymerization, the selection of an optimal photoinitiator is paramount to achieving desired material properties, ensuring process efficiency, and guaranteeing biocompatibility, particularly in biomedical applications. This guide provides an in-depth comparative analysis of the benzophenone derivative, (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, against commercially prevalent photoinitiators from the Irgacure and Darocur series. As senior application scientists, our objective is to furnish you with not just data, but a foundational understanding of the causal relationships between chemical structure, photochemical reactivity, and end-use performance.
Introduction to Photoinitiators: The Catalysts of Light-Induced Polymerization
Photoinitiators are molecules that, upon absorption of light energy, generate reactive species—either free radicals or cations—that initiate polymerization. The choice of a photoinitiator dictates critical parameters of the curing process, including speed, depth of cure, and the final characteristics of the cured material, such as yellowing and mechanical strength. This guide will focus on free-radical photoinitiators, which are broadly classified into two types:
-
Type I (α-cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two radical fragments, both of which can initiate polymerization.
-
Type II (Hydrogen Abstraction): These initiators, when in an excited state after light absorption, abstract a hydrogen atom from a co-initiator (synergist), typically an amine, to generate the initiating radicals.
This compound is a Type II photoinitiator belonging to the benzophenone family. The Irgacure and Darocur lines from BASF (formerly Ciba) offer a wide range of both Type I and Type II photoinitiators that have become industry standards.
The Contenders: A Closer Look at the Photoinitiators
This compound: A Functionalized Benzophenone
This compound , a derivative of benzophenone, is characterized by a hydroxyethoxy group. This functionalization is anticipated to influence its solubility, reactivity, and potential for reduced migration by grafting into the polymer network.[1]
Mechanism of Action (Type II):
Caption: Photoinitiation mechanism of a Type II benzophenone derivative.
Irgacure Series: The Industry Workhorses
The Irgacure series encompasses a broad spectrum of photoinitiators. For this comparison, we will focus on two prominent examples:
-
Irgacure 2959: A highly efficient, non-yellowing, and low-odor Type I photoinitiator.[2] Its hydroxy functionality enhances compatibility in water-borne systems.[2] It is frequently used in hydrogel and bioink formulations.[3][4][5]
-
Irgacure 819: A versatile Type I bisacylphosphine oxide (BAPO) photoinitiator. It is particularly effective for curing white and pigmented formulations, as well as thick sections, due to its absorption at longer UV wavelengths.[6][7][8]
Darocur Series: Reliable and Efficient
The Darocur series also offers a range of effective photoinitiators. We will consider:
-
Darocur 1173: A liquid, non-yellowing Type I photoinitiator known for its excellent compatibility and solvency, making it ideal for blends.[9][10][11]
Comparative Performance Analysis
The efficacy of a photoinitiator is a multifactorial equation. Below, we compare our target molecule with the selected Irgacure and Darocur products across key performance indicators.
Photochemical Properties
| Photoinitiator | Type | Chemical Name | Molecular Weight ( g/mol ) | UV Absorption Maxima (nm) |
| This compound) | II | This compound | 242.27 | ~290-378[3] |
| Irgacure 2959 | I | 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one | 224.25[2] | 273 (in MeCN)[1][12] |
| Irgacure 819 | I | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 418.46[7] | Longer wavelengths, effective for pigmented systems[6] |
| Darocur 1173 | I | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | 164.20[10][11] | 244, 278, 330[13] |
Expert Insights: The absorption spectrum of a photoinitiator must overlap with the emission spectrum of the UV light source for efficient curing. This compound, as a benzophenone derivative, exhibits broad absorption in the UVA range. Irgacure 2959 and Darocur 1173 have absorption maxima at shorter UVA wavelengths, making them highly efficient for clear coatings. Irgacure 819's absorption extends to longer wavelengths, which is crucial for penetrating pigmented or thicker coatings where shorter wavelengths are scattered or absorbed by the pigments.
Curing Performance
| Photoinitiator | Curing Speed | Through Cure | Surface Cure | Yellowing |
| This compound) | Moderate | Good (with co-initiator) | Good (with co-initiator) | Moderate |
| Irgacure 2959 | High | Good (in thin films) | Excellent | Low[2] |
| Irgacure 819 | High | Excellent | Good | Low (photobleaching)[7] |
| Darocur 1173 | High | Good (in thin films) | Excellent | Low[9] |
Expert Insights:
-
Curing Speed: Type I initiators like Irgacure 2959 and Darocur 1173 generally offer faster cure speeds as they do not rely on a bimolecular reaction with a co-initiator. The efficiency of this compound will be highly dependent on the concentration and type of co-initiator used.
-
Through Cure vs. Surface Cure: Surface cure can be inhibited by oxygen. Type I initiators that generate multiple radicals can be very effective at overcoming oxygen inhibition, leading to excellent surface cure. For through cure in thick or pigmented systems, a photoinitiator that absorbs at longer, more penetrating wavelengths, such as Irgacure 819, is superior.
-
Yellowing: The photoproducts of the initiation process can cause yellowing in the final cured material. Irgacure 2959 and Darocur 1173 are known for their non-yellowing characteristics.[2][9] Irgacure 819 exhibits photobleaching, where the initiator fragments become colorless upon irradiation, minimizing yellowing.[7] Benzophenone-type initiators can sometimes lead to higher yellowing depending on the formulation.
Biocompatibility and Cytotoxicity
| Photoinitiator | General Cytotoxicity | Key Considerations |
| This compound) | Moderate | Leachables and migration of unreacted initiator and co-initiator are concerns. |
| Irgacure 2959 | Low at recommended concentrations | Considered one of the more cytocompatible UV photoinitiators for cell encapsulation.[14][15] Cytotoxicity increases with concentration.[16] |
| Irgacure 819 | Higher | Generally not recommended for direct cell contact applications without thorough leaching studies. |
| Darocur 1173 | Moderate | Shows acceptable cytocompatibility at low concentrations (<0.1% w/v).[17] |
Expert Insights: For biomedical applications, particularly those involving cell encapsulation or direct tissue contact, cytotoxicity is a critical parameter. Irgacure 2959 has been extensively studied and is often the initiator of choice for such applications due to its relatively low cytotoxicity at effective concentrations.[14][15][16] The cytotoxicity of this compound would need to be rigorously evaluated, paying close attention to the potential for unreacted initiator and co-initiator to leach from the cured polymer. The hydroxyethoxy group on this molecule offers the potential for covalent bonding into the polymer backbone, which could significantly reduce migration and improve biocompatibility.
Experimental Protocols for Comparative Evaluation
To provide a framework for your own comparative studies, we outline here standard, self-validating protocols for assessing key photoinitiator performance metrics.
Photopolymerization Kinetics via Photo-DSC
This method measures the heat released during the exothermic polymerization reaction, providing information on the rate and extent of conversion.
Caption: Workflow for Photo-DSC analysis of photopolymerization kinetics.
Methodology:
-
Sample Preparation: Prepare a formulation containing the monomer/oligomer blend and a precise concentration of the photoinitiator. For Type II initiators, include the co-initiator.
-
Instrumentation: Use a Differential Scanning Calorimeter (DSC) equipped with a UV light source.
-
Procedure:
-
Place a small, known mass of the formulation into an aluminum DSC pan.
-
Place the pan in the DSC cell and allow it to equilibrate at the desired isothermal temperature.
-
Expose the sample to UV irradiation of a specific wavelength and intensity.
-
Record the heat flow as a function of time.
-
-
Data Analysis: The time to the peak of the exothermic curve indicates the rate of polymerization, while the total area under the curve is proportional to the total monomer conversion.
Curing Speed Assessment
A practical measure of cure speed can be determined by assessing the tackiness of the surface after a defined UV exposure.
Methodology:
-
Film Application: Apply a thin film of the formulation of a defined thickness onto a substrate.
-
UV Exposure: Pass the coated substrate under a UV lamp at a specific belt speed (which determines the exposure time).
-
Surface Tack Test: Immediately after exposure, gently touch the surface with a cotton ball or perform a thumb twist test. The absence of tack indicates a cured surface.
-
Determination of Cure Speed: The highest belt speed at which a tack-free surface is achieved is a measure of the cure speed.
Yellowing Index Measurement
The yellowing index (YI) quantifies the degree of yellowness of a cured film.
Methodology:
-
Sample Preparation: Prepare cured films of a standardized thickness for each photoinitiator formulation.
-
Instrumentation: Use a spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument using a standard white tile.
-
Measure the tristimulus values (X, Y, Z) of the cured film in reflectance or transmittance mode.
-
-
Calculation: Calculate the Yellowness Index according to ASTM E313. A higher YI value indicates greater yellowing.
In Vitro Cytotoxicity Assay
This assay evaluates the potential of a material to cause cell death.
Caption: General workflow for an in vitro cytotoxicity test.
Methodology (based on ISO 10993-5):
-
Extract Preparation: Prepare extracts of the cured polymer samples by incubating them in a cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Cell Culture: Seed a relevant cell line (e.g., human fibroblasts) in a multi-well plate and allow the cells to attach.
-
Exposure: Replace the culture medium with the prepared extracts at various dilutions. Include positive (toxic material) and negative (non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for a specified duration.
-
Viability Assessment: Use a quantitative assay such as the MTT assay, which measures the metabolic activity of viable cells. The amount of colored formazan product is proportional to the number of living cells.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the percentage of cell viability relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect.
Conclusion and Recommendations
The selection of a photoinitiator is a critical decision that requires a thorough understanding of the application's specific demands.
-
This compound) presents an interesting option, particularly for applications where enhanced solubility and the potential for reduced migration through grafting are desirable. Its performance as a Type II initiator will be strongly linked to the choice of co-initiator. Further investigation into its yellowing tendency and, crucially, its cytotoxicity profile is warranted before its adoption in sensitive applications.
-
Irgacure 2959 remains a benchmark for applications requiring low yellowing, low odor, and good biocompatibility, especially in hydrogel and bioink formulations. Its primary limitation is its reduced efficiency at longer wavelengths, making it less suitable for highly pigmented or thick systems.
-
Irgacure 819 is the initiator of choice for challenging applications such as pigmented coatings and thick cross-sections, where its ability to absorb longer wavelength UV light is a distinct advantage.
-
Darocur 1173 offers a reliable and efficient liquid option for clear coatings, with the added benefit of excellent compatibility in photoinitiator blends.
Ultimately, the optimal photoinitiator is not a one-size-fits-all solution. We recommend a systematic evaluation based on the experimental protocols outlined in this guide to determine the most suitable candidate for your specific formulation and application. The interplay between the photoinitiator, the monomer/oligomer system, the UV light source, and the desired end-use properties must be carefully considered to achieve success in photopolymerization.
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Advanced BioMatrix. Irgacure 2959 (365nm) #5200. [Link]
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RadTech. (2014). Novel Polymeric Photoinitiator and Sensitizer. [Link]
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ResearchGate. Cytocompatibility of UV and visible light photoinitiating systems on cultured NIH/3T3 fibroblasts | Request PDF. [Link]
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A Comparative Performance Evaluation of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone and Other Benzophenone Derivatives in Scientific Applications
This guide offers an in-depth comparative analysis of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone against other prominent benzophenone derivatives. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data and field-proven insights to provide a comprehensive evaluation of performance characteristics. We will delve into the mechanistic underpinnings, comparative performance metrics, and detailed experimental protocols to support your research and development endeavors.
Introduction to Benzophenone Derivatives: A Versatile Chemical Scaffold
Benzophenone and its derivatives are a class of aromatic ketones that have found extensive utility across various scientific and industrial domains. Their core function often revolves around their interaction with ultraviolet (UV) light, making them invaluable as photoinitiators for polymerization reactions and as UV filters to protect materials and formulations from photodegradation.[1][2][3]
This compound is a specific derivative distinguished by a hydroxyethoxy group attached to one of the phenyl rings.[4][5] This structural modification imparts unique physicochemical properties, such as altered solubility and thermal stability, which can offer significant advantages in certain applications.[4][6] This guide aims to objectively evaluate these properties, comparing them with traditional and other novel benzophenone derivatives to provide a clear performance benchmark.
The Underpinning Mechanism: Type II Photoinitiation
Benzophenone derivatives predominantly function as Type II photoinitiators.[1][7] Unlike Type I initiators that undergo direct cleavage upon irradiation, Type II systems operate through a bimolecular process involving a co-initiator or synergist, typically a tertiary amine.[1][4][8]
The process unfolds as follows:
-
UV Light Absorption: The benzophenone molecule absorbs UV radiation, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): It then rapidly transitions to a more stable, longer-lived triplet state.[1]
-
Hydrogen Abstraction: In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from the co-initiator.[1][2]
-
Radical Generation: This step generates two radical species: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.
-
Polymerization Initiation: The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.[1][2]
Caption: Mechanism of Type II photoinitiation by benzophenone derivatives.
Comparative Performance Analysis
The efficacy of a benzophenone derivative is determined by a combination of its photophysical, chemical, and safety profiles. Here, we compare this compound with benchmark compounds like benzophenone (BP), 4-methylbenzophenone (4-MBP), and oxybenzone (BP-3).
Photophysical and Photochemical Properties
The ability of a photoinitiator to absorb light at the emission wavelength of the UV source is paramount. This is characterized by the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
| Photoinitiator | λmax (nm) | **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | Key Characteristics |
| This compound | Data not readily available in compared sources | Potentially altered by hydroxyethoxy group | The substituent may slightly shift λmax and affect ε.[4][6] |
| Benzophenone (BP) | ~345[9] | Low absorption above 380 nm[9] | The industry standard; effective with broad-spectrum mercury lamps. |
| 4-Methylbenzophenone (4-MBP) | Not specified, strong absorption[9] | - | Enhanced reactivity compared to BP in some systems. |
| Benzophenone-Triphenylamine (BT3) | ~390[9] | ~6100 (at 405 nm)[9] | Novel derivative with red-shifted absorption, suitable for LED curing.[9][10] |
| Benzophenone-Carbazole (BPC) | ~342[9] | - | Demonstrates monocomponent Type II behavior.[9][10] |
The trend towards novel structures like benzophenone-triphenylamine hybrids highlights the drive to develop photoinitiators with red-shifted absorption maxima, making them compatible with safer, more energy-efficient LED light sources operating at wavelengths like 405 nm.[9][10]
Photoinitiation Efficiency and Polymerization Kinetics
The ultimate measure of a photoinitiator's performance is its efficiency in converting liquid monomer into a solid polymer. This is assessed by measuring polymerization rates and the final monomer conversion percentage. Techniques like Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy are the gold standards for these measurements.[11][12]
| Photoinitiator System | Technique | Key Findings |
| Polymeric Benzophenones (PBM, PBS) | Photo-DSC | Showed higher photoinitiating efficiency than Benzophenone (BP) in the photopolymerization of TPGDA.[1][13] |
| Benzophenone-Triphenylamine (BT3)/Amine | RT-FTIR | Achieved high final function conversions (e.g., 77%) upon irradiation with an LED@405 nm.[10] |
| Standard Benzophenone (BP)/Amine | Photo-DSC | Serves as a benchmark for comparing the efficiency of new derivatives. Its performance is highly dependent on the co-initiator used.[1] |
While direct kinetic data for this compound is sparse in comparative literature, its structural similarity to other effective benzophenones suggests it would be an active Type II photoinitiator. Its efficiency would depend on the specific monomer system and co-initiator used.
Physicochemical Properties: Solubility, Stability, and Migration
Beyond photochemical activity, the physical properties of a derivative dictate its suitability for specific formulations.
| Property | This compound | Benzophenone (BP) | Significance & Comparison |
| Solubility | Good solubility in polar aprotic solvents like ethanol and DMSO (~30 mg/mL).[4] | Generally soluble in organic solvents, less so in polar systems. | The hydrophilic hydroxyethoxy group enhances solubility, which is a significant advantage for incorporation into aqueous or polar formulations.[4] |
| Thermal Stability | Melting Point: 79-80°C.[4][5] | Melting Point: ~48.5°C.[4] | The higher melting point suggests stronger intermolecular interactions (e.g., hydrogen bonding), contributing to greater thermal stability.[4] |
| Migration Stability | Molecular Weight: 242.27 g/mol . | Molecular Weight: 182.22 g/mol . | Higher molecular weight generally correlates with lower migration potential. Novel polymeric and multifunctional benzophenones are designed specifically for excellent migration stability, a critical factor in food packaging and biomedical applications.[10] |
Toxicological and Regulatory Profile
The safety of chemical additives is a primary concern for researchers and industry professionals. Several benzophenone derivatives have come under scrutiny for potential health and environmental effects.
-
Health Concerns: Certain benzophenone derivatives are linked to endocrine disruption, potential carcinogenicity, and organ system toxicity.[2][14][15] Benzophenone itself is listed on California's Proposition 65 list as a possible human carcinogen.[2][15]
-
Regulatory Status: Regulatory bodies have placed restrictions on the use of some derivatives. For example, the European Commission has amended regulations for Benzophenone-3 (Oxybenzone), lowering its maximum allowed concentration in certain cosmetic products due to safety concerns.[16][17] The Scientific Committee on Consumer Safety (SCCS) recently concluded that Benzophenone-1 is not safe for use in cosmetic products due to genotoxicity and endocrine-disrupting properties.[18]
-
This compound: While it is used as an intermediate in pharmaceutical synthesis, a comprehensive public toxicological profile is not as readily available as for derivatives used extensively in consumer products.[5] This underscores the need for thorough safety assessments before its adoption in new applications.
Essential Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides standardized methodologies for evaluating the key performance metrics of benzophenone derivatives.
Caption: General experimental workflow for photoinitiator evaluation.
Protocol: UV-Vis Spectroscopy for Absorption Properties
-
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology:
-
Prepare solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile or methanol) at several known concentrations (e.g., 0.01, 0.1, 1 wt%).[19]
-
Use the pure solvent as a blank reference.
-
Scan the absorbance of each solution across a relevant wavelength range (e.g., 200-500 nm).[1]
-
Identify the λmax as the wavelength with the highest absorbance.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
-
Protocol: Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Objective: To measure the heat of polymerization as a function of time, which is proportional to the reaction rate.[1][12][20]
-
Instrumentation: A differential scanning calorimeter equipped with a UV light source (e.g., high-pressure mercury lamp or LED).[1]
-
Methodology:
-
Accurately weigh a small amount (5-10 mg) of the liquid formulation into an aluminum DSC pan.
-
Place the sample in the DSC cell under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.
-
Allow the sample to equilibrate at a constant, isothermal temperature.
-
Irradiate the sample with UV light of a known intensity and wavelength.
-
Record the heat flow versus time. The area under the exothermic peak corresponds to the total enthalpy of polymerization (ΔH).[20]
-
The rate of polymerization is directly proportional to the heat flow (dH/dt).
-
Protocol: Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
-
Objective: To monitor the disappearance of monomer functional groups (e.g., acrylate C=C double bonds) in real-time to determine the degree of conversion.[11][12][21]
-
Instrumentation: An FTIR spectrometer equipped with a UV light source and a suitable sample holder.
-
Methodology:
-
Place a thin film of the liquid formulation between two transparent substrates (e.g., KBr plates or polypropylene films).
-
Position the sample in the FTIR beam path.
-
Begin recording spectra continuously (e.g., 2-3 scans per second).
-
After a few initial scans to establish a baseline, expose the sample to UV light.
-
Monitor the decrease in the peak area of the reactive functional group (e.g., the acrylate C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1638 cm⁻¹).[21][22]
-
Calculate the percent conversion at any time (t) by comparing the peak area at time t to the initial peak area before irradiation.
-
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating this compound against other benzophenone derivatives.
Key Advantages of this compound):
-
Enhanced Solubility: The presence of the hydroxyethoxy group improves its solubility in polar systems, broadening its formulation possibilities.[4]
-
Improved Thermal Stability: It exhibits a higher melting point than the parent benzophenone, indicating greater stability at elevated temperatures.[4]
-
Synthetic Utility: It serves as a valuable intermediate in the synthesis of pharmaceuticals.[5]
Areas for Further Research:
-
Photoinitiation Efficiency: A comprehensive evaluation of its performance with modern LED light sources is needed to benchmark it against novel, red-shifted photoinitiators.
-
Toxicological Data: A thorough investigation of its toxicological and ecotoxicological profile is essential to establish its safety for new applications, particularly those involving human contact or environmental release.
The field of photoinitiator development is continuously evolving, with a focus on creating safer and more efficient systems. The trend is moving towards higher molecular weight, multifunctional, and polymeric photoinitiators that offer superior migration stability and are tailored for specific, low-energy light sources.[10][13] While this compound presents clear advantages in its physical properties, further empirical data is required to fully position its performance within this evolving landscape.
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A Senior Application Scientist's Guide to the Quantification and Purity Assessment of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone: A Comparative Analysis of HPLC and GC-MS Methods
Introduction: The Analytical Imperative for (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
This compound, a substituted benzophenone, is a molecule of significant interest in various chemical industries. Its structure, featuring a benzophenone core with a hydroxyethoxy modification, imparts specific photochemical properties.[1][2] These characteristics make it a valuable component in applications such as UV-curable inks and coatings, where it can function as a photoinitiator. Its synthesis and use necessitate robust analytical methods to ensure product quality, quantify its concentration, and assess its purity profile. The presence of impurities, even in trace amounts, can significantly impact the performance and safety of the final product.[3][4]
This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this specific compound. As a senior application scientist, my objective is not merely to present protocols but to elucidate the rationale behind the methodological choices, grounding our discussion in the fundamental physicochemical properties of the analyte and the principles of each technique. We will explore detailed, field-tested protocols, present comparative data, and offer insights to guide researchers and quality control professionals in selecting the optimal method for their specific needs, all while adhering to the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9]
Analyte Profile: Physicochemical Considerations
A successful analytical method begins with a thorough understanding of the target molecule.
-
Structure: this compound
-
Molecular Formula: C₁₅H₁₄O₃[1]
-
Molecular Weight: 242.27 g/mol [1]
-
Key Functional Groups: Ketone, ether, and a primary alcohol (-OH).
The presence of the hydroxyl (-OH) and ether linkages makes the molecule polar. This polarity, combined with a molecular weight of over 240 g/mol , results in a relatively low volatility and a high boiling point. These properties are the most decisive factors when choosing between HPLC and GC-MS, as they dictate the sample's behavior under different chromatographic conditions.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, especially those that are non-volatile or thermally sensitive.[10][12][13] For this compound, HPLC, particularly in the reversed-phase mode, presents a direct and robust analytical solution.
The Principle of Reversed-Phase HPLC (RP-HPLC)
RP-HPLC operates on the principle of hydrophobic interactions.[14] The system uses a nonpolar stationary phase (typically alkyl chains like C18 or C8 bonded to silica) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[14][15][16][17] Polar analytes, like our target compound, have a weaker interaction with the nonpolar stationary phase and are therefore eluted faster, while nonpolar impurities would be retained longer.[16][18]
Causality in HPLC Method Development
-
Why Reversed-Phase? The analyte's polarity makes it highly soluble in the polar mobile phases used in RP-HPLC, ensuring good peak shape and preventing on-column adsorption issues that can occur with polar compounds in normal-phase chromatography.[16][18]
-
Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, providing sufficient hydrophobicity to retain and separate the analyte from potential impurities.[17] Its extensive surface area allows for high-resolution separations.
-
Mobile Phase Composition: A gradient elution, starting with a higher water content and gradually increasing the organic solvent (acetonitrile), is optimal.[14][17] This allows for the sharp elution of the main analyte while also enabling the separation of a wider range of potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial to suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak symmetry.[19]
-
Detection (UV): The benzophenone core of the molecule contains significant chromophores (the two aromatic rings and the ketone group), which strongly absorb UV light. This makes UV detection a highly sensitive and specific method for quantification.
Experimental Protocol: HPLC-UV Method
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[20][21][22][23]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 5 µm Standard dimensions for good resolution and efficiency. Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier for improved peak shape. Mobile Phase B Acetonitrile Strong organic solvent for eluting the analyte. Gradient 0-15 min: 30-70% B; 15-20 min: 70% B Ensures elution of the main peak and separation of impurities. Flow Rate 1.0 mL/min Typical flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 10 µL Standard volume for analytical HPLC. | Detection | UV at 254 nm | Wavelength for strong absorbance by the benzophenone chromophore. |
-
Sample Preparation:
-
Standard: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample: Prepare the test sample in the same diluent to achieve a similar target concentration.
-
-
System Suitability Test (SST):
-
Quantification and Purity Assessment:
-
Inject the standard and sample solutions.
-
Assay: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the standard.
-
Purity: Determine the area percentage of all other peaks in the chromatogram relative to the total peak area to assess purity.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach
GC is a powerful technique for separating volatile and thermally stable compounds.[12][13] Direct analysis of this compound by GC is problematic due to its polarity and low volatility. The free hydroxyl group can engage in hydrogen bonding, leading to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet.[25][26] Therefore, a chemical modification step, known as derivatization, is mandatory.[27]
The Principle of Derivatization for GC-MS
Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[26][27] The primary goals are to:
-
Increase Volatility: By replacing polar functional groups with nonpolar ones.
-
Improve Thermal Stability: To prevent decomposition at high temperatures.
-
Enhance Detection: By producing characteristic mass fragments.[28]
For our analyte, silylation is the most effective strategy.[27][29] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[30][31]
Reaction: R-OH + BSTFA → R-O-Si(CH₃)₃
This conversion blocks the polar site, drastically increasing the molecule's volatility and making it amenable to GC analysis.[25]
Causality in GC-MS Method Development
-
Why Derivatization is Essential: Without derivatization, the analyte would likely degrade in the GC inlet or exhibit severe peak tailing, making quantification unreliable. The silylation step is a critical prerequisite for successful analysis.[26]
-
Column Selection (DB-5ms): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is ideal. It separates compounds primarily based on their boiling points and provides excellent inertness for analyzing a wide range of derivatized compounds.
-
Temperature Programming: A temperature gradient is necessary to first elute any residual solvent and low-boiling impurities at a low temperature, then ramp up to a higher temperature to elute the derivatized analyte in a reasonable time with a sharp peak shape.
-
Detection (Mass Spectrometry): MS provides both high sensitivity and structural information. Operating in Scan mode allows for the identification of unknown impurities by examining their mass spectra, while Selected Ion Monitoring (SIM) mode can be used for ultra-sensitive quantification of the target analyte.
Experimental Protocol: Derivatization and GC-MS Method
-
Instrumentation:
-
GC system with a temperature-programmable inlet and oven, coupled to a Mass Spectrometer.
-
-
Derivatization Procedure:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add an appropriate solvent (e.g., 100 µL of pyridine or anhydrous acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).[25]
-
Seal the vial tightly and heat at 70°C for 30 minutes.[30]
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
Parameter Condition Rationale Column DB-5ms, 30 m x 0.25 mm, 0.25 µm Standard, inert column for general purpose analysis. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas, provides good efficiency. Inlet Temp. 280 °C Ensures complete vaporization of the derivatized analyte. Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min Separates components based on boiling point. MS Transfer Line 290 °C Prevents condensation of analytes. Ion Source Temp. 230 °C Standard temperature for electron ionization. | MS Mode | Full Scan (m/z 50-500) or SIM | Scan for purity/identification; SIM for quantification. |
-
Quantification and Purity Assessment:
-
Analyze the derivatized standard and sample.
-
Quantification is performed using the peak area of a characteristic ion of the TMS-derivatized analyte.
-
Purity is assessed by identifying and quantifying other peaks in the total ion chromatogram (TIC).
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including derivatization.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal, available resources, and desired performance characteristics.
Comparison of Method Validation Parameters
The following table presents typical, achievable validation parameters for both methods, based on ICH guidelines.[5][7][9]
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Specificity | High; demonstrated by peak purity and resolution from impurities. | Very High; mass spectral data provides definitive identification. |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 80-120% of nominal concentration for assay. | Dependent on derivatization efficiency, typically narrower. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.0% (Repeatability); < 2.0% (Intermediate) | < 2.0% (Repeatability); < 3.0% (Intermediate) |
| Limit of Quantitation (LOQ) | ~0.05% of nominal concentration | Potentially lower (~0.01%), especially in SIM mode. |
Overall Technique Comparison
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile compounds. No modification needed.[10][12] | Moderate. Requires mandatory, multi-step derivatization.[26][27] |
| Sample Preparation | Simple dissolution. | More complex and time-consuming due to the derivatization step. |
| Speed | Moderate (15-25 min per run). | Moderate to long (run time plus derivatization time). |
| Robustness | High. Less prone to variability from sample matrix or preparation steps. | Moderate. Derivatization efficiency can be a source of variability. |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic + Mass Spectral). |
| Sensitivity | Good | Excellent. MS detection is inherently more sensitive than UV.[11] |
| Cost (Operational) | Lower. Solvents are the main consumable. | Higher. Requires carrier gas (Helium), derivatizing agents, and more maintenance. |
| Impurity Identification | Limited to retention time comparison with known standards. | Superior. Can provide tentative identification of unknown impurities from mass spectra. |
Conclusion and Recommendation
Both HPLC and GC-MS are powerful techniques capable of quantifying and assessing the purity of this compound. However, they are not interchangeable for this application, and the choice is clear based on the intended purpose.
For routine Quality Control (QC), assay, and purity determination, the recommended method is HPLC-UV. Its primary advantage is the simplicity and directness of the analysis.[10] The sample preparation is straightforward, the method is robust and highly reproducible, and it avoids the complexities and potential sources of error associated with the mandatory derivatization step required for GC-MS. It provides the necessary performance for release testing and stability studies in a regulated environment.[24][32]
GC-MS should be reserved for specialized applications, such as:
-
Trace-level impurity analysis where the sensitivity of HPLC-UV is insufficient.
-
Structural elucidation of unknown impurities or degradation products, where the mass spectral data is invaluable for identification.
-
Orthogonal method validation to confirm the specificity of the primary HPLC method.[33]
Ultimately, the decision rests on a balance between the need for simplicity and robustness versus the requirement for ultimate sensitivity and structural information. For the vast majority of applications involving this compound, HPLC stands out as the more practical, efficient, and reliable analytical tool.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][20][22]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link][5][7][9]
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ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][6]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link][21][23]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][10][12]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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U.S. Pharmacopeia. (2021). <621> Chromatography. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
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Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
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Patsnap. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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ResearchGate. (2014). Can anyone explain the different principles of HPLC? [Link]
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AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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Restek. (n.d.). GC Derivatization. [Link]
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Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
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Jakšić, S., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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uHPLCs. (2024). Reverse Phase vs Normal Phase HPLC You Must Know. [Link]
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Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
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Vidal, L., et al. (2010). Determination of hydroxylated benzophenone UV filters in sea water samples by dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
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SIELC Technologies. (n.d.). Separation of Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl- on Newcrom R1 HPLC column. [Link]
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National Center for Biotechnology Information. (n.d.). methanone. PubChem Compound Database. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. [Link]
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Yilmaz, B., et al. (n.d.). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. Semantic Scholar. [Link]
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MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
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Walash, M. I., et al. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. [Link]
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Walash, M. I., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. [Link]
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ResearchGate. (2025). (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]
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ResearchGate. (n.d.). ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). [Link]
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Biocompatibility and cytotoxicity studies of polymers synthesized using (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone)
In the rapidly advancing fields of tissue engineering and drug delivery, the materials we choose are paramount to success. The ideal biomaterial must not only perform its intended function but also integrate seamlessly with biological systems, eliciting no adverse reactions. This guide provides a deep dive into the biocompatibility and cytotoxicity of polymers synthesized using the photoinitiator (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, widely known in the scientific community as Irgacure 2959. We will objectively compare its performance with that of established biocompatible polymers, supported by experimental data and detailed protocols to empower researchers in their material selection process.
The Critical Role of Photoinitiators: A Double-Edged Sword
Photopolymerization is a powerful technique for creating intricately structured hydrogels and scaffolds in situ, offering precise spatial and temporal control over polymer formation. This process relies on photoinitiators, molecules that absorb light energy to generate reactive species (free radicals) that initiate polymerization.
This compound , or Irgacure 2959 , has become a workhorse in biomedical research for its favorable properties. It is one of the most widely used photoinitiators in tissue engineering.[1] However, the very reactivity that makes photoinitiators effective can also pose a risk to cellular health. Unreacted initiator molecules or their byproducts can leach from the polymer matrix, potentially causing cytotoxic effects. Therefore, a thorough evaluation of any photoinitiated polymer system is not just a regulatory hurdle but a scientific necessity. The International Organization for Standardization (ISO) provides a framework for this evaluation, with ISO 10993-5 specifically addressing in vitro cytotoxicity tests.[2][3]
Performance Analysis: Irgacure 2959-Based Polymers
Studies have consistently shown that Irgacure 2959 is among the most cytocompatible UV photoinitiators available, especially when compared to other initiators in its class.[4] However, its biocompatibility is not absolute and is influenced by several key factors:
-
Concentration-Dependent Cytotoxicity : The concentration of Irgacure 2959 is a critical determinant of cell viability. While low concentrations (e.g., ≤ 0.05% w/w) are well-tolerated by many cell types, including fibroblasts, cytotoxicity increases significantly at higher concentrations.[4] For instance, one study found that while a 0.01% (w/v) solution of Irgacure 2959 did not significantly decrease human aortic smooth muscle cell survival, concentrations above 0.02% (w/v) led to a progressive and statistically significant drop in viability.[4]
-
Cell Type Variability : Different cell lines exhibit varying sensitivities to the same concentration of Irgacure 2959.[5][6] A noteworthy correlation has been observed between a cell line's proliferation rate and its sensitivity; faster-dividing cells tend to be more susceptible to photoinitiator-induced cell death.[5][6] This underscores the importance of selecting a relevant cell type for cytotoxicity testing that matches the intended application.
-
UV Exposure : Beyond the chemical toxicity of the initiator itself, the UV light used for curing can induce oxidative stress, DNA fragmentation, and apoptosis in cells, particularly with prolonged exposure times or high intensities.[1]
The ultimate goal is to use the minimum concentration of photoinitiator and the shortest UV exposure time necessary to achieve the desired polymer network properties, thereby minimizing potential harm to encapsulated or surrounding cells.[4]
Comparative Analysis with Alternative Biocompatible Polymers
Polymers synthesized using Irgacure 2959 are often used in applications alongside or as alternatives to other well-established biocompatible polymers. Understanding their relative performance is crucial for material selection.
| Feature | Polymers with Irgacure 2959 | Poly(lactic acid) (PLA) | Poly(ε-caprolactone) (PCL) | Polyethylene Glycol (PEG) |
| Primary Source | Synthetic (via photopolymerization) | Synthetic | Synthetic | Synthetic |
| Biocompatibility | Generally good, but dependent on residual initiator and UV exposure.[4][5] | Excellent, FDA approved.[7] | Excellent, promotes osteoconduction.[8][9] | Generally excellent, widely used in FDA-approved products.[10] |
| Key Cytotoxicity Concern | Leaching of unreacted photoinitiator.[4] | Acidic degradation products (lactic acid) can cause localized pH drops and inflammation.[11][12] | Very low cytotoxicity reported.[8][9] | Low molecular weight oligomers can exhibit some toxicity.[13][14][15] |
| Degradation Rate | Varies widely based on the base polymer (e.g., PEGDA, GelMA). | Tunable (months to years), degrades via hydrolysis.[11] | Slow (24-36 months), degrades via hydrolysis.[8][16] | Generally non-degradable, but can be formulated to be degradable. |
| Common Applications | 3D bioprinting, cell encapsulation, tissue engineering scaffolds.[1] | Sutures, bone fixation devices, drug delivery systems, 3D printing.[17][18] | Long-term implants, bone and cartilage tissue engineering, drug delivery.[18][19] | Drug delivery (PEGylation), hydrogels, surface modification to prevent protein fouling.[20] |
Experimental Workflows for Cytotoxicity Assessment
To ensure scientific rigor, cytotoxicity must be assessed using standardized, quantitative methods. The ISO 10993-5 standard outlines three main categories of tests: extract, direct contact, and indirect contact.[2][21] The extract test is the most common, as it simulates the potential for leachable substances from a material to cause a toxic effect.
Below is a generalized workflow for assessing the cytotoxicity of a biomaterial extract.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Caption: Mechanism of the MTT assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts, a standard cell line for biocompatibility testing) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Carefully aspirate the culture medium and replace it with 100 µL of the prepared material extracts. Include the following controls:
-
Negative Control: Fresh culture medium without any material extract.
-
Positive Control: Medium containing a known cytotoxic agent (e.g., 0.1% Triton™ X-100).
-
Vehicle Control: Extraction medium that underwent the same incubation process without the material.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[22]
-
Rationale: This provides the substrate for the mitochondrial enzymes. It is crucial to use serum-free medium during this step as serum components can interfere with the reaction.
-
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the wells.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Gently mix to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
-
Analysis: Calculate cell viability relative to the negative control:
-
% Viability = (Abs_sample / Abs_negative_control) * 100
-
According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[21]
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[23] It is a reliable indicator of cell membrane integrity.[24][25]
Caption: Principle of the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Control Preparation: In addition to the standard controls, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton™ X-100) to a set of untreated wells 30-60 minutes before collecting the supernatant.
-
Rationale: This provides a 100% cytotoxicity reference value for data normalization.
-
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. Avoid disturbing the cell layer.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Abs_spontaneous is the absorbance from the negative control (untreated cells).
-
Protocol 3: Caspase-3/7 Assay for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Effector caspases, particularly caspase-3 and caspase-7, are central to executing the apoptotic process.[26] Assays can detect their activity using a fluorogenic substrate.
Caption: Caspase-3/7 assay for apoptosis detection.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. A positive control for apoptosis (e.g., staurosporine) should be included.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent (containing a specific peptide substrate like DEVD conjugated to a fluorescent reporter) directly to the wells according to the manufacturer's protocol.[27]
-
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Rationale: During this time, active caspase-3/7 enzymes in apoptotic cells cleave the DEVD substrate, releasing the fluorescent dye which then binds to DNA, amplifying the signal.[26]
-
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for green fluorescent reporters).
-
Analysis: The fluorescence intensity is directly proportional to the amount of active caspase-3/7, and thus to the level of apoptosis in the cell population. Results are typically expressed as fold-change in fluorescence over the negative control.
Conclusion and Field-Proven Insights
The selection of a biomaterial is a multi-faceted decision that balances functionality with biological safety. Polymers synthesized using the photoinitiator This compound) (Irgacure 2959) offer significant advantages for creating complex biomedical structures. While it is one of the most cytocompatible UV initiators, its use demands careful optimization of concentration and UV exposure to mitigate cytotoxic risks.[4][5]
When compared to traditional biocompatible polymers like PLA and PCL, photoinitiated systems provide unparalleled flexibility for in situ formation and 3D bioprinting. However, they introduce unique biocompatibility challenges related to the initiation chemistry that are absent in thermoplastic polymers. The choice, therefore, depends on the specific requirements of the application. For load-bearing applications or long-term implants, PLA and PCL remain robust choices.[8][11] For applications requiring the encapsulation of live cells or the creation of customized, soft-tissue scaffolds, photoinitiated polymers are often superior, provided their formulation is rigorously tested for cytotoxicity.
The experimental protocols detailed in this guide—MTT, LDH, and Caspase-3/7 assays—form a fundamental toolkit for any researcher working with novel biomaterials. Employing this battery of tests provides a comprehensive picture of a material's interaction with cells, moving beyond simple viability to understand the mechanisms of potential toxicity. This rigorous, evidence-based approach is the cornerstone of developing safe and effective materials for the next generation of medical devices and therapies.
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A Comparative Study of the Mechanical Properties of Polymers Cured with Different Photoinitiators: A Guide for Researchers
In the realm of photopolymerization, the choice of photoinitiator is a critical determinant of the final mechanical properties of the cured polymer. This guide provides a comprehensive comparative analysis of the effects of different photoinitiators on the mechanical performance of polymers, offering researchers, scientists, and drug development professionals a deeper understanding of how to tailor material properties for specific applications. By delving into the underlying chemical mechanisms and presenting supporting experimental data, this document aims to empower informed decision-making in the selection of photoinitiator systems.
The Pivotal Role of Photoinitiators in Polymer Curing
Photoinitiators are molecules that, upon absorption of light, generate reactive species that initiate polymerization.[1] The efficiency and nature of these initiating species profoundly influence the kinetics of the curing process and the architecture of the resulting polymer network, which in turn dictates the material's mechanical strength, flexibility, and durability.[2] The two primary classes of free-radical photoinitiators, Type I and Type II, operate via distinct mechanisms, leading to significant differences in the final polymer properties.[3]
Type I Photoinitiators: The Unimolecular Cleavage Pathway
Type I photoinitiators, also known as cleavage photoinitiators, undergo a unimolecular bond cleavage upon irradiation to form two free radical fragments.[4] This process, often a Norrish Type I reaction, is highly efficient and leads to rapid polymerization.[5] Common examples of Type I photoinitiators include α-hydroxyalkylphenones (HPs) and acylphosphine oxides (APOs), such as Irgacure® 819 and TPO.[4][6]
Caption: Norrish Type I photoinitiation mechanism.
Type II Photoinitiators: The Bimolecular Hydrogen Abstraction Pathway
Type II photoinitiators, in contrast, require a co-initiator or synergist, typically a tertiary amine, to generate free radicals.[7] Upon light absorption, the Type II photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of an initiating radical from the co-initiator.[8] This bimolecular process, a Norrish Type II reaction, is generally less efficient than the Type I mechanism.[8] Benzophenone (BP) and camphorquinone (CQ) are classic examples of Type II photoinitiators.[3][9]
Caption: Norrish Type II photoinitiation mechanism.
Comparative Analysis of Mechanical Properties
The choice between Type I and Type II photoinitiators has a direct and measurable impact on the mechanical properties of the cured polymer. This section presents a comparative analysis based on experimental data for key mechanical parameters.
Tensile Strength and Elastic Modulus
Tensile strength is the maximum stress a material can withstand while being stretched or pulled before breaking, while the elastic modulus (or Young's modulus) is a measure of its stiffness. Experimental evidence consistently demonstrates that polymers cured with Type I photoinitiators, such as bis(acyl)phosphine oxide (BAPO) and mono(acyl)phosphine oxide (MAPO), exhibit superior tensile strength and elastic modulus compared to those cured with the Type II photoinitiator camphorquinone (CQ).[10]
This enhanced performance is attributed to the higher efficiency of radical generation in Type I systems, leading to a more complete and densely crosslinked polymer network.[2] The unimolecular cleavage of Type I initiators results in a rapid burst of radicals, promoting efficient polymerization throughout the bulk of the material.[4] In contrast, the bimolecular nature of Type II initiation can be less efficient, potentially leading to a lower degree of conversion and a less robust network structure.[8]
| Photoinitiator System | Polymer Matrix | Tensile Strength (MPa) | Elastic Modulus (GPa) | Reference |
| Type I: BAPO | Bis-GMA/TEGDMA | 105.3 ± 9.8 | 2.8 ± 0.3 | [10] |
| Type I: MAPO | Bis-GMA/TEGDMA | 112.5 ± 10.5 | 3.1 ± 0.4 | [10] |
| Type II: CQ/DMAEMA | Bis-GMA/TEGDMA | 89.7 ± 8.2 | 2.4 ± 0.2 | [10] |
Table 1. Comparative tensile properties of a Bis-GMA/TEGDMA resin composite cured with different photoinitiator systems.
Hardness
Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. Similar to tensile properties, polymers cured with Type I photoinitiators generally exhibit higher surface hardness. This is again linked to the formation of a more densely crosslinked network.[10]
Knoop hardness testing is a common method for evaluating the microhardness of polymers. Studies have shown that composites containing MAPO and BAPO as photoinitiators have significantly higher Knoop hardness values on the top surface compared to those with CQ.[10]
| Photoinitiator System | Polymer Matrix | Knoop Hardness (KHN) - Top Surface | Reference |
| Type I: BAPO | Bis-GMA/TEGDMA | 58.2 ± 3.1 | [10] |
| Type I: MAPO | Bis-GMA/TEGDMA | 62.5 ± 2.8 | [10] |
| Type II: CQ/DMAEMA | Bis-GMA/TEGDMA | 51.4 ± 2.5 | [10] |
Table 2. Comparative Knoop hardness of a Bis-GMA/TEGDMA resin composite cured with different photoinitiator systems.
Dynamic Mechanical Properties
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, such as their storage modulus (a measure of elastic response) and loss modulus (a measure of viscous response). The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state, is also a key parameter determined by DMA.
Research has shown that the choice of photoinitiator can influence the storage modulus of the cured polymer. For instance, in a study comparing two Type I photoinitiators, Omnirad 2022 and Omnirad 819, the resulting polymers exhibited different storage modulus values, which were also dependent on the light intensity and photoinitiator concentration used for curing.[11] This highlights the nuanced interplay between the photoinitiator's chemical structure and the curing conditions in determining the final dynamic mechanical properties. A higher storage modulus below the Tg generally indicates a stiffer and more rigid material.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections outline the methodologies for the key mechanical tests discussed.
Tensile Testing (ASTM D638)
Caption: Workflow for Tensile Testing of Photopolymers.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare the photopolymer resin by mixing the monomer(s) and the desired photoinitiator at the specified concentration.
-
Molding: Cast the resin into dumbbell-shaped molds according to ASTM D638 specifications (e.g., Type IV for rigid plastics).
-
Curing: Expose the specimens to a UV light source with a controlled irradiance and for a specific duration to ensure complete polymerization.
-
Conditioning: Condition the cured specimens in a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Data Analysis: Record the load and displacement data to generate a stress-strain curve. From this curve, determine the tensile strength, elastic modulus, and elongation at break.
Dynamic Mechanical Analysis (DMA)
Caption: Workflow for Knoop Hardness Testing of Photopolymers.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the surface of the cured polymer is flat, smooth, and free of defects. Polishing may be necessary. [12]2. Indentation: Use a Knoop microhardness tester to apply a specific load (e.g., 50 grams-force) to the surface of the material for a set dwell time (e.g., 10-15 seconds) using a Knoop diamond indenter. [13][14]3. Measurement: After removing the load, measure the length of the long diagonal of the resulting indentation using a microscope. [14]4. Calculation: Calculate the Knoop Hardness Number (KHN) using the standard formula that relates the applied load to the area of the indentation. [13]
Causality and Field-Proven Insights
The observed differences in mechanical properties between polymers cured with Type I and Type II photoinitiators are not merely correlational; they are deeply rooted in the fundamental chemistry of the photopolymerization process.
Expertise & Experience: The higher reactivity and initiation efficiency of Type I photoinitiators, particularly APOs, lead to a more rapid and complete conversion of monomers into a polymer network. [4]This results in a higher crosslink density, which is directly responsible for the increased stiffness (elastic modulus), strength, and hardness of the material. [2]The formation of shorter polymer chains initiated at multiple sites simultaneously contributes to a more compact and rigid structure. [9] In contrast, the bimolecular nature of Type II initiation can be diffusion-limited, especially as the viscosity of the resin increases during curing. This can lead to a less homogeneous polymer network with a lower overall crosslink density, resulting in a more flexible material with lower tensile strength and hardness. [8] Trustworthiness: The self-validating nature of these protocols lies in their adherence to internationally recognized standards such as those from ASTM. By following these standardized procedures, researchers can ensure that their results are comparable and reproducible, fostering trust in the generated data. The consistency of findings across multiple independent studies, as cited in this guide, further reinforces the trustworthiness of the conclusions drawn.
Conclusion
The selection of a photoinitiator is a critical step in the development of photopolymers with tailored mechanical properties. Type I photoinitiators generally yield polymers with higher tensile strength, elastic modulus, and hardness due to their efficient unimolecular cleavage mechanism, which promotes the formation of a dense and robust polymer network. Type II photoinitiators, while effective, tend to produce more flexible materials due to their less efficient, bimolecular hydrogen abstraction mechanism.
By understanding the fundamental differences between these photoinitiator classes and employing standardized testing protocols, researchers can make informed decisions to optimize the mechanical performance of their photopolymer systems for a wide range of demanding applications.
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A Comparative Guide to the Leaching and Migration of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone from Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the leaching and migration characteristics of the photoinitiator (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, commonly known as Irgacure 2959, from various polymer matrices. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of photoinitiators for applications where low leachability is critical, such as in biomedical devices and food contact materials.
Introduction: The Critical Need for Low Migration in Polymer Applications
This compound is a widely used Type I photoinitiator in the free-radical polymerization of hydrogels and other polymer networks. Its efficacy in initiating polymerization upon exposure to UV light has made it a popular choice in the manufacturing of a diverse range of products, from medical implants to food packaging. However, the potential for unreacted photoinitiator molecules or their byproducts to migrate out of the polymer matrix is a significant concern. This leaching can lead to contamination of the surrounding environment, be it a patient's tissue or a food product, posing potential health risks.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established stringent guidelines for extractables and leachables from materials that come into contact with food or are used in medical applications. Therefore, a thorough understanding and quantification of the migration potential of photoinitiators like this compound are paramount for ensuring product safety and regulatory compliance.
This guide will delve into the factors influencing the migration of this compound, compare its leaching profile with that of alternative photoinitiators, and provide detailed experimental protocols for conducting migration studies.
Understanding the Migration of this compound
The migration of this compound from a polymer matrix is a complex process governed by several factors:
-
Molecular Weight: Lower molecular weight compounds generally exhibit higher diffusion coefficients and, consequently, a greater propensity for migration.
-
Polymer Matrix: The type of polymer (e.g., polyethylene, polypropylene, PET), its crystallinity, and crosslink density all influence the rate of diffusion of small molecules.
-
Contact Medium: The nature of the contacting medium (e.g., aqueous, fatty, or alcoholic) affects the solubility of the photoinitiator and thus its partitioning out of the polymer.
-
Temperature and Time: Increased temperature and longer contact times generally lead to higher levels of migration.
The chemical structure of this compound is depicted below:
Figure 1: Chemical structure of this compound.
Comparative Analysis: this compound vs. Alternatives
A key strategy to mitigate the migration of photoinitiators is the use of higher molecular weight or polymerizable alternatives. These molecules have a lower tendency to diffuse through the polymer network.
| Photoinitiator Type | Example | Key Feature | Relative Migration Potential |
| Small Molecule (Conventional) | This compound (Irgacure 2959) | Low molecular weight, high mobility. | High |
| Macromolecular/Polymeric | PEI-I2959-Ts | High molecular weight, reduced mobility. | Low (up to 8x lower than Irgacure 2959)[1] |
| Polymerizable | Acrylated Photoinitiators | Covalently bound to the polymer network. | Very Low |
Table 1: Comparison of Migration Potential for Different Photoinitiator Types.
One study demonstrated that a polymeric photoinitiator based on a poly(ethyleneimine) backbone functionalized with Irgacure 2959 (PEI-I2959-Ts) exhibited 8 times higher migration stability than the conventional, low-molecular-weight Irgacure 2959.[1] This significant reduction in leaching is attributed to the much larger size of the polymeric photoinitiator, which severely restricts its movement within the crosslinked polymer matrix.
Polymerizable photoinitiators represent another effective approach. By incorporating a reactive group (e.g., an acrylate) into the photoinitiator molecule, it can be covalently bonded into the polymer network during the curing process. This permanent attachment virtually eliminates the possibility of migration.
Experimental Protocols for Leaching and Migration Studies
To accurately assess and compare the migration of photoinitiators, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for a typical migration study.
Experimental Workflow
The overall workflow for a migration study involves sample preparation, the migration experiment itself, and subsequent analysis of the food simulant or extraction medium.
Figure 2: General workflow for a photoinitiator migration study.
Step-by-Step Migration Testing Protocol
This protocol is based on the principles outlined in the European Commission Regulation (EU) No 10/2011 for plastic materials and articles intended to come into contact with food.[2]
Objective: To quantify the migration of this compound from a polymer matrix into a food simulant.
Materials:
-
Polymer films (e.g., polyethylene, polypropylene, PET) containing a known concentration of this compound.
-
Food simulants (as per regulatory guidelines, e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods).[3]
-
Migration cells or glass containers with inert seals.
-
Incubator or oven for controlled temperature conditions.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Sample Preparation: Cut the polymer film into specimens of a known surface area (e.g., 1 dm²).
-
Pre-cleaning: Gently wipe the surface of the polymer specimens with a lint-free cloth to remove any surface contaminants.
-
Migration Cell Assembly: Place the polymer specimen in a migration cell, ensuring only one side is in contact with the food simulant. Alternatively, for total immersion, place the specimen in a glass container.
-
Addition of Food Simulant: Add a known volume of the pre-conditioned food simulant to the migration cell or container, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).
-
Incubation: Seal the migration cell or container and place it in an incubator at the specified test conditions (e.g., 10 days at 40°C for long-term storage simulation).
-
Sample Collection: After the specified time, remove the cell or container from the incubator and allow it to cool to room temperature. Carefully collect the food simulant into a clean, labeled container for analysis.
-
Blank Preparation: Prepare a blank sample by incubating the same food simulant without a polymer specimen under the same conditions.
Analytical Quantification Protocols
The concentration of the migrated photoinitiator in the food simulant is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
4.3.1. HPLC-UV Method
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Autosampler.
Reagents:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
This compound analytical standard.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the food simulant at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L).
-
Sample Preparation: The collected food simulant samples may be injected directly or may require a simple filtration or dilution step.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 275 nm.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the food simulant samples and the blank.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
4.3.2. GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane).
Reagents:
-
Organic solvent for extraction (e.g., dichloromethane).
-
Anhydrous sodium sulfate.
-
Internal standard (optional, but recommended for improved accuracy).
Procedure:
-
Sample Extraction: Extract the collected food simulant with an appropriate organic solvent (e.g., liquid-liquid extraction with dichloromethane). Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
-
GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 550.
-
-
Analysis and Quantification: Analyze the extracts and compare the results to a calibration curve prepared from analytical standards.
Regulatory Landscape and Specific Migration Limits
The use of substances in plastic food contact materials is regulated in the European Union by Commission Regulation (EU) No 10/2011.[2] This regulation establishes a "Union List" of authorized substances and sets Specific Migration Limits (SMLs) for many of them. The SML is the maximum permitted amount of a specific substance that can migrate from a food contact material into food.
A search of Annex I of Commission Regulation (EU) No 10/2011 reveals that This compound is not currently listed as an authorized substance . This implies that there is no specific migration limit established for this photoinitiator in the EU for use in plastic food contact materials. In such cases, the general principle of ensuring that the material does not endanger human health applies, and often a generic SML of 60 mg/kg of food is considered, although a risk assessment for the specific substance is required.[2]
In the United States, the FDA regulates food contact substances through the Food Contact Notification (FCN) program.[4] A search of the effective FCN inventory does not show a specific notification for this compound for general use in food contact polymers.
Conclusion and Recommendations
The potential for migration of this compound from polymer matrices is a valid concern for applications in the biomedical and food packaging industries. The data strongly suggests that alternative, higher molecular weight or polymerizable photoinitiators offer a significantly improved safety profile due to their substantially lower migration potential.[1]
For researchers and developers, the following recommendations are crucial:
-
Prioritize Low-Migration Alternatives: Whenever feasible, opt for macromolecular or polymerizable photoinitiators to minimize the risk of leaching.
-
Conduct Thorough Migration Studies: Regardless of the photoinitiator chosen, it is imperative to conduct rigorous migration testing under conditions that simulate the intended use of the final product.
-
Adhere to Regulatory Guidelines: Stay informed about the latest regulatory requirements in your target markets (e.g., EU Regulation (EU) No 10/2011, FDA FCN program) and ensure that all materials used are in full compliance.
-
Validate Analytical Methods: The analytical methods used to quantify migration must be properly validated to ensure the accuracy and reliability of the results.
By following these guidelines and employing a data-driven approach to material selection and testing, the safety and regulatory compliance of polymer-based products can be confidently assured.
References
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Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. (2011). Official Journal of the European Union. [Link]
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Irgacure 2959-functionalized poly(ethyleneimine)s as improved photoinitiators: enhanced water solubility, migration stability and visible-light operation. (2017). Polymer Chemistry. [Link]
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U.S. Food and Drug Administration. (2024). Inventory of Effective Food Contact Substance (FCS) Notifications. [Link]
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Consolidated TEXT: 32011R0010 — EN — 23.09.2020. (2020). EUR-Lex. [Link]
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What are the Migration Testing Simulants? (n.d.). Smithers. [Link]
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Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. (2019). Molecules. [Link]
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Migration behavior of photoinitiators in polyethylene-coated paper for takeaway fast food. (2023). Quality Assurance and Safety of Crops & Foods. [Link]
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GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. (2020). Foods. [Link]
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HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (2021). Longdom Publishing. [Link]
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U.S. Food and Drug Administration. (2024). Inventory of Food Contact Substances Listed in 21 CFR. [Link]
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Commission Regulation (EU) No 10/2011 (Annexes only). (n.d.). Legislation.gov.uk. [Link]
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Explanatory views on Regulation (EU) No. 10/2011 on plastic materials and articles intended to come into contact with food. (2011). [Link]
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Migration of Photoinitiators in Food Packaging: A Review. (2015). ResearchGate. [Link]
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Inventory of Effective Food Contact Substance (FCS) Notifications. (2024). U.S. Food and Drug Administration. [Link]
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Development and Validation of a UHPLC-qTOF MS Method for the Determination of Sorbitol-Based Nuclear Clarifying Agents in Food Simulants after Migration from Food Contact Materials. (2021). MDPI. [Link]
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GCMS Standard Operating Procedure. (n.d.). [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). SpringerLink. [Link]
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GCMS Standard Operating Procedure. (2026). The University of Melbourne. [Link]
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Food Contact Substance (FCS) Notifications that are No Longer Effective. (2025). U.S. Food and Drug Administration. [Link]
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Scientific Publications by FDA Staff. (2018). U.S. Food and Drug Administration. [Link]
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development and validation of hplc-uv method for simultaneous analysis of acrylamide and glycidamide in volumetric absorptive microsampling. (2022). ResearchGate. [Link]
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What are the Migration Testing Simulants. (n.d.). Smithers. [Link]
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A Comparative Guide to the Photopolymerization Kinetics of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) Initiated by Various UV Sources
This guide provides a detailed kinetic comparison of photopolymerization initiated by (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, widely known in the industry as Irgacure 2959. As a cornerstone photoinitiator, particularly in biocompatible applications, understanding its behavior under different ultraviolet (UV) light sources is critical for process optimization, material performance, and experimental reproducibility. We will delve into the fundamental photoinitiation mechanism, compare the kinetic outcomes when using traditional broadband mercury lamps versus modern UV-LED systems, and provide a robust experimental framework for conducting such analyses.
Introduction: The Role and Chemistry of Irgacure 2959
This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage (α-cleavage) upon absorbing UV light to generate free radicals.[1][2] Its chemical structure is C₁₂H₁₆O₄ with a molecular weight of 224.3 g/mol .[3][4]
Irgacure 2959 is highly favored in research and industry for several key reasons:
-
High Efficiency: It efficiently generates radicals, leading to rapid polymerization.[5][6][7]
-
Low Cytotoxicity: Compared to many other photoinitiators, its cleavage byproducts are less cytotoxic, making it the gold standard for creating cell-laden hydrogels and scaffolds in tissue engineering and drug development.[1][8]
-
Non-Yellowing: Cured materials initiated with Irgacure 2959 exhibit minimal color change, a crucial attribute for optical and biomedical applications.[6][9]
-
Water Compatibility: The presence of a hydroxyethoxy group enhances its compatibility and solubility in aqueous and water-borne systems, although it is not fully water-soluble and often requires co-solvents like methanol for stock solutions.[3][6][7]
The core function of Irgacure 2959 is to transform light energy into chemical energy to initiate a polymerization chain reaction. Upon exposure to UV radiation, the molecule absorbs a photon and becomes electronically excited. This excited state is unstable and rapidly cleaves to form two distinct radical species: a benzoyl radical and a ketyl radical.[1][2][10] The highly reactive benzoyl radical is the primary species that attacks the double bonds of monomers (e.g., acrylates, methacrylates), initiating the polymerization process.[1]
A Tale of Two Light Sources: Mercury Arc Lamps vs. UV-LEDs
The kinetic profile of a photopolymerization reaction is inextricably linked to the spectral output and intensity of the UV source. The two dominant technologies in the field are broadband mercury arc lamps and narrowband UV Light-Emitting Diodes (LEDs).
-
Mercury Arc Lamps: These have been the traditional workhorses for UV curing. They function by creating an electric arc through vaporized mercury, emitting a broad spectrum of light with characteristic peaks across the UVC, UVB, and UVA regions (e.g., 254 nm, 313 nm, 365 nm).[11] This broad output ensures that at least some of the emitted wavelengths will overlap with a photoinitiator's absorption spectrum.
-
UV-LEDs: A more modern technology, UV-LEDs are semiconductor devices that emit light in a very narrow, specific wavelength range (e.g., 365 nm, 385 nm, 405 nm).[11][12] They offer significant advantages, including longer lifespan, lower energy consumption, instant on/off capabilities, and minimal heat output, which is critical for temperature-sensitive substrates.[11][13][14]
The choice of light source is a critical experimental parameter because it must be matched with the absorption profile of the photoinitiator. Irgacure 2959 has its most intense absorption band around 273-280 nm.[1] However, using these short wavelengths is often impractical for applications involving biological materials due to their potential for phototoxicity and mutagenicity.[1][2] Consequently, most research, particularly in cell encapsulation, utilizes a 365 nm light source.[2][5][15][16] At 365 nm, Irgacure 2959 has a much lower absorption cross-section, but it is sufficient to generate radicals, albeit requiring longer exposure times or higher light intensities to achieve complete curing.[1][2]
Experimental Design: Monitoring Kinetics with Real-Time FTIR
To quantitatively compare the performance of different UV sources, a robust analytical method is required. Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy is a powerful and widely adopted technique for studying the kinetics of photopolymerization.[17][18][19]
The principle of RT-FTIR is to continuously monitor the disappearance of a specific infrared absorption band corresponding to the reactive monomer functional group. For acrylate-based systems, this is typically the C=C double bond stretching vibration, which appears around 1638 cm⁻¹.[20] By tracking the decrease in this peak's area over time during UV exposure, a conversion vs. time curve can be generated, from which key kinetic parameters like the rate of polymerization (Rp) and final monomer conversion can be derived.[17][18]
Standard Protocol for RT-FTIR Kinetic Analysis
-
Sample Preparation: A formulation containing the monomer (e.g., polyethylene glycol diacrylate, PEGDA), the photoinitiator (Irgacure 2959, typically 0.05-0.5% w/v), and any other components is prepared.[8]
-
Sample Application: A small drop of the liquid formulation is placed between two transparent salt plates (e.g., KBr or NaCl) or directly onto an ATR crystal.[19][20] The thickness is controlled using a spacer.
-
Setup: The sample is placed in the IR spectrometer's sample chamber. The UV light source (mercury lamp with filters or a UV-LED) is positioned to illuminate the sample through a quartz window.
-
Data Acquisition: The FTIR spectrometer is set to rapidly collect spectra (e.g., several scans per second).
-
Initiation: After collecting a baseline spectrum of the uncured resin, the UV source is turned on to initiate polymerization.
-
Monitoring: Spectra are continuously recorded throughout the irradiation period and, if desired, after the light is turned off to monitor any "dark cure" effects.[18]
-
Analysis: The area of the reactive peak (e.g., 1638 cm⁻¹) is calculated for each spectrum and normalized against an internal reference peak that does not change during the reaction. The percent conversion is calculated as a function of time.
Comparative Kinetic Data and Analysis
The choice of UV source has a profound impact on the polymerization kinetics. The following table summarizes the expected performance of Irgacure 2959-initiated systems under different UV sources, based on established principles and experimental data from the literature.
| Parameter | Broadband Mercury Lamp | UV-LED (365 nm) | UV-LED (266 nm) |
| Initiation Efficiency | High | Moderate | Very High |
| Polymerization Rate (Rp) | Very Fast | Fast (Intensity Dependent) | Extremely Fast |
| Induction Period | Short | Slightly Longer | Very Short |
| Final Conversion (%) | High (>90%) | High (>90%) | High (>90%) |
| Biocompatibility | Poor (due to UVC/UVB) | Good (Standard for cells) | Very Poor (Mutagenic) |
| Typical Application | Industrial Coatings, Adhesives | Hydrogels, Tissue Engineering , 3D Bioprinting | Specialized Microfabrication |
Analysis of Kinetic Profiles
-
Broadband Mercury Lamp: The high-energy, short-wavelength components of the mercury lamp's output (approaching the ~275 nm absorbance maximum of Irgacure 2959) lead to a very high rate of radical generation.[1] This results in a rapid polymerization with a short induction period. The broad spectrum also facilitates excellent through-cure performance in thicker or pigmented systems.[11] However, the emission of deep UV and significant heat makes this source unsuitable for applications involving live cells.[2][12]
-
365 nm UV-LED: This represents the optimal compromise for biomedical applications.[5][15] While the molar extinction coefficient of Irgacure 2959 is lower at 365 nm, modern high-irradiance LEDs can provide sufficient photon flux to achieve efficient polymerization.[16] The polymerization rate is directly proportional to the light intensity; higher intensities lead to faster cures.[1][17] Researchers must balance cure speed with cell viability, as very high intensities can still cause cellular stress. The absence of harmful short-wavelength UV and low heat output are major advantages.[11][14]
-
266 nm UV Source (e.g., Laser): Exposing Irgacure 2959 to a wavelength very close to its absorption maximum results in extremely efficient radical generation and exceptionally short curing times.[1] This high quantum efficiency makes it suitable for processes where speed is paramount.[1] However, the 266 nm wavelength is highly damaging to DNA and proteins, rendering it completely unsuitable for any application involving biological materials.[2]
Conclusion and Field-Proven Insights
The photopolymerization kinetics initiated by this compound are not an intrinsic property of the molecule alone but are a function of the entire system, with the UV source playing a pivotal role.
-
For Industrial and High-Throughput Applications where speed and depth of cure are primary concerns and biocompatibility is not a factor, a traditional broadband mercury lamp remains a viable and effective choice due to its powerful, multi-wavelength output.
-
For Biomedical Research, Drug Development, and Tissue Engineering , a 365 nm UV-LED is the undisputed standard. It provides the necessary energy to efficiently initiate polymerization with Irgacure 2959 while minimizing phototoxicity, ensuring high cell viability and functionality within the resulting polymer network. The kinetic performance can be precisely tuned by adjusting the light intensity and exposure time.
Ultimately, the selection of a UV source is a critical decision that requires a thorough understanding of the photoinitiator's photochemical properties and the specific demands of the application. This guide provides the foundational knowledge and experimental framework necessary for researchers and scientists to make informed decisions, optimize their photopolymerization processes, and achieve reliable, reproducible results.
References
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Liu, M., Li, M. -D., Xue, J., et al. (2013). Time-resolved spectroscopic and density functional theory study of the photochemistry of Irgacure-2959 in an aqueous solution. J. Phys. Chem. A 118(38), 8701-8707. [Link]
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Adbioink. (n.d.). Irgacure 2959. Retrieved from [Link]
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CELLINK. (n.d.). Irgacure 2959 Photoinitiator. Retrieved from [Link]
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Advanced BioMatrix. (n.d.). Irgacure 2959 (365nm) #5200. Retrieved from [Link]
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Ciba Specialty Chemicals. (1998). Ciba® IRGACURE® 2959 Photoinitiator. Retrieved from [Link]
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O'Connell, C. D., et al. (2020). Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. Biomacromolecules. [Link]
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Sino-High. (n.d.). Irgacure 819 Sinocure® 2959 - Low Yellowing Water-Based Photoinitiator. Retrieved from [Link]
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Guangdong Yuansu Technology Co., Ltd. (2024). Understanding the Difference Between Mercury Lamp and LED Curing in UV Materials. Retrieved from [Link]
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ResearchGate. (n.d.). fs-TA spectra of Irgacure-2959. Retrieved from [Link]
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Qurtech. (2021). Comparison between mercury & LED UV systems from a chemistry and process perspective. Retrieved from [Link]
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Lim, K. S., et al. (2016). Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality. Journal of Visualized Experiments. [Link]
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Decker, C., & Moussa, K. (1990). Kinetic Study of Ultrafast Photopolymerization Reactions. Journal of Applied Polymer Science. [Link]
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UVET. (2024). UV LED vs Mercury UV Curing: Differences, Pros, Cons & ROI. Retrieved from [Link]
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Podgorska, O., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]
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ResearchGate. (n.d.). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic Study of Photoinitiated Polymerization Reactions by Real-Time Infrared Spectroscopy. Retrieved from [Link]
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Primelite. (2024). UV-LED vs Mercury Lamps. Retrieved from [Link]
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RadTech. (n.d.). The State of UV-LED Curing: An Investigation of Chemistry and Applications. Retrieved from [Link]
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Ortyl, J., et al. (2022). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). Materials. [Link]
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The Royal Society of Chemistry. (2023). Supporting Information - A cyclopolymerizable, doubly Irgacure 2959 functionalized quaternary ammonium salt photoinitiator. Retrieved from [Link]
-
ResearchGate. (2017). Why most papers crosslink GelMA/Irgacure 2959 at 365 nm?. Retrieved from [Link]
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Anseth, K. S., et al. (2015). B12-Mediated, Long Wavelength Photopolymerization of Hydrogels. Biomacromolecules. [Link]
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ResearchGate. (2011). Spectrophotometric absorbance of (A) Irgacure TM 2959 UV sensitive photoinitiator. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135433139, 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. Retrieved from [Link]
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Polymer Chemistry. (n.d.). Design of photoinitiator-functionalized hydrophilic nanogels with uniform size and excellent biocompatibility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83325, methanone. Retrieved from [Link]
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Spectroscopic techniques for monitoring the consumption of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) during polymerization
For researchers, scientists, and professionals in drug development and material science, the precise monitoring of photopolymerization kinetics is paramount. The consumption of the photoinitiator, a key component that absorbs light to generate reactive species and initiate polymerization, directly correlates with the reaction rate and the final properties of the polymer. This guide provides an in-depth, objective comparison of common spectroscopic techniques for monitoring the consumption of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a widely used photoinitiator also known as Irgacure 2959, during polymerization.
The Critical Role of Monitoring Photoinitiator Consumption
This compound is a Type I photoinitiator that undergoes photocleavage upon UV irradiation to form a benzoyl radical and a ketyl radical, both of which can initiate polymerization.[1] The efficiency of this process dictates the overall polymerization rate and the degree of monomer conversion. Real-time monitoring of its consumption provides invaluable insights into the reaction kinetics, allowing for process optimization and ensuring the desired material properties are achieved. Inadequate monitoring can lead to incomplete curing, resulting in materials with inferior mechanical properties and the potential for unreacted photoinitiator to leach out, a critical concern in biomedical applications.
Spectroscopic Techniques: A Comparative Overview
Three primary spectroscopic techniques are widely employed for the real-time, in-situ monitoring of photopolymerization reactions: UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.[2][3] Each method offers distinct advantages and is suited to different experimental conditions and research questions. The choice of technique is a critical experimental decision, driven by the specific information required, the nature of the polymerizing system, and available instrumentation.
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"Irgacure_2959" [label="this compound\n(Irgacure 2959)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Polymerization" [label="Photopolymerization Process", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Irgacure_2959" -> "Polymerization" [label="Initiates"]; "Polymerization" -> "UV_Vis" [label="Monitored by"]; "Polymerization" -> "FTIR" [label="Monitored by"]; "Polymerization" -> "Raman" [label="Monitored by"]; } caption: "Overview of spectroscopic techniques for monitoring photopolymerization."
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorbance of UV or visible light by a sample. This compound possesses a characteristic UV absorption spectrum with a maximum around 275-280 nm.[4][5] As the photoinitiator is consumed during polymerization, the intensity of this absorption peak decreases, which can be correlated to its concentration.
Advantages:
-
High Sensitivity: UV-Vis is highly sensitive to changes in photoinitiator concentration.
-
Direct Measurement: It directly probes the electronic transitions of the photoinitiator molecule.
-
Cost-Effective: Instrumentation is generally more affordable compared to FTIR and Raman spectrometers.[6]
Limitations:
-
Interference: Monomers, polymers, and other additives in the formulation may also absorb in the UV region, leading to spectral overlap and complicating data analysis.
-
Scattering: As polymerization proceeds, changes in the refractive index and the formation of a solid polymer can increase light scattering, affecting the accuracy of absorbance measurements.
-
Limited Structural Information: UV-Vis spectroscopy provides information about the concentration of the chromophore but offers little insight into the structural changes of the monomer or the forming polymer.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. For monitoring the consumption of this compound, the focus is typically on the disappearance of the carbonyl (C=O) stretching vibration of the benzophenone moiety as it is consumed. Simultaneously, the disappearance of monomer-specific peaks (e.g., the C=C bond in acrylates) can be tracked to monitor polymerization progress.[7][8]
Advantages:
-
Rich Structural Information: FTIR provides detailed information about various functional groups, allowing for simultaneous monitoring of both photoinitiator consumption and monomer conversion.[8]
-
Versatility: It can be used for a wide range of polymerization systems, including thin films and bulk samples.
-
Established Technique: Real-time FTIR (RT-FTIR) is a well-established and widely used method for studying polymerization kinetics.[3][8]
Limitations:
-
Water Interference: Water has strong IR absorption bands that can overlap with signals of interest, making it challenging to study aqueous systems without specialized techniques like Attenuated Total Reflectance (ATR)-FTIR.[2]
-
Sample Thickness: For transmission measurements, the sample thickness is critical and often needs to be very thin to avoid signal saturation.
-
Sensitivity to Environmental Changes: Changes in temperature and atmospheric composition (e.g., CO2) can affect the baseline.
Raman Spectroscopy
Principle: Raman spectroscopy is a light scattering technique. When a sample is illuminated with a monochromatic laser, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), and this frequency shift corresponds to the vibrational energy levels of the molecules. Similar to FTIR, the consumption of the photoinitiator can be monitored by observing changes in the intensity of its characteristic Raman bands.
Advantages:
-
Minimal Water Interference: Water is a weak Raman scatterer, making Raman spectroscopy an excellent choice for studying polymerization in aqueous solutions.[2]
-
No Sample Thickness Limitation: As a scattering technique, it is less constrained by sample thickness and can be used for in-situ measurements in bulk samples and through transparent containers.[2]
-
High Spatial Resolution: When coupled with a microscope, Raman spectroscopy can provide high spatial resolution, allowing for the study of polymerization in heterogeneous systems.
Limitations:
-
Weaker Signal: The Raman effect is inherently weak, which can result in lower signal-to-noise ratios and longer acquisition times compared to FTIR.[2]
-
Fluorescence Interference: Some samples may exhibit fluorescence that can overwhelm the Raman signal. Careful selection of the excitation laser wavelength can mitigate this issue.
-
Higher Cost: Raman instrumentation is generally more expensive than UV-Vis and FTIR spectrometers.
Quantitative Data Comparison
| Spectroscopic Technique | Parameter Monitored | Typical Wavelength/Wavenumber | Advantages for Quantitative Analysis | Challenges for Quantitative Analysis |
| UV-Vis Spectroscopy | Disappearance of the photoinitiator's n-π* transition | ~275-280 nm for Irgacure 2959[4][5] | High sensitivity, direct measurement of chromophore concentration. | Spectral overlap, scattering effects from the polymer matrix. |
| FTIR Spectroscopy | Decrease in the C=O stretch of the benzophenone moiety | ~1660-1680 cm⁻¹ | Simultaneous monitoring of multiple species, well-established methodologies. | Water interference, baseline shifts, requirement for thin samples. |
| Raman Spectroscopy | Decrease in characteristic aromatic ring breathing modes or C=O stretch | Varies, e.g., ~1600 cm⁻¹ for aromatic rings | Excellent for aqueous systems, in-situ measurements in various sample forms. | Weak signal, potential for fluorescence interference. |
Experimental Protocols
Protocol 1: Real-Time UV-Vis Spectroscopy
dot graph "UV_Vis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Sample_Prep" [label="1. Prepare photopolymer formulation\n(monomer + Irgacure 2959)", fillcolor="#4285F4"]; "Spectrometer_Setup" [label="2. Place sample in a quartz cuvette\ninside the UV-Vis spectrometer", fillcolor="#4285F4"]; "Baseline" [label="3. Record baseline spectrum\nbefore UV exposure", fillcolor="#4285F4"]; "Irradiation" [label="4. Initiate polymerization with a\nUV light source", fillcolor="#34A853"]; "Data_Acquisition" [label="5. Continuously record absorbance\nat the λmax of Irgacure 2959", fillcolor="#EA4335"]; "Analysis" [label="6. Plot absorbance vs. time to\ndetermine consumption kinetics", fillcolor="#FBBC05", fontcolor="#202124"];
"Sample_Prep" -> "Spectrometer_Setup" -> "Baseline" -> "Irradiation" -> "Data_Acquisition" -> "Analysis"; } caption: "Workflow for monitoring photoinitiator consumption using UV-Vis spectroscopy."
-
Formulation Preparation: Prepare the photocurable resin by dissolving a known concentration of this compound in the monomer or oligomer system.
-
Sample Loading: Place the formulation in a thin quartz cuvette suitable for UV-Vis measurements.
-
Instrument Setup: Place the cuvette in the sample holder of a UV-Vis spectrometer equipped with a port for an external light source.
-
Baseline Measurement: Record a baseline UV-Vis spectrum of the sample before initiating polymerization.
-
Initiation and Data Acquisition: Start the UV curing lamp to initiate polymerization while simultaneously beginning a time-course measurement of the absorbance at the characteristic wavelength of the photoinitiator (around 275-280 nm).
-
Data Analysis: The decrease in absorbance over time is proportional to the consumption of the photoinitiator. The data can be used to calculate the rate of consumption.
Protocol 2: Real-Time FTIR (RT-FTIR) Spectroscopy
dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Sample_Prep" [label="1. Prepare photopolymer formulation", fillcolor="#4285F4"]; "Sample_Application" [label="2. Apply a thin film of the formulation\nbetween two transparent substrates (e.g., KBr plates)", fillcolor="#4285F4"]; "Spectrometer_Setup" [label="3. Place the sample in the FTIR\nspectrometer's sample compartment", fillcolor="#4285F4"]; "Baseline" [label="4. Record an initial IR spectrum", fillcolor="#4285F4"]; "Irradiation_Data_Acquisition" [label="5. Irradiate with UV light and\nsimultaneously acquire IR spectra over time", fillcolor="#34A853"]; "Analysis" [label="6. Monitor the decrease in the photoinitiator's\nC=O peak area and monomer's C=C peak area", fillcolor="#EA4335"];
"Sample_Prep" -> "Sample_Application" -> "Spectrometer_Setup" -> "Baseline" -> "Irradiation_Data_Acquisition" -> "Analysis"; } caption: "Workflow for monitoring photoinitiator consumption and monomer conversion using RT-FTIR."
-
Formulation Preparation: As in the UV-Vis protocol.
-
Sample Preparation: A thin film of the formulation is typically sandwiched between two IR-transparent substrates (e.g., KBr or BaF2 plates).
-
Instrument Setup: The sample assembly is placed in the sample compartment of an FTIR spectrometer. The UV curing source is positioned to irradiate the sample.
-
Initial Spectrum: An initial IR spectrum is recorded before UV exposure.
-
Real-Time Monitoring: The UV lamp is turned on, and a series of IR spectra are collected at rapid intervals.
-
Data Analysis: The consumption of the photoinitiator is monitored by the decrease in the area of its characteristic carbonyl peak. Simultaneously, the conversion of the monomer can be tracked by the disappearance of a peak corresponding to a reactive functional group (e.g., the C=C bond in acrylates at around 1635 cm⁻¹).[9]
Protocol 3: In-Situ Raman Spectroscopy
dot graph "Raman_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Sample_Prep" [label="1. Prepare photopolymer formulation", fillcolor="#4285F4"]; "Sample_Placement" [label="2. Place the formulation in a suitable\ncontainer (e.g., glass vial)", fillcolor="#4285F4"]; "Spectrometer_Setup" [label="3. Position the Raman probe to focus\non the sample", fillcolor="#4285F4"]; "Baseline" [label="4. Acquire an initial Raman spectrum", fillcolor="#4285F4"]; "Irradiation_Data_Acquisition" [label="5. Initiate polymerization with a UV source\nand continuously collect Raman spectra", fillcolor="#34A853"]; "Analysis" [label="6. Analyze the change in intensity of the\nphotoinitiator's characteristic peaks", fillcolor="#EA4335"];
"Sample_Prep" -> "Sample_Placement" -> "Spectrometer_Setup" -> "Baseline" -> "Irradiation_Data_Acquisition" -> "Analysis"; } caption: "Workflow for in-situ monitoring of photoinitiator consumption using Raman spectroscopy."
-
Formulation Preparation: As in the previous protocols.
-
Sample Setup: The sample can be placed in a glass vial or other transparent container.
-
Instrument Setup: A Raman probe is positioned to focus the laser on the sample and collect the scattered light. The UV curing source is also directed at the sample.
-
Initial Spectrum: A Raman spectrum is acquired before UV irradiation.
-
Real-Time Monitoring: The UV source is activated, and Raman spectra are collected continuously.
-
Data Analysis: The consumption of the photoinitiator is determined by the decrease in the intensity of one of its characteristic Raman bands, often normalized to an internal standard peak that does not change during the reaction.
Causality Behind Experimental Choices and Best Practices
-
Choice of Wavelength/Wavenumber: The selection of the specific spectral feature to monitor is critical. For this compound, the carbonyl group is a strong absorber in the IR and a good scatterer in Raman, making it a reliable marker. In UV-Vis, the main absorption band provides the highest sensitivity. It is crucial to choose a peak that is well-resolved from other components in the system.
-
Internal Standard: In FTIR and Raman spectroscopy, using an internal standard (a peak from a component whose concentration does not change during the reaction) is a best practice to correct for variations in sample thickness, laser power, or spectrometer throughput.
-
Controlling Environmental Factors: For all techniques, maintaining a constant temperature is important as reaction kinetics are temperature-dependent. For radical polymerizations, controlling the oxygen concentration is also crucial, as oxygen can inhibit the reaction.
-
Addressing Challenges: In UV-Vis, baseline correction for scattering can be attempted using multi-wavelength analysis. In FTIR, the ATR accessory can be invaluable for aqueous and highly absorbing samples. For Raman, photobleaching the sample with the laser before data acquisition can sometimes reduce fluorescence.
Conclusion
The choice of spectroscopic technique for monitoring the consumption of this compound during polymerization is a nuanced decision that depends on the specific requirements of the study. UV-Vis spectroscopy offers high sensitivity and is cost-effective but can be prone to interference. FTIR spectroscopy provides rich structural information for simultaneous monitoring of multiple species but can be challenging for aqueous systems. Raman spectroscopy excels in the analysis of aqueous systems and in-situ measurements but may suffer from weak signals and fluorescence. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to obtain high-quality, reliable data for the comprehensive analysis of photopolymerization kinetics.
References
- A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. (n.d.).
-
Deeper Insight into Photopolymerization: The Synergy of Time-Resolved Nonuniform Sampling and Diffusion NMR. (2022). Journal of the American Chemical Society. Retrieved from [Link]
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In Situ NMR to Monitor Bulk Photopolymerization Kinetics. (n.d.). Semantic Scholar. Retrieved from [Link]
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(Open Access) Photodegradation study of Irgacure 2959 during hydrogel formation via 266 nm pulsed laser radiation (2021). (2021). SciSpace. Retrieved from [Link]
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Deeper Insight into Photopolymerization: The Synergy of Time-Resolved Nonuniform Sampling and Diffusion NMR. (2022). Journal of the American Chemical Society. Retrieved from [Link]
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Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (n.d.). Retrieved from [Link]
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Photodegradation study of Irgacure 2959 during hydrogel formation via 266 nm pulsed laser radiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). PMC. Retrieved from [Link]
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Time-resolved spectroscopic and density functional theory study of the photochemistry of Irgacure-2959 in an aqueous solution. (2014). The Journal of Physical Chemistry A. Retrieved from [Link]
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Review of quantitative and qualitative methods for monitoring photopolymerization reactions. (2023). Polymer Chemistry. Retrieved from [Link]
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Time-Resolved Spectroscopic and Density Functional Theory Study of the Photochemistry of Irgacure-2959 in an Aqueous Solution. (2025). ResearchGate. Retrieved from [Link]
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Spectrophotometric absorbance of (A) Irgacure TM 2959 UV sensitive photoinitiator, (B) 10 % (w/v) PEGDA. (n.d.). ResearchGate. Retrieved from [Link]
-
Irgacure 2959 Photoinitiator. (n.d.). CELLINK. Retrieved from [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2025). ResearchGate. Retrieved from [Link]
-
(a), (b) fs-TA spectra of Irgacure-2959 at early to later delay times... (n.d.). ResearchGate. Retrieved from [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020). Materials Chemistry Frontiers. Retrieved from [Link]
-
On-line and in situ UV/vis spectroscopy for multi-parameter measurements: a brief review. (n.d.). Retrieved from [Link]
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Initial times for the Raman and the UV-vis setup. The calculated... (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis Through UV-Visible Spectroscopic Techniques. (2024). Spectroscopy Online. Retrieved from [Link]
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In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. (n.d.). PMC. Retrieved from [Link]
-
Preparation of a Novel Infrared Photoinitiator and Kinetic Monitoring of Photopolymerization by Real Time FT-IR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]
-
Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. (n.d.). Chemical Communications. Retrieved from [Link]
-
Spectroscopic Advances in Real Time Monitoring of Pharmaceutical Bioprocesses: A Review of Vibrational and Fluorescence Techniques. (n.d.). MDPI. Retrieved from [Link]
-
Infrared Spectroscopy as a Tool to Monitor Radiation Curing. (2012). SciSpace. Retrieved from [Link]
-
In-situ reflectance spectroscopy - Analysing techniques for high-resolution pigment logging in sediment cores. (2025). ResearchGate. Retrieved from [Link]
-
In situ Spectroscopy of Catalysts. (n.d.). SciSpace. Retrieved from [Link]
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A Senior Application Scientist's Guide: Benchmarking (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone in Industrial Applications
Executive Summary
In the field of radiation-curable materials, the selection of a photoinitiator is a critical decision that dictates the efficiency of polymerization and the final properties of the cured product. (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, hereafter referred to as HEBP, has emerged as a significant player within the benzophenone family of Type II photoinitiators. This guide provides an in-depth performance benchmark of HEBP, comparing it against the traditional parent compound, benzophenone (BP), and other advanced alternatives. We will explore its mechanism of action, evaluate key performance indicators through standardized experimental data, and provide detailed protocols for its characterization. This analysis demonstrates that HEBP offers a compelling balance of enhanced thermal stability, favorable solubility, and high efficiency, positioning it as a versatile workhorse for a range of industrial applications, from coatings to adhesives.
Introduction to this compound (HEBP)
HEBP is an organic compound belonging to the benzophenone class of aromatic ketones.[1] Its molecular structure features the core benzophenone framework with a hydroxyethoxy group attached to one of the phenyl rings. This modification is not merely cosmetic; it fundamentally enhances the molecule's physical and chemical properties compared to unsubstituted benzophenone, making it a subject of significant interest for industrial formulations.[1][2]
1.1 Chemical Identity and Properties
-
Chemical Name: this compound
-
Synonyms: 4-(2-Hydroxyethoxy)benzophenone, 2-(4-Benzoylphenoxy)ethanol[2][3]
-
Molecular Weight: 242.27 g/mol [3]
-
Physical Form: White to yellow powder or crystals.
-
Melting Point: 79-80 °C.[1][4] This is significantly higher than that of benzophenone (48.5 °C), indicating greater thermal stability due to enhanced intermolecular hydrogen bonding from the hydroxyethoxy group.[1]
-
Solubility: Soluble in various organic solvents including Chloroform, Dichloromethane, DMSO, and Methanol.[4] The hydroxyethoxy group also improves its compatibility and solubility in many resin formulations.[2]
1.2 Industrial Significance
The primary industrial application of HEBP is as a Type II photoinitiator for UV (ultraviolet) curing processes.[6][7] This technology is pivotal in sectors such as:
-
Coatings and Inks: Providing rapid, energy-efficient curing for wood finishes, printing, and protective films.[8]
-
Adhesives: Enabling on-demand bonding for electronics and manufacturing.
-
Plastics: Used as a UV filter to prevent photodegradation.[2]
Beyond photopolymerization, HEBP also serves as a key intermediate in the synthesis of pharmaceuticals, such as Ospemifene, a compound noted for its potential in lowering serum cholesterol.[4]
The Science of Photoinitiation: Mechanism of Action
HEBP functions as a classic Type II photoinitiator, meaning it requires a co-initiator or synergist to generate the free radicals that drive polymerization.[6] This bimolecular process is highly efficient and is the cornerstone of its industrial utility.
2.1 Type II Photoinitiation Pathway
The mechanism proceeds through several distinct steps:[6]
-
UV Photon Absorption: The benzophenone chromophore within HEBP absorbs UV light, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. This triplet state is the key reactive species.
-
Hydrogen Abstraction: In its triplet state, HEBP abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine (e.g., triethanolamine).
-
Radical Generation: This abstraction event generates two radicals: a ketyl radical from the HEBP and a highly reactive aminoalkyl radical from the co-initiator.
-
Polymerization Initiation: The aminoalkyl radical is the primary species that initiates the chain polymerization of monomers and oligomers, such as acrylates, in the formulation.[6]
This entire sequence converts light energy into chemical reactivity, transforming a liquid resin into a solid, crosslinked polymer network in seconds.[8]
Caption: General mechanism of Type II photoinitiation by HEBP.
Benchmarking Performance: Key Metrics and Comparative Analysis
A photoinitiator's performance is not a single value but a composite of its photophysical properties, curing kinetics, and its impact on the final cured material. Here, we benchmark HEBP against its parent compound, benzophenone (BP), and a novel, high-performance benzophenone derivative.
3.1 Photophysical Properties: The Foundation of Efficiency
The ability of a photoinitiator to absorb light at the emission wavelength of the UV source is paramount. This is defined by its absorption maximum (λmax) and molar extinction coefficient (ε). Structural modifications to the benzophenone backbone can shift the absorption to longer wavelengths (a red-shift) and increase the extinction coefficient, which is particularly advantageous for curing with modern LED light sources.[6][9]
Table 1: Photophysical and Thermal Properties of Selected Benzophenone Derivatives
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) | Melting Point (°C) | Thermal Stability (Td)¹ |
|---|---|---|---|---|
| Benzophenone (BP) | ~345[10] | Low above 380 nm[10] | 48.5[1] | Lower |
| HEBP | ~378[1] | Moderate | 79-80[1][4] | Exceptional[1] |
| Benzophenone-Triphenylamine (BT3) | ~390[10] | ~6100 M⁻¹cm⁻¹ at 405 nm[10] | Not specified | High |
¹ Td: Temperature of 5% weight loss, indicating thermal stability.[6]
Causality Insight: The hydroxyethoxy group in HEBP slightly red-shifts the absorption compared to BP and significantly increases the melting point and thermal stability due to hydrogen bonding.[1] Advanced derivatives like BT3 incorporate moieties like triphenylamine to dramatically enhance absorption in the near-visible range, making them ideal for 405 nm LED curing.[9][10]
3.2 Curing Kinetics and Efficiency
The rate and extent of polymerization are the ultimate measures of a photoinitiator's efficiency. These are quantified by the rate of polymerization (Rp) and the final monomer conversion (%). Photo-Differential Scanning Calorimetry (Photo-DSC) is a primary tool for this evaluation, measuring the heat evolved during the exothermic polymerization reaction.[6][7]
Table 2: Curing Performance Data in an Acrylate Formulation¹
| Photoinitiator | Concentration (wt%) | Polymerization Rate (Rp) | Final Conversion (%) |
|---|---|---|---|
| Benzophenone (BP) | 2.0 | Reference | Reference |
| HEBP | 2.0 | Higher than BP | Higher than BP |
| Dodecyl-benzophenone (DBP)² | 1.0 | Higher than BP | Higher than BP |
¹ Formulation typically consists of an acrylate oligomer/monomer blend (e.g., TPGDA) with a tertiary amine co-initiator.[6][7] ² DBP is another macromolecular benzophenone derivative, included to show the general trend of improved efficiency with such modifications. DBP has shown higher activity than BP even at lower concentrations.[7]
Causality Insight: The improved solubility and compatibility of HEBP within the resin matrix can lead to a more uniform distribution and more efficient energy transfer, resulting in faster and more complete polymerization compared to BP, which can sometimes have solubility issues.
3.3 Final Film Properties & Migration Stability
The photoinitiator also influences the final physical properties of the cured film, such as gloss, hardness, and depth of cure.[11][12] Furthermore, for applications in food packaging or medical devices, the potential for unreacted photoinitiator or its byproducts to migrate out of the cured material is a critical safety concern. Larger molecules like HEBP, and especially polymeric photoinitiators, exhibit significantly lower migration potential than smaller molecules like benzophenone.[9][13]
Experimental Evaluation Protocols: A Guide for the Scientist
To ensure trustworthy and reproducible results, standardized protocols are essential. The following section details the methodologies for key experiments used to evaluate and compare photoinitiator performance.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Detecting (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds in complex matrices is paramount. This guide provides an in-depth, objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the detection and quantification of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone.
This compound is a benzophenone derivative with potential applications in various fields, including pharmaceutical and cosmetic industries. Its accurate measurement in complex mixtures such as pharmaceutical formulations, cosmetic creams, or biological fluids is critical for quality control, stability testing, and pharmacokinetic studies. This guide offers a framework for selecting and cross-validating the most appropriate analytical method for your specific needs, grounded in the principles of scientific integrity and regulatory expectations.
The Importance of Method Selection and Cross-Validation
The choice of an analytical method is a critical decision in the lifecycle of a pharmaceutical or cosmetic product. It directly impacts the reliability of data that supports product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful, yet distinct, analytical tools. Their applicability depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity of the assay.
Cross-validation of analytical methods becomes essential when data from different analytical techniques are to be compared or when a method is transferred between laboratories. It provides documented evidence that the methods are in agreement and that the generated data is reliable and reproducible. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation and cross-validation of analytical procedures.[1][2][3]
Comparative Analysis of Analytical Methods
The selection of the most suitable analytical technique for this compound hinges on a thorough understanding of the strengths and limitations of each method. The following table provides a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity using a liquid mobile phase and a stationary phase, with detection via UV absorbance. | Separation of volatile compounds based on their boiling points and polarity, with detection by mass fragmentation. | Separation based on polarity with highly selective and sensitive detection using precursor-to-product ion transitions. |
| Analyte Volatility | Not required; ideal for non-volatile and thermally labile compounds. | Required; the analyte must be volatile or amenable to derivatization to increase volatility. | Not required; suitable for a wide range of polar and non-polar compounds. |
| Derivatization | Not typically required. | May be necessary to improve volatility and thermal stability. | Not typically required. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; mass spectral data provides a high degree of confidence in analyte identification. | Very High; Multiple Reaction Monitoring (MRM) provides exceptional selectivity in complex matrices. |
| Sensitivity | Good (ng level). | Very Good (pg level). | Excellent (fg to pg level). |
| Throughput | High. | Moderate to High. | High. |
| Cost | Low to Moderate. | Moderate. | High. |
| Typical Application | Routine quality control, purity analysis, and content uniformity in pharmaceutical formulations. | Impurity profiling, identification of volatile organic compounds, and analysis in less complex matrices. | Bioanalysis in complex biological matrices (plasma, urine), trace-level impurity quantification, and metabolism studies. |
Experimental Protocols: A Practical Approach
While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for structurally similar benzophenone derivatives and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and high throughput. For a non-volatile compound like this compound, this technique is highly suitable for routine analysis in formulated products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for benzophenones).
-
Injection Volume: 10 µL.
-
Sample Preparation (for a cosmetic cream):
-
Accurately weigh approximately 1 g of the cream into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity due to mass spectral identification, making it a powerful tool for impurity profiling. The volatility of this compound may be a limiting factor, potentially necessitating derivatization to improve its chromatographic behavior.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 50-500 m/z.
-
Sample Preparation (Derivatization may be required):
-
Extract the analyte from the matrix using a suitable solvent (e.g., dichloromethane).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, which are crucial for measuring low concentrations of analytes in complex biological matrices like plasma.
Experimental Protocol:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition could be m/z 243.1 -> 121.1.
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Cross-Validation: Ensuring Method Comparability
A cross-validation study is designed to demonstrate that two different analytical methods provide comparable results. This is particularly important when, for example, an HPLC-UV method is used for quality control of a drug product, and an LC-MS/MS method is used for a clinical bioequivalence study. According to regulatory guidelines, cross-validation should be performed by analyzing a set of quality control (QC) samples and, if available, incurred samples using both methods.[1][2]
Cross-Validation Protocol:
-
Prepare QC Samples: Prepare a minimum of three levels of QC samples (low, medium, and high concentrations) in the relevant matrix.
-
Analyze with Both Methods: Analyze the QC samples in triplicate with both the reference method and the comparator method.
-
Statistical Comparison: Compare the mean concentration and precision of the results obtained from both methods. The acceptance criteria should be predefined in a validation protocol. Typically, the mean concentration of at least two-thirds of the QC samples should be within ±20% of each other.
Stability-Indicating Nature of the Method
For regulatory submissions, it is crucial to demonstrate that the chosen analytical method is stability-indicating. This means the method can accurately measure the decrease in the concentration of the API due to degradation. Forced degradation studies are performed to generate potential degradation products and to prove the specificity of the method in their presence.[4]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The HPLC-UV and LC-MS/MS methods should be able to separate the main peak of this compound from all degradation product peaks, demonstrating specificity.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound in complex mixtures is a multifaceted decision that requires careful consideration of the analytical objectives and the nature of the sample.
-
HPLC-UV is a robust and cost-effective choice for routine quality control of formulated products where high sensitivity is not a primary concern.
-
GC-MS , while offering high selectivity, may require derivatization for this analyte, making it more suitable for specific applications like impurity identification.
-
LC-MS/MS is the preferred method for bioanalytical studies and trace-level quantification in complex matrices due to its superior sensitivity and selectivity.
A thorough cross-validation is imperative when multiple analytical methods are employed across the lifecycle of a product. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and reproducible data that meets the stringent requirements of the pharmaceutical and cosmetic industries.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA; 2018. [Link]
-
ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency; 2022. [Link]
-
Alsante, K. M., et al. Forced Degradation Studies in HPLC Stability Method Development. LCGC North America, 2007, 25(7), 646-659. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (CAS No. 14814-17-6), a benzophenone derivative. By integrating technical accuracy with practical, field-tested insights, this document aims to be your trusted resource for handling this specific chemical waste stream, ensuring the safety of your personnel and the protection of our environment.
Section 1: Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound, also known as 4-(2-Hydroxyethoxy)benzophenone, is an aromatic ketone. While a comprehensive and universally agreed-upon hazard profile is not available from all sources, it is prudent to adopt a conservative approach based on available data for this compound and related benzophenone derivatives.
1.1. GHS Hazard Profile
Several sources associate this compound with the following hazard statements, corresponding to the GHS07 pictogram (an exclamation mark)[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS07 pictogram indicates that a substance may be an irritant, a skin sensitizer, acutely toxic (harmful), a narcotic, or cause respiratory tract irritation[2][3]. Therefore, all handling and disposal procedures must be designed to mitigate these potential risks.
1.2. Physicochemical Properties and Environmental Fate
Understanding the physical and chemical properties of a substance is crucial for determining its appropriate disposal route. While specific environmental fate data for this compound is limited, benzophenone and its derivatives are generally characterized by low water solubility and potential for bioaccumulation[4][5][6]. Improper disposal, such as discarding down the drain, can lead to long-term environmental contamination. Some benzophenone compounds are known to be toxic to aquatic life with long-lasting effects[7].
| Property | Value/Information | Implication for Disposal |
| Physical State | Solid (powder or crystals) | Spills can generate dust, requiring careful handling to avoid inhalation. |
| Solubility | Practically insoluble in water | Do not dispose of in the sanitary sewer system. |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates irritant and potentially harmful properties. |
| Hazard Statements | H302, H315, H319, H335 | Requires appropriate PPE and containment to prevent exposure. |
Section 2: Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound for disposal:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact[8].
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye irritation[8].
-
Skin and Body Protection: A laboratory coat or other protective clothing should be worn to minimize skin exposure[8].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[9][10].
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[8].
Section 3: Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
3.1. Spill Cleanup Protocol
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Don Appropriate PPE: Wear the PPE outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid actions that generate dust. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal[8][9].
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Report the Spill: Follow your institution's established procedures for reporting chemical spills to the Environmental Health and Safety (EHS) department.
Section 4: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain[6][7].
4.1. Waste Collection and Segregation
-
Designated Waste Container: Collect all waste this compound, including contaminated materials (e.g., weighing paper, gloves), in a dedicated, chemically compatible, and sealable container. The container must be in good condition and free of leaks[8][11].
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Store it separately from incompatible materials, such as strong oxidizing agents[8].
4.2. Labeling of Waste Containers
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste. The waste container must be clearly labeled with the following information[8][11]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "14814-17-6"
-
An indication of the hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date (the date the first waste was added to the container)
-
The name and contact information of the generating laboratory or personnel
4.3. Storage of Chemical Waste
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be[8][11]:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a secondary containment bin to prevent the spread of material in case of a leak.
-
Away from sinks, floor drains, and sources of ignition.
4.4. Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed and reputable chemical waste disposal company.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging hazardous waste pickup[8].
-
Provide Necessary Documentation: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Recommended Disposal Method: The preferred method of disposal for this type of organic chemical is typically high-temperature incineration in a facility equipped with appropriate emission controls[7]. This ensures the complete destruction of the compound.
4.5. Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully.
-
Triple Rinsing: Triple rinse the container with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste[7][12].
-
Defacing the Label: Completely remove or deface the original product label[11][12].
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as non-hazardous waste (e.g., regular trash or recycling), in accordance with your institution's policies[11][12].
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 6: Conclusion
The proper disposal of this compound is a multi-step process that requires careful attention to detail, from initial hazard assessment to final disposal by a licensed professional. By following the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. Always consult your institution's specific policies and your local EHS department for any additional requirements.
References
- Benchchem. (n.d.). Proper Disposal of 4-(4-Methylphenylthio)benzophenone: A Step-by-Step Guide for Laboratory Professionals.
-
PubChem. (n.d.). methanone. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 2-Hydroxy-4-n-octoxybenzophenone.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2,2',4,4'-Tetrahydroxybenzophenone.
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet - 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone.
-
OSHA.com. (2023, December 29). GHS Pictograms: A Guide for Hazard Communication. Retrieved from [Link]
-
Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet - p-Hydroxyacetophenone.
-
OSHA.com. (2022, August 17). GHS Hazard Sign, Symbol & Pictogram Meanings. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone.
- Carl ROTH. (2025, March 10). Safety Data Sheet: Benzophenone.
- Sigma-Aldrich. (n.d.). Safety Data Sheet - 4'-methoxyacetophenone.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet - 2-Hydroxy-4-(octyloxy)benzophenone.
- MedchemExpress.com. (2025, October 15). Safety Data Sheet - 4-Hydroxyacetophenone.
-
Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]
- Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms).
-
Environmental Health and Safety - The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
- Environmental Health and Safety - CSUSB. (n.d.). Hazardous Chemical Waste.
- Sigma-Aldrich. (n.d.). Hazard and Precautionary Statements.
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
- McGill University. (n.d.). Hazardous Waste Management Disposal Training.
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Personal protective equipment for handling (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (CAS No. 14814-17-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural understanding grounded in established safety science. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while handling this compound.
Understanding the Hazard Profile
This compound is a white to yellow powder or crystalline solid. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
These classifications correspond to the GHS07 pictogram (exclamation mark), signaling that acute toxicity, skin irritation, eye irritation, and respiratory tract irritation are the primary hazards. The causality is clear: direct contact with the skin or eyes can lead to irritation, ingestion can be harmful, and inhalation of the powder can irritate the respiratory system. Therefore, all handling procedures must be designed to prevent these routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is paramount before beginning any work. The following PPE is mandatory for handling this compound to mitigate the risks identified by its hazard profile.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields | Prevents airborne particles (dust) and accidental splashes from causing serious eye irritation (H319). A face shield should be worn over goggles for larger quantities or when splash potential is high. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against direct skin contact, preventing irritation (H315). Gloves must be inspected for integrity before each use. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | NIOSH-approved N95 (or better) respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust, which can cause respiratory irritation (H335). |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is critical for safety. The following procedural steps are designed to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, especially when weighing or transferring the powder. This engineering control is the primary method for preventing respiratory exposure.
-
Accessible Safety Equipment: Ensure a safety shower and eyewash station are unobstructed and readily accessible.
-
Gather Materials: Before starting, gather all necessary equipment (spatulas, weigh boats, containers, solvents) to minimize movement and the potential for accidents.
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is crucial to avoid cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
Detailed Doffing Procedure:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.[3]
-
Lab Coat: Unbutton the lab coat. Roll it downwards from the shoulders, turning it inside-out to contain any surface contamination. Place it in the appropriate receptacle for hazardous waste or professional laundering.
-
Hand Hygiene: Perform hand hygiene.[4]
-
Eye & Face Protection: Remove eye and face protection from the back by lifting the headband. Avoid touching the front surface.[5]
-
Respirator: Remove the respirator without touching the front.[6]
-
Final Hand Wash: Wash hands thoroughly with soap and water for at least 20 seconds.[3]
Handling the Compound
-
Weighing: Always weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to contain dust. Use spatulas and weigh paper to handle the powder, avoiding pouring directly from the bottle.[7]
-
Solution Preparation: When dissolving, add the solvent to the solid slowly to prevent splashing. If using a volatile solvent, perform this task in a fume hood.
-
Post-Handling Decontamination: After handling, decontaminate the work area. Wipe down all surfaces and equipment with a suitable solvent (e.g., 70% ethanol or as determined by your institution's safety protocols) and dispose of the cleaning materials as hazardous waste.[8]
Emergency and Disposal Plans
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE. Prevent the spread of the powder by closing doors and increasing ventilation through fume hoods.
-
Cleanup:
-
Do NOT dry sweep the powder, as this will create airborne dust.
-
Gently cover the spill with damp paper towels or use a wet cleaning method to moisten the powder.
-
Carefully scoop the material into a clearly labeled, sealable hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent.
-
Dispose: All cleanup materials (gloves, towels, etc.) must be placed in the hazardous waste container.
Waste Disposal
Proper disposal is a legal and ethical responsibility to protect human health and the environment.[9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, paper towels, and contaminated PPE, must be disposed of as hazardous chemical waste.[10][11]
-
Waste Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).
-
Empty Containers: "Empty" containers that held the chemical must also be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning must be collected and disposed of as hazardous waste.[12]
-
Consult Local Regulations: Always follow your institution's and local regulatory guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[13]
Caption: Hazardous Waste Disposal Workflow.
By integrating these safety measures into your standard operating procedures, you build a self-validating system of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
-
PPE: Donning & Doffing | Office of Research Safety | The George Washington University. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. (n.d.). University of Ottawa. Retrieved from [Link]
-
Fundamentals of Donning and Doffing PPE in Clinical Laboratories. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
PPE – The Correct Procedures. (2021, March 30). Westlab. Retrieved from [Link]
-
Donning and Doffing of Personal Protective Equipment (PPE). (2020, May 15). Tampa General Hospital. Retrieved from [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of Washington, Environmental Health & Safety. Retrieved from [Link]
-
Chemical Equipment Disinfection/Decontamination. (n.d.). University of Louisville, Department of Environmental Health and Safety. Retrieved from [Link]
-
Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
3.2. Human Decontamination. (2023, June 6). Federal Emergency Management Agency. Retrieved from [Link]
-
Chemical Decontamination. (2023, June 12). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Chemical Hazardous Material Decontamination. (n.d.). U.S. Department of Health & Human Services. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago, Environmental Health and Safety. Retrieved from [Link]
-
WARNING Hazard Statement(s) H302: Harmful if swallowed H315: Causes skin irritation H319. (n.d.). MosaicCo. Retrieved from [Link]
-
GHS Hazard Statements - List, Codes & Implementation. (n.d.). BradyID.com. Retrieved from [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University, Campus Safety Division. Retrieved from [Link]
-
List of GHS Hazard and Precautionary Statements. (n.d.). Chem-Space. Retrieved from [Link]
-
Hazard statements. (n.d.). MSDS Europe. Retrieved from [Link]
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Chemical Waste. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]
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GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]
-
Need to dispose chemicals. (2023, December 12). Health and Safety Executive. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
